molecular formula C29H50O3 B15285619 3,7,16-Trihydroxystigmast-5-ene

3,7,16-Trihydroxystigmast-5-ene

Cat. No.: B15285619
M. Wt: 446.7 g/mol
InChI Key: GSNYNPKRIFCZGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,7,16-Trihydroxystigmast-5-ene is a useful research compound. Its molecular formula is C29H50O3 and its molecular weight is 446.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O3/c1-7-19(17(2)3)9-8-18(4)27-25(32)16-23-26-22(11-13-29(23,27)6)28(5)12-10-21(30)14-20(28)15-24(26)31/h15,17-19,21-27,30-32H,7-14,16H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNYNPKRIFCZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 3,7,16-Trihydroxystigmast-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

The structural elucidation of a novel natural product like 3,7,16-Trihydroxystigmast-5-ene is a systematic process that relies on the integration of various spectroscopic techniques. The primary goal is to determine the molecular formula, identify functional groups, establish the connectivity of all atoms, and define the relative and absolute stereochemistry of the molecule.

Logical Workflow for Structural Elucidation

The process begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses. High-Resolution Mass Spectrometry (HRMS) provides the molecular formula. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, is then used to piece together the molecular structure atom by atom.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: NMR Spectroscopy cluster_2 Phase 3: Structure Assembly & Confirmation Isolation Isolation & Purification (e.g., Chromatography) HRMS High-Resolution Mass Spectrometry (HRMS) Isolation->HRMS Pure Compound Formula Determine Molecular Formula (e.g., C29H50O3 for the target) HRMS->Formula Accurate Mass Proposal Propose 2D Structure Formula->Proposal NMR_1D 1D NMR (¹H, ¹³C, DEPT) NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Identify Proton & Carbon Environments Connectivity Establish C-H Framework & Atom Connectivity NMR_2D->Connectivity Correlate Nuclei Connectivity->Proposal Stereochem Stereochemical Analysis (NOESY/ROESY, Coupling Constants) Proposal->Stereochem Define Relative Stereochemistry Confirmation Final Structure Confirmation Stereochem->Confirmation

Caption: Workflow for novel natural product structural elucidation.

Experimental Protocols

Detailed and precise experimental procedures are critical for acquiring high-quality data. The following are generalized protocols for the key spectroscopic techniques involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for preparing a sample and acquiring a standard set of NMR spectra for structural elucidation.

a. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

  • Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Cap the NMR tube and vortex gently until the sample is fully dissolved.

b. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) equipped with a cryoprobe is recommended for high sensitivity and resolution.[1]

  • ¹H NMR: A standard 1D proton spectrum is acquired to observe the chemical shifts, integrations, and coupling patterns of all protons. A sufficient number of scans (e.g., 16-64) is used to achieve a good signal-to-noise ratio.[2]

  • ¹³C NMR: A 1D carbon spectrum, often proton-decoupled, is acquired to identify all unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-135, DEPT-90) are run to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons (¹H-¹H correlations), helping to establish proton spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to their attached carbons, providing definitive ¹H-C one-bond correlations.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different spin systems and piecing together the carbon skeleton.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes a general method for obtaining the mass and fragmentation data of a steroid-like compound.

a. Sample Preparation:

  • Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of ~1 mg/mL.

  • Perform a serial dilution to create a working solution of ~1-10 µg/mL.

  • For analysis from a biological matrix (e.g., serum), a sample clean-up step like supported liquid extraction (SLE) or protein precipitation is required.[3][4] This involves adding an organic solvent (e.g., acetonitrile (B52724) or dichloromethane) to precipitate proteins, followed by centrifugation.[5][6]

  • Transfer the final diluted sample or the supernatant from the extraction into an autosampler vial.

b. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) is used.[3]

  • Chromatography:

    • Column: A reversed-phase column (e.g., C18, 50-150 mm length) is typically used for separating steroids.[4]

    • Mobile Phase: A gradient elution is commonly employed, using a mixture of water (often with a modifier like 0.1% formic acid or ammonium (B1175870) fluoride) and an organic solvent like methanol or acetonitrile.[6]

    • Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common for steroids, typically operated in positive ion mode.

    • Analysis: High-resolution mass data is first acquired to determine the accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), from which the molecular formula is calculated. Subsequently, tandem MS (MS/MS) experiments are performed. In MS/MS, the molecular ion is isolated and fragmented to produce a characteristic pattern that provides structural information about different parts of the molecule.[7]

Data Presentation and Interpretation (Illustrative Example: Stigmasterol)

To elucidate the structure of this compound, the acquired data would be meticulously analyzed. The following tables for stigmasterol (B192456) (C₂₉H₄₈O) demonstrate the type of data that would be generated and used.

Table 1: ¹H NMR Data for Stigmasterol (600 MHz, CDCl₃)[8]
PositionδH (ppm)MultiplicityJ (Hz)Integration
33.53m1H
65.35d4.81H
225.15dd15.1, 8.61H
235.03dd15.1, 8.61H
180.70s3H
191.01s3H
211.02d6.53H
260.84d6.83H
270.80d6.83H
290.82t7.43H
  • Interpretation: The proton at δ 3.53 ppm is characteristic of a proton on a carbon bearing a hydroxyl group (H-3). Olefinic protons are observed at δ 5.35 (H-6), δ 5.15 (H-22), and δ 5.03 (H-23), indicating two double bonds. The numerous signals in the upfield region (δ 0.7-1.1 ppm) correspond to the methyl groups of the steroidal skeleton and side chain. For this compound, one would expect additional signals for protons on hydroxyl-bearing carbons (H-7 and H-16) and the absence of the olefinic signals for H-22 and H-23.

Table 2: ¹³C NMR Data for Stigmasterol (150 MHz, CDCl₃)[8][9]
CarbonδC (ppm)CarbonδC (ppm)CarbonδC (ppm)
137.21121.02121.2
231.61239.722138.3
371.81342.223129.2
442.31456.82451.2
5140.71524.32531.9
6121.71628.92621.0
731.81755.92718.9
831.81812.02825.4
950.11919.42912.2
1036.52040.5
  • Interpretation: The signal at δ 71.8 ppm confirms a carbon attached to a hydroxyl group (C-3). The four olefinic carbons appear at δ 140.7 (C-5), 121.7 (C-6), 138.3 (C-22), and 129.2 (C-23). For this compound, two additional signals in the δ 65-80 ppm range would be expected for C-7 and C-16, and the signals for C-22 and C-23 would shift upfield into the aliphatic region.

Table 3: Key Mass Spectrometry Fragments for Stigmasterol[7][8]
m/zProposed FragmentInterpretation
412[M]⁺Molecular Ion (confirms molecular weight)
394[M - H₂O]⁺Loss of the hydroxyl group as water
351[M - H₂O - C₃H₇]⁺Loss of water and isopropyl group from side chain
300[M - C₈H₁₅O]⁺Cleavage of the side chain
271[M - Side Chain - 2H]⁺Cleavage of the entire side chain
255[M - Side Chain - H₂O]⁺Cleavage of side chain and loss of water from the ring system
  • Interpretation: The molecular ion peak at m/z 412 confirms the molecular weight of stigmasterol (C₂₉H₄₈O). For this compound (C₂₉H₅₀O₃), the molecular ion would be expected at m/z 446. The fragmentation pattern would show sequential losses of up to three water molecules, and the side-chain fragmentation would differ due to the absence of the C22-C23 double bond. The HRMS would provide an exact mass (e.g., 446.3755 for [M]⁺), confirming the molecular formula C₂₉H₅₀O₃.

References

A Technical Guide to the Putative Biosynthesis of 3,7,16-Trihydroxystigmast-5-ene in Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marine sponges are a prolific source of unique and biologically active secondary metabolites, including a diverse array of polyhydroxylated sterols. These compounds have garnered significant interest in the pharmaceutical industry due to their potential therapeutic properties. This technical guide provides an in-depth exploration of the putative biosynthetic pathway of 3,7,16-Trihydroxystigmast-5-ene, a representative polyhydroxylated stigmastane (B1239390) found in marine sponges. While the complete pathway has not been empirically elucidated, this document synthesizes current knowledge of sterol biosynthesis in sponges and other organisms to propose a scientifically grounded hypothetical pathway. Detailed experimental protocols for key investigative techniques are provided, along with structured data tables and pathway diagrams to facilitate further research and drug development efforts in this field.

Introduction

The phylum Porifera, commonly known as marine sponges, is renowned for its chemical diversity, producing a vast number of novel natural products. Among these, polyhydroxylated sterols are a significant class of compounds, often exhibiting potent biological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects. This compound is a characteristic example of such a molecule, featuring a stigmastane skeleton with hydroxyl groups at positions C-3, C-7, and C-16. Understanding the biosynthesis of this and similar molecules is crucial for their potential biotechnological production and for the development of novel therapeutic agents. This guide outlines a putative biosynthetic pathway, summarizes key quantitative data, and provides detailed experimental methodologies to aid researchers in this endeavor.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to originate from the general isoprenoid pathway, leading to the formation of a stigmasterol (B192456) precursor, which then undergoes a series of hydroxylation events.

Formation of the Stigmasterol Precursor

The initial stages of sterol biosynthesis are highly conserved and begin with the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) (MVA) pathway. These five-carbon units are sequentially condensed to form the 30-carbon compound, squalene (B77637). In non-photosynthetic organisms like sponges, squalene is cyclized by the enzyme lanosterol (B1674476) synthase to produce lanosterol. Subsequent demethylation and other modifications lead to the formation of cholesterol.

Stigmasterol, the likely direct precursor to this compound, is synthesized from β-sitosterol. This conversion is catalyzed by the enzyme sterol C22-desaturase, a cytochrome P450 enzyme (CYP710A family), which introduces a double bond in the side chain.[1][2][3] While stigmasterol is abundant in plants, its presence in sponges suggests either de novo synthesis, dietary acquisition, or modification of dietary sterols.[4]

Hydroxylation of the Stigmastane Skeleton

The key transformations leading to this compound are a series of site-specific hydroxylations of the stigmasterol backbone. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYPs), a diverse family of enzymes known to be involved in steroid metabolism in marine invertebrates.[5][6][7]

  • C-3 Hydroxylation: The hydroxyl group at C-3 is a common feature of most sterols and is typically introduced early in the biosynthetic pathway.

  • C-7 Hydroxylation: The introduction of a hydroxyl group at the C-7 position is a known modification in sponge sterols.[8] This is likely carried out by a specific sterol C-7 hydroxylase.

  • C-16 Hydroxylation: The final hydroxylation step is proposed to occur at the C-16 position. This is catalyzed by a steroid 16α-hydroxylase, which is a type of cytochrome P450 enzyme.[9][10]

The precise order of these hydroxylation events is currently unknown and may vary between different sponge species.

Quantitative Data

No specific quantitative data for the biosynthesis of this compound is currently available in the scientific literature. However, for the purpose of illustrating how such data would be presented, the following table provides a template with hypothetical values for key parameters that would be measured in biosynthetic studies.

PrecursorProductEnzyme (Hypothetical)Vmax (nmol/mg/min)Km (µM)% Incorporation (in vivo)
Stigmasterol7-HydroxystigmasterolSterol C-7 Hydroxylase0.51510
7-Hydroxystigmasterol3,7-Dihydroxystigmast-5-ene---5
3,7-Dihydroxystigmast-5-eneThis compoundSteroid 16α-Hydroxylase0.2252
[¹⁴C]-AcetateThis compound---0.1

Experimental Protocols

The elucidation of the biosynthetic pathway of this compound would require a combination of in vivo and in vitro experiments.

Isotope Labeling Studies (In Vivo)

Objective: To trace the incorporation of early precursors into the final product.

Protocol:

  • Precursor Selection: Choose radiolabeled precursors such as [¹⁴C]-acetate, [³H]-mevalonate, or [¹³C]-glucose.

  • Sponge Incubation: Maintain live sponge explants in aerated seawater. Introduce the labeled precursor to the seawater at a known concentration.

  • Incubation Time: Allow the sponge to metabolize the precursor for a defined period (e.g., 24, 48, 72 hours).

  • Lipid Extraction:

    • Homogenize the sponge tissue in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

    • Centrifuge to separate the organic and aqueous phases.

    • Collect the organic phase containing the lipids.

  • Sterol Fractionation:

  • Analysis:

    • Analyze the sterol fraction by High-Performance Liquid Chromatography (HPLC) to isolate this compound.

    • Determine the radioactivity of the purified compound using a scintillation counter.

    • For ¹³C-labeled precursors, analyze the purified compound by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the positions of ¹³C incorporation.

Enzyme Assays (In Vitro)

Objective: To identify and characterize the enzymes responsible for the hydroxylation steps.

Protocol:

  • Microsome Preparation:

    • Homogenize fresh sponge tissue in a buffered solution (e.g., phosphate (B84403) buffer with sucrose (B13894) and EDTA).

    • Centrifuge the homogenate at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable buffer.

  • Enzyme Assay:

    • Set up a reaction mixture containing the microsomal preparation, a potential substrate (e.g., stigmasterol or a hydroxylated intermediate), and necessary cofactors (e.g., NADPH for cytochrome P450 enzymes).

    • Incubate the reaction mixture at a controlled temperature.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

  • Product Extraction and Analysis:

    • Extract the reaction products with the organic solvent.

    • Analyze the extract by HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the hydroxylated products.

  • Kinetic Analysis: Determine the kinetic parameters (Vmax and Km) by varying the substrate concentration.

Visualizations

Putative Biosynthetic Pathway

Biosynthesis_Pathway cluster_0 General Sterol Biosynthesis cluster_1 Hydroxylation Steps Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate MVA Pathway Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Cholesterol Cholesterol Lanosterol->Cholesterol β-Sitosterol β-Sitosterol Cholesterol->β-Sitosterol Stigmasterol Stigmasterol β-Sitosterol->Stigmasterol Sterol C22-desaturase (CYP710A) 7-Hydroxystigmasterol 7-Hydroxystigmasterol Stigmasterol->7-Hydroxystigmasterol Sterol C-7 Hydroxylase (CYP450) 3,7-Dihydroxystigmast-5-ene 3,7-Dihydroxystigmast-5-ene 7-Hydroxystigmasterol->3,7-Dihydroxystigmast-5-ene Unknown Hydroxylase This compound This compound 3,7-Dihydroxystigmast-5-ene->this compound Steroid 16α- Hydroxylase (CYP450)

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_InVivo In Vivo Studies cluster_InVitro In Vitro Studies Live Sponge Live Sponge Labeled Precursor Labeled Precursor Lipid Extraction Lipid Extraction Labeled Precursor->Lipid Extraction Sterol Fractionation Sterol Fractionation Lipid Extraction->Sterol Fractionation HPLC Purification HPLC Purification Sterol Fractionation->HPLC Purification Structural Analysis (NMR, MS) Structural Analysis (NMR, MS) HPLC Purification->Structural Analysis (NMR, MS) Enzyme Assay Enzyme Assay Structural Analysis (NMR, MS)->Enzyme Assay Inform Substrate Choice Sponge Tissue Sponge Tissue Microsome Isolation Microsome Isolation Sponge Tissue->Microsome Isolation Microsome Isolation->Enzyme Assay Product Analysis (GC-MS, HPLC) Product Analysis (GC-MS, HPLC) Enzyme Assay->Product Analysis (GC-MS, HPLC) Enzyme Kinetics Enzyme Kinetics Product Analysis (GC-MS, HPLC)->Enzyme Kinetics

Caption: General experimental workflow for pathway elucidation.

Conclusion and Future Directions

The biosynthesis of this compound in marine sponges is a complex process that likely involves a series of specific enzymatic hydroxylations of a stigmasterol precursor. While the exact pathway remains to be fully elucidated, the proposed scheme provides a solid foundation for future research. The experimental protocols detailed in this guide offer a roadmap for researchers to investigate this and other polyhydroxylated sterol biosynthetic pathways. Future work should focus on the isolation and characterization of the specific cytochrome P450 enzymes involved in the hydroxylation steps. The identification of the genes encoding these enzymes will be a critical step towards the heterologous expression and large-scale production of these promising bioactive compounds for therapeutic applications.

References

An In-depth Technical Guide to 3,7,16-Trihydroxystigmast-5-ene: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature providing in-depth experimental data specifically for 3,7,16-Trihydroxystigmast-5-ene is exceptionally scarce. This guide summarizes the available predicted data for the target compound and contextualizes its potential properties and biological activities based on research into structurally related phytosterols (B1254722). A generalized experimental workflow for the isolation and characterization of such compounds from natural sources is also provided.

Core Chemical and Physical Properties

While comprehensive experimental data is not available in the public domain, a summary of the known and predicted physicochemical properties of this compound is presented below. These values are primarily derived from computational models and chemical databases.

PropertyValueSource
Molecular Formula C29H50O3ChemicalBook[1]
Molecular Weight 446.71 g/mol ChemicalBook[1]
CAS Number 289056-24-2ChemicalBook[1]
Predicted Boiling Point 566.2 ± 50.0 °CChemicalBook[1]
Predicted Density 1.06 ± 0.1 g/cm³ChemicalBook[1]
Predicted pKa 14.02 ± 0.70ChemicalBook[1]

Contextual Biological Activity: The Stigmastane (B1239390) Family

This compound belongs to the stigmastane class of phytosterols. While specific biological activities for this compound have not been reported, related stigmastane derivatives have been the subject of extensive research, revealing a wide array of pharmacological effects.

Stigmastane compounds, such as the well-studied β-sitosterol, have demonstrated various biological activities, including anti-inflammatory, antimicrobial, and immunomodulatory effects. For instance, studies on other hydroxylated stigmastane derivatives have indicated potential anti-inflammatory activity. It is plausible that this compound may exhibit similar biological activities due to its structural similarity to other members of this class. Further research is necessary to elucidate the specific biological functions of this particular molecule.

Experimental Protocols: A General Approach to Phytosterol Isolation and Characterization

Given the lack of specific experimental data for this compound, this section outlines a generalized protocol for the extraction, isolation, and characterization of phytosterols from plant material. This methodology is based on standard practices in natural product chemistry.

Extraction
  • Sample Preparation: The plant material (e.g., leaves, roots, or bark) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like hexane (B92381) to remove lipids, followed by solvents such as dichloromethane, ethyl acetate (B1210297), and methanol. This can be performed using maceration, Soxhlet extraction, or accelerated solvent extraction.

Isolation
  • Chromatographic Fractionation: The crude extract is subjected to column chromatography over a stationary phase like silica (B1680970) gel or alumina.

  • Gradient Elution: A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute fractions with different chemical profiles.

  • Thin-Layer Chromatography (TLC): The collected fractions are monitored by TLC to identify those containing compounds of interest, often visualized with a universal stain like ceric sulfate (B86663) or under UV light.

  • Purification: Fractions showing promising profiles are further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation
  • Spectroscopic Analysis: The structure of the isolated pure compound is determined using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the chemical structure and stereochemistry.

    • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

    • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a phytosterol from a natural source.

experimental_workflow cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_characterization Structure Elucidation plant_material Plant Material (Dried, Powdered) solvent_extraction Solvent Extraction (e.g., Hexane, EtOAc, MeOH) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_compound Pure Compound hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ir IR Spectroscopy pure_compound->ir structure_elucidated Structure Determined ms->structure_elucidated nmr->structure_elucidated ir->structure_elucidated

Caption: Generalized workflow for phytosterol isolation and characterization.

Conclusion and Future Outlook

This compound remains a poorly characterized natural product. The information available is limited to its basic chemical formula and computationally predicted properties. There is a clear need for further research to isolate or synthesize this compound in sufficient quantities for comprehensive physicochemical characterization and biological evaluation. Such studies would be instrumental in determining its potential therapeutic applications, following the precedent set by other bioactive stigmastane phytosterols. The experimental framework provided in this guide offers a roadmap for future investigations into this and other novel natural products.

References

In Vitro Biological Activity of 3,7,16-Trihydroxystigmast-5-ene: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of the in vitro biological activity of the phytosterol 3,7,16-Trihydroxystigmast-5-ene. Despite a comprehensive search of scientific literature and chemical databases, it is important to note that specific studies detailing the in vitro biological activities, experimental protocols, and mechanisms of action for this particular compound are not publicly available at this time. The compound is listed in chemical catalogs and has been reported as isolated from the plant Walsura robusta.

While direct data on this compound is scarce, this guide provides an overview of the known in vitro biological activities of the broader classes of compounds to which it belongs: phytosterols (B1254722) and stigmastane (B1239390) derivatives. This information may serve as a foundational resource for future research into this specific molecule.

General Biological Activities of Phytosterols and Stigmastane Derivatives

Phytosterols are a group of naturally occurring steroidal alcohols found in plants. They are structurally similar to cholesterol and have been the subject of extensive research for their potential health benefits. Stigmastane derivatives, a subgroup of phytosterols, are known to exhibit a range of biological effects in vitro.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic potential of phytosterols and their derivatives against various cancer cell lines. This activity is a key area of interest for oncology drug discovery.

Table 1: Examples of In Vitro Cytotoxicity of Stigmastane Derivatives

Compound/DerivativeCell Line(s)IC50/EC50 ValuesReference(s)
Stigmasterol (B192456) Derivative (AB-5)MCF-7 (Breast), HepG2 (Liver)3.69 µM, 6.5 µM[1]
Stigmasterol Derivative (AB-10)MCF-7 (Breast)4.37 µM[1]
Stigmastane-3β,5,6,22,23-pentolHCC70 (Breast)16.82 µM[2][3]
5,6-Epoxystigmast-22-en-3β-olMCF-7 (Breast)21.92 µM[2][3]
Stigmast-5-ene-3β,22,23-triolMCF-7 (Breast)22.94 µM[2][3]

Note: The table presents data for structurally related compounds, not this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method used to assess cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., stigmasterol derivatives) and a positive control (e.g., doxorubicin) for a specified incubation period (e.g., 24-72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the compound concentration.

Anti-inflammatory Activity

Phytosterols have been shown to possess anti-inflammatory properties in various in vitro models.[4][5][6] These effects are often attributed to the modulation of key inflammatory pathways.

The potential anti-inflammatory mechanisms of phytosterols include the inhibition of pro-inflammatory mediators.[7] Studies have shown that phytosterols can decrease the production of prostaglandins.[7] Furthermore, some phytosterols have been found to suppress the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines.[7][8]

Signaling Pathways in Phytosterol-Mediated Anti-inflammatory Action

While the precise signaling pathways for this compound are unknown, research on other phytosterols suggests the involvement of pathways like NF-κB and MAP kinase. Phytosterols may inhibit the production of reactive oxygen species (ROS), which in turn can suppress the activation of IκB kinase (IKK) and subsequently the nuclear translocation of NF-κB, a key regulator of inflammatory gene expression.[9][10]

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_phytosterol Phytosterol Action cluster_cellular_response Cellular Response Inflammatory Stimulus Inflammatory Stimulus ROS ROS Production Inflammatory Stimulus->ROS Phytosterols Phytosterols Phytosterols->ROS Inhibition IKK IKK Activation ROS->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines

Caption: General anti-inflammatory mechanism of phytosterols.

Isolation and Purification of Phytosterols

The isolation of phytosterols from plant sources is a multi-step process that typically involves extraction and purification.

General Workflow for Phytosterol Isolation

A typical workflow for isolating phytosterols from plant material is outlined below.

isolation_workflow cluster_extraction Extraction cluster_purification Purification PlantMaterial Dried & Powdered Plant Material SolventExtraction Solvent Extraction (e.g., Hexane, Ethanol) PlantMaterial->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract Saponification Saponification (to hydrolyze esters) CrudeExtract->Saponification Chromatography Column Chromatography (e.g., Silica Gel) Saponification->Chromatography Crystallization Crystallization Chromatography->Crystallization PurePhytosterols Purified Phytosterols Crystallization->PurePhytosterols

Caption: General workflow for phytosterol isolation.

Conclusion and Future Directions

References

Potential Therapeutic Applications of 3,7,16-Trihydroxystigmast-5-ene: An In-depth Technical Guide Based on Inferred Activity from Stigmasterol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature detailing the therapeutic targets, biological activity, and mechanism of action for 3,7,16-Trihydroxystigmast-5-ene is exceptionally scarce. The information presented herein is largely extrapolated from studies on its parent compound, stigmasterol (B192456), and its other hydroxylated derivatives. This guide is intended to provide a foundational understanding and potential avenues for research into this compound, a compound identified by CAS NO. 289056-24-2[1].

Introduction

Stigmasterol, a widely distributed phytosterol, is a precursor in the synthesis of various hormones and has garnered significant attention for its diverse pharmacological effects[2]. Its derivatives, particularly hydroxylated forms, are of growing interest in drug discovery due to their potential for enhanced bioactivity. This document outlines the potential therapeutic targets of this compound by examining the well-documented biological activities of stigmasterol. These activities include anti-inflammatory, anticancer, neuroprotective, and anti-diabetic properties[3][4]. The introduction of hydroxyl groups can alter the polarity and binding affinities of the parent molecule, potentially leading to novel therapeutic applications.

Potential Therapeutic Targets

Based on the known mechanisms of stigmasterol, this compound could potentially modulate a variety of cellular processes and signaling pathways.

Anti-inflammatory Activity

Stigmasterol and its derivatives have demonstrated significant anti-inflammatory effects. The proposed mechanisms involve the inhibition of key inflammatory mediators.

  • Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS): Stigmasterol has been shown to suppress the expression of COX-2 and iNOS, enzymes that are crucial in the inflammatory cascade[3][4].

  • Nuclear Factor-kappa B (NF-κB) Signaling: By inhibiting the NF-κB pathway, stigmasterol can reduce the production of pro-inflammatory cytokines such as TNF-α and interleukins[5].

Anticancer Activity

The anticancer potential of stigmasterol has been observed in various cancer cell lines. The proposed trihydroxy derivative may exhibit similar or enhanced cytotoxic and cytostatic effects.

  • Apoptosis Induction: Stigmasterol can induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax, p53) and anti-apoptotic (e.g., Bcl-2) proteins[6].

  • Cell Cycle Arrest: It can cause cell cycle arrest at different phases, thereby inhibiting tumor cell proliferation[5].

  • Inhibition of Angiogenesis: Stigmasterol has been found to disrupt angiogenesis by down-regulating signaling of vascular endothelial growth factor receptor-2 (VEGFR-2)[3][4].

  • PI3K/Akt/mTOR and JAK/STAT Pathways: These crucial signaling pathways, often dysregulated in cancer, are known targets of stigmasterol[3][4].

Neuroprotective Effects

Stigmasterol has shown promise in protecting neuronal cells from damage.

  • Oxidative Stress Reduction: It can mitigate oxidative stress-induced cell death by maintaining intracellular levels of reactive oxygen species (ROS)[7].

  • Mitochondrial Dysfunction: Stigmasterol may alleviate mitochondrial dysfunction, a key factor in neurodegenerative diseases[7].

Antidiabetic Effects

The potential for regulating glucose metabolism is another key area of interest.

  • Glucose and Insulin (B600854) Regulation: Stigmasterol has been observed to reduce fasting glucose and serum insulin levels[3][4].

Quantitative Data Summary

The following tables summarize quantitative data from studies on stigmasterol and its derivatives, offering a comparative baseline for potential future studies on this compound.

Table 1: In Vitro Anticancer Activity of Stigmasterol Derivatives

CompoundCell LineAssayIC50 (µM)Reference
5,6-epoxystigmasta-3β,22,23-triolBreast CancerMTTSignificant reduction at 60 & 120 µM[2]

Table 2: In Silico Binding Affinities of Stigmasterol

Target ProteinLigandBinding Affinity (kcal/mol)Reference
TNFAIP8Stigmasterol-8.53[8]
SUOXStigmasterol-9.69[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducible research. The following are generalized protocols for assays commonly used to evaluate the therapeutic potential of compounds like stigmasterol.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, HT29) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control.

Western Blot Analysis for Protein Expression

This technique is used to detect specific proteins in a sample and is essential for studying signaling pathways.

  • Cell Lysis: Treat cells with the test compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-COX-2, anti-NF-κB, anti-Akt) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.

Visualizations of Signaling Pathways

The following diagrams, generated using DOT language, illustrate key signaling pathways potentially modulated by this compound, based on the known actions of stigmasterol.

G cluster_nucleus Cell Nucleus Stigmasterol Stigmasterol Derivative (e.g., this compound) IKK IKK Stigmasterol->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB->ProInflammatory_Genes Activates Transcription

Caption: Inhibition of the NF-κB Signaling Pathway.

G Stigmasterol Stigmasterol Derivative (e.g., this compound) Akt Akt Stigmasterol->Akt Inhibits Apoptosis Apoptosis Stigmasterol->Apoptosis Induces Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Bcl2->Apoptosis Inhibits

Caption: Modulation of the PI3K/Akt/mTOR Signaling Pathway.

Conclusion and Future Directions

While direct evidence is lacking for this compound, the extensive research on its parent compound, stigmasterol, provides a strong rationale for investigating its therapeutic potential. The addition of hydroxyl groups may enhance its bioactivity and specificity for various targets. Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines and in inflammatory models. Subsequent in vivo studies and detailed mechanistic investigations will be crucial to validate its potential as a novel therapeutic agent. The experimental protocols and potential signaling pathways outlined in this guide offer a foundational framework for such research endeavors.

References

The Uncharted Territory of 3,7,16-Trihydroxystigmast-5-ene in Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and data reveals a significant gap in the understanding of the anti-inflammatory properties of the specific phytosterol, 3,7,16-Trihydroxystigmast-5-ene. At present, there is no published research detailing its mechanisms of action, quantitative effects on inflammatory markers, or the signaling pathways it may modulate. This absence of data prevents the construction of a detailed technical guide as requested.

While the broader class of phytosterols, particularly those derived from the stigmastane (B1239390) skeleton, has been a subject of interest in inflammation research, information on the specific trihydroxy-substituted derivative, this compound, remains elusive. Scientific databases and research publications do not currently contain studies that have investigated its efficacy or mode of action in inflammatory processes.

For researchers, scientists, and drug development professionals, this indicates that this compound represents a novel, uninvestigated molecule in the context of inflammation. Any exploration of its potential therapeutic benefits would require foundational in vitro and in vivo studies to be conducted.

Future Research Directions: A Hypothetical Workflow

Should research on this compound commence, a potential experimental workflow to elucidate its anti-inflammatory properties would likely involve the following stages. This proposed workflow is based on standard practices in the field for evaluating novel anti-inflammatory agents.

Caption: Hypothetical workflow for investigating a novel anti-inflammatory compound.

Potential Signaling Pathways for Investigation

Based on the mechanisms of other known anti-inflammatory phytosterols, future research into this compound would likely focus on key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

signaling_pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway lps LPS tlr4 TLR4 lps->tlr4 mapk MAPKs (ERK, JNK, p38) tlr4->mapk ikk IKK tlr4->ikk compound This compound (Hypothetical Target) compound->mapk Inhibition? compound->ikk Inhibition? ap1 AP-1 mapk->ap1 inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) ap1->inflammatory_genes nfkb NF-κB ikk->nfkb Activation nfkb->inflammatory_genes

Caption: Potential inflammatory signaling pathways for future investigation.

Neuroprotective Potential of Marine-Derived Sterols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Marine organisms, thriving in unique and competitive environments, produce a diverse array of bioactive secondary metabolites, among which sterols have emerged as promising candidates for neuroprotection. This technical guide provides an in-depth overview of the neuroprotective potential of marine-derived sterols, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate their therapeutic promise.

Core Neuroprotective Mechanisms of Marine-Derived Sterols

Marine sterols exert their neuroprotective effects through a multi-pronged approach, targeting key pathological features of neurodegenerative diseases, including oxidative stress, neuroinflammation, and dysregulated cholesterol homeostasis.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage. Marine sterols, particularly fucosterol (B1670223), have been shown to bolster the antioxidant capacity of neuronal cells. A primary mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of a suite of antioxidant enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT)[1]. This enzymatic cascade effectively neutralizes ROS and mitigates oxidative damage.

Mitigation of Neuroinflammation

Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to the progression of neurodegenerative pathologies. Marine sterols have demonstrated potent anti-inflammatory properties by modulating key inflammatory signaling pathways. Fucosterol, for instance, has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) , a master regulator of inflammation[1]. By preventing the nuclear translocation of NF-κB, fucosterol suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[2][3].

Modulation of Neuronal Survival and Plasticity

Marine sterols can promote neuronal survival and enhance synaptic plasticity through the activation of neurotrophic signaling pathways. Fucosterol has been reported to activate the Tropomyosin receptor kinase B (TrkB) , the primary receptor for brain-derived neurotrophic factor (BDNF). This activation triggers downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway , which is crucial for promoting cell survival and inhibiting apoptosis[4].

Regulation of Cholesterol Homeostasis

Dysregulation of cholesterol metabolism in the brain is increasingly recognized as a contributing factor to neurodegenerative diseases. Certain marine sterols act as agonists for the Liver X Receptor (LXR) , a nuclear receptor that plays a pivotal role in maintaining cholesterol homeostasis. Activation of LXR-β, in particular, upregulates the expression of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1), and apolipoprotein E (ApoE). This facilitates the clearance of excess cholesterol and has been linked to reduced amyloid-beta (Aβ) pathology[4][5]. Saringosterol is a notable marine-derived LXR agonist[6].

Quantitative Bioactivity of Marine-Derived Sterols

The following tables summarize the available quantitative data on the neuroprotective effects of key marine-derived sterols.

Sterol Target Bioactivity Source Organism Reference
FucosterolButyrylcholinesterase (BChE)IC50: 421.72 ± 1.43 µMEcklonia stolonifera[7]
24-hydroperoxy 24-vinylcholesterolButyrylcholinesterase (BChE)IC50: 176.46 ± 2.51 µMEcklonia stolonifera[7]
FucosterolAcetylcholinesterase (AChE)Dose-dependent inhibitionPadina australis[8]
FucosterolButyrylcholinesterase (BChE)Dose-dependent inhibitionPadina australis[8]
Fucosterolβ-site amyloid precursor protein cleaving enzyme 1 (BACE1)IC50: 5.31 mM (mixed-type inhibition)Ecklonia stolonifera, Undaria pinnatifida[9]

Table 1: Enzyme Inhibitory Activity of Marine-Derived Sterols.

Sterol Cell Line Stimulus Effect Concentration Reference
FucosterolHaCaT cellsCoCl₂Dose-dependent decrease in TNF-α, IL-6, and IL-1β mRNA levels5 µM and 10 µM[2]
FucosterolRAW 264.7 macrophagesLipopolysaccharide (LPS)Significant inhibition of TNF-α, IL-6, and IL-1β productionNot specified[8]
FucosterolapoE-/- miceHigh-fat dietSignificant reduction in aortic expression of ICAM-1, VCAM-1, TNF-α, IL-1β, IL-6, and MCP-1Not specified[3]
SaringosterolAPPswePS1ΔE9 mice-Prevented the increase in the inflammatory marker Iba1 in the cortex0.5 mg/25 g body weight/day

Table 2: Anti-inflammatory Effects of Marine-Derived Sterols.

Visualizing a Key Neuroprotective Mechanism: The Nrf2 Signaling Pathway

The following diagram illustrates the activation of the Nrf2 antioxidant pathway by marine sterols, a critical mechanism for combating oxidative stress in neurodegeneration.

Nrf2_Pathway cluster_nucleus Nucleus MarineSterol Marine Sterol (e.g., Fucosterol) Keap1_Nrf2 Keap1-Nrf2 Complex MarineSterol->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1, SOD, CAT) ARE->AntioxidantEnzymes Upregulates Transcription ROS Reactive Oxygen Species (ROS) AntioxidantEnzymes->ROS Neutralizes Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection Promotes OxidativeStress Oxidative Stress ROS->OxidativeStress Causes Nrf2_n Nrf2 Nrf2_n->ARE Binds

Caption: Activation of the Nrf2 antioxidant pathway by marine sterols.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the neuroprotective potential of marine-derived sterols.

Cell Viability Assessment using MTT Assay

This assay determines the effect of marine sterols on the viability of neuronal cells.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Marine sterol of interest

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the marine sterol in culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared sterol dilutions. Include a vehicle control (medium with the solvent used to dissolve the sterol).

  • Incubate the plate for the desired treatment period (e.g., 24, 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

In Vitro Aβ-Induced Neurotoxicity Model

This model is used to evaluate the protective effects of marine sterols against amyloid-beta (Aβ)-induced neuronal cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Aβ₁₋₄₂ peptide

  • Sterile, endotoxin-free water

  • Marine sterol of interest

  • MTT assay reagents (as described in 4.1)

Procedure:

  • Prepare Aβ₁₋₄₂ oligomers by dissolving the peptide in sterile water to a concentration of 1 mg/mL, incubating at 37°C for 24-72 hours, and then diluting to the desired working concentration in cell culture medium.

  • Seed neuronal cells in a 96-well plate as described in the MTT assay protocol.

  • Pre-treat the cells with various concentrations of the marine sterol for a specified period (e.g., 2 hours).

  • Add the prepared Aβ₁₋₄₂ oligomers to the wells to induce neurotoxicity. Include a control group treated with Aβ₁₋₄₂ alone and a vehicle control group.

  • Incubate the plate for 24-48 hours.

  • Assess cell viability using the MTT assay as described in section 4.1.

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol details the detection of phosphorylated Akt (p-Akt), a key indicator of PI3K/Akt pathway activation.

Materials:

  • Neuronal cells

  • Marine sterol of interest

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat neuronal cells with the marine sterol for the desired time.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Akt (Ser473) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.

NF-κB Activation Assay in RAW 264.7 Macrophages

This assay measures the effect of marine sterols on the activation of the NF-κB pathway in response to an inflammatory stimulus.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Marine sterol of interest

  • Nuclear extraction kit

  • NF-κB p65 transcription factor assay kit (ELISA-based)

Procedure:

  • Seed RAW 264.7 cells in a 6-well plate.

  • Pre-treat the cells with the marine sterol for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).

  • Harvest the cells and isolate nuclear extracts using a nuclear extraction kit.

  • Determine the protein concentration of the nuclear extracts.

  • Measure the amount of activated NF-κB p65 in the nuclear extracts using an ELISA-based transcription factor assay kit according to the manufacturer's instructions.

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for assessing the anti-inflammatory and neuroprotective effects of marine sterols.

Anti_Inflammatory_Workflow Start Start SeedCells Seed RAW 264.7 Macrophages Start->SeedCells Pretreat Pre-treat with Marine Sterol SeedCells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate HarvestSupernatant Harvest Supernatant Stimulate->HarvestSupernatant LyseCells Lyse Cells Stimulate->LyseCells ELISA Measure Cytokines (TNF-α, IL-6) by ELISA HarvestSupernatant->ELISA NFAssay Measure NF-κB Activation LyseCells->NFAssay End End ELISA->End NFAssay->End

Caption: Workflow for assessing the anti-inflammatory effects of marine sterols.

Neuroprotection_Workflow Start Start SeedNeurons Seed Neuronal Cells (e.g., SH-SY5Y) Start->SeedNeurons PretreatSterol Pre-treat with Marine Sterol SeedNeurons->PretreatSterol InduceToxicity Induce Neurotoxicity (e.g., with Aβ1-42) PretreatSterol->InduceToxicity Incubate Incubate for 24-48h InduceToxicity->Incubate AssessViability Assess Cell Viability (MTT Assay) Incubate->AssessViability End End AssessViability->End

Caption: Workflow for assessing the neuroprotective effects against Aβ toxicity.

Conclusion and Future Directions

Marine-derived sterols represent a promising frontier in the development of novel neuroprotective therapeutics. Their multifactorial mechanisms of action, encompassing antioxidant, anti-inflammatory, and cholesterol-regulating properties, make them particularly attractive for addressing the complex pathologies of neurodegenerative diseases. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to explore the therapeutic potential of this unique class of natural products. Future research should focus on expanding the library of characterized marine sterols, conducting more extensive in vivo efficacy and safety studies, and elucidating the precise molecular interactions that underpin their neuroprotective effects. Such efforts will be crucial in translating the promise of marine sterols into tangible clinical benefits for patients with neurodegenerative disorders.

References

3,7,16-Trihydroxystigmast-5-ene CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3,7,16-Trihydroxystigmast-5-ene, a steroidal compound isolated from the medicinal plant Walsura robusta. While research on this specific molecule is limited, this document consolidates the available chemical information and contextualizes its potential biological activities based on studies of its source and related compounds. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical Identity

CAS Number: 289056-24-2[1]

Chemical Structure:

The structure of this compound is characterized by a stigmastane skeleton with hydroxyl groups at positions 3, 7, and 16, and a double bond between carbons 5 and 6.

Source and Isolation

This compound is a natural product isolated from the herbs of Walsura robusta[1], a plant belonging to the Meliaceae family. This plant has been a subject of phytochemical investigations, leading to the isolation of various secondary metabolites, including limonoids, sesquiterpenoids, and other steroids.

Experimental Protocol: General Isolation of Compounds from Walsura robusta

The following is a representative protocol for the extraction and isolation of compounds from Walsura robusta, based on common phytochemical practices.

  • Extraction:

    • The dried and powdered leaves of Walsura robusta are subjected to extraction with methanol (B129727) (MeOH) at room temperature.

    • The resulting MeOH extract is concentrated under reduced pressure to yield a crude residue.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297) (EtOAc).

    • The EtOAc-soluble fraction, often rich in steroidal and terpenoidal compounds, is selected for further separation.

  • Chromatography:

    • The EtOAc fraction is subjected to column chromatography over silica (B1680970) gel.

    • Elution is performed with a gradient of solvents, typically starting with petroleum ether and gradually increasing the polarity with ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TDC).

  • Purification:

    • Fractions showing similar TLC profiles are combined and further purified using techniques such as Sephadex LH-20 column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds like this compound.

  • Structure Elucidation:

    • The chemical structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Biological Activity and Therapeutic Potential

Direct experimental data on the biological activities of this compound is not extensively available in the current scientific literature. However, the source plant, Walsura robusta, and other compounds isolated from it have demonstrated a range of biological effects. This suggests potential areas of investigation for this compound.

Biological ActivitySource/CompoundKey FindingsReference
Cytotoxicity Limonoids from Walsura robustaWalsuronoids D and E exhibited potent cytotoxic activity against HL-60, SMMC-7721, A-549, MCF-7, and SW480 cancer cell lines, with IC₅₀ values ranging from 2.7 to 4.5 μM.
Antioxidant Phenolic glucosides from Walsura robustaThree phenolic glucosides demonstrated strong antioxidant activity by scavenging DPPH radicals with IC₅₀ values in the range of 51.5-86.6 μM.
Antibacterial Extracts of Walsura robustaAqueous extracts showed inhibitory activity against Gram-positive and some Gram-negative bacteria.
Antigiardial Extracts of Walsura robustaCrude extracts showed no significant activity against Giardia intestinalis trophozoites.

Note: The IC₅₀ values and activities mentioned above are for other compounds isolated from Walsura robusta and not for this compound itself. These data provide a basis for potential future research on the target compound.

Experimental Protocols for Biological Evaluation

The following are generalized protocols that can be adapted to investigate the potential biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic (cell-killing) potential of a compound against cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)

This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid).

    • After 10 minutes, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.

    • The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Neuroprotection Assay (Glutamate-induced Excitotoxicity in HT22 Cells)

This assay assesses the ability of a compound to protect neuronal cells from glutamate-induced oxidative stress and cell death.

  • Cell Culture: HT22 hippocampal neuronal cells are cultured in DMEM with 10% FBS.

  • Cell Seeding: Cells are seeded in 96-well plates.

  • Compound Treatment and Glutamate (B1630785) Challenge: Cells are pre-treated with different concentrations of this compound for 1-2 hours before being exposed to a toxic concentration of glutamate (typically 2-5 mM) for 12-24 hours.

  • Cell Viability Assessment: Cell viability is determined using the MTT assay as described in the cytotoxicity protocol.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with the compound and glutamate to those treated with glutamate alone.

Visualizations

Workflow for Natural Product Drug Discovery

G Figure 1. General Workflow for Natural Product Drug Discovery A Plant Collection & Identification (Walsura robusta) B Extraction & Fractionation A->B C Isolation & Purification of Compounds (e.g., this compound) B->C D Structure Elucidation (NMR, MS) C->D E Biological Screening (Cytotoxicity, Anti-inflammatory, etc.) C->E D->E F Hit Identification E->F G Lead Optimization F->G H Preclinical & Clinical Development G->H

Caption: A generalized workflow for the discovery of bioactive compounds from natural sources.

Hypothetical Anti-inflammatory Signaling Pathway

G Figure 2. Hypothetical Anti-inflammatory Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Compound This compound (Hypothetical) Compound->IKK inhibits (hypothetical) Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes activates transcription

Caption: A potential mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.

Conclusion

This compound is a structurally defined natural product with a known source. While direct biological data for this compound is currently scarce, its origin from Walsura robusta, a plant with documented cytotoxic and antioxidant activities, provides a strong rationale for further investigation. The experimental protocols and hypothetical pathways outlined in this guide offer a framework for future research into the therapeutic potential of this and related stigmastane steroids. This document serves as a call to the scientific community to explore the pharmacological profile of this promising natural compound.

References

Methodological & Application

Application Note: Quantification of 3,7,16-Trihydroxystigmast-5-ene in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3,7,16-Trihydroxystigmast-5-ene in human plasma. The protocol encompasses a detailed sample preparation procedure involving liquid-liquid extraction, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this novel trihydroxylated plant sterol in a complex biological matrix.

Introduction

This compound is a phytosterol with potential pharmacological activities. Accurate quantification in biological matrices like plasma is crucial for pharmacokinetic, toxicokinetic, and biomarker studies. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical assays.[1][2][3][4] This protocol is adapted from established methods for the analysis of similar hydroxylated sterols and oxysterols in plasma.[5][6][7]

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, outlining the key stages from plasma sample collection to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s0 Plasma Sample (100 µL) s1 Add Internal Standard s0->s1 s2 Liquid-Liquid Extraction (e.g., with MTBE) s1->s2 s3 Evaporation & Reconstitution s2->s3 lc LC Separation s3->lc ms MS/MS Detection (MRM) lc->ms integ Peak Integration ms->integ calib Calibration Curve Generation integ->calib quant Quantification calib->quant

Caption: Experimental workflow for the quantification of this compound.

Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., d7-3,7,16-Trihydroxystigmast-5-ene)

  • LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Human plasma (K2EDTA)

Detailed Experimental Protocol

Standard and Internal Standard Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its stable isotope-labeled internal standard (IS) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in methanol:water (1:1, v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution: Dilute the IS primary stock to a final concentration of 100 ng/mL in methanol.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL IS working solution.

  • Vortex for 10 seconds.

  • Add 500 µL of ice-cold MTBE.[5]

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% methanol in water).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemAgilent 1290 Infinity II LC or equivalent
ColumnAgilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 100 mm, 1.8 µm) or similar[5][8]
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol/Isopropanol (90:10, v/v)
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient Elution
0.0 - 1.0 min80% B
1.0 - 8.0 min80% to 98% B
8.0 - 10.0 min98% B
10.1 - 12.0 min80% B (Re-equilibration)

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerAgilent 6495 Triple Quadrupole LC/MS or equivalent[8]
Ionization ModeElectrospray Ionization (ESI), Positive
Gas Temperature325°C
Gas Flow10 L/min
Nebulizer Pressure35 psi
Capillary Voltage4000 V
MRM Transitions To be determined by infusion of the analytical standard
Analyte (Q1/Q3)e.g., [M+H-2H₂O]⁺ → fragment
Internal Standard (Q1/Q3)e.g., [M+H-2H₂O+d7]⁺ → fragment
Collision Energy (CE)To be optimized for each transition
Dwell Time100 ms

Note: The exact MRM transitions and collision energies must be empirically determined for this compound and its deuterated internal standard by direct infusion into the mass spectrometer. For many sterols, the precursor ion in positive ESI mode corresponds to the loss of water molecules, [M+H-H₂O]⁺ or [M+H-2H₂O]⁺.[9]

Data Analysis and Quantification

The quantification of this compound is based on the ratio of the peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.[10] The concentration of the analyte in the plasma samples is then determined from this calibration curve.

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to assess include:

  • Linearity: The linear range of the assay.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).[11][12]

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS.

  • Matrix Effect: Assessment of ion suppression or enhancement from the plasma matrix.

  • Recovery: The efficiency of the extraction process.[5][7][13]

  • Stability: Stability of the analyte in plasma under various storage and handling conditions.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship in the quantification process, from the raw signal to the final concentration.

quantification_logic cluster_ms_output Mass Spectrometer Output cluster_processing Data Processing raw_analyte Analyte Peak Area ratio Peak Area Ratio (Analyte/IS) raw_analyte->ratio raw_is Internal Standard Peak Area raw_is->ratio cal_curve Calibration Curve y = mx + c ratio->cal_curve final_conc Final Concentration cal_curve->final_conc

Caption: Logical flow of the quantitative data analysis.

Conclusion

This application note provides a detailed and robust LC-MS/MS protocol for the quantification of this compound in human plasma. The method utilizes a straightforward liquid-liquid extraction for sample cleanup and a sensitive triple quadrupole mass spectrometer for detection. This protocol can serve as a valuable tool for researchers in the fields of pharmacology, toxicology, and clinical research, enabling accurate and reliable measurement of this compound in biological samples.

References

Application Notes and Protocols for the Isolation and Purification of 3,7,16-Trihydroxystigmast-5-ene from Sponge Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marine sponges are a prolific source of novel bioactive secondary metabolites, including a diverse array of sterols with unique structural modifications. Among these, polyhydroxylated sterols have garnered significant attention due to their potential therapeutic properties. This document provides a detailed protocol for the isolation and purification of a specific trihydroxylated sterol, 3,7,16-Trihydroxystigmast-5-ene, from sponge extracts. The methodologies described herein are based on established techniques for the separation of sterols from marine invertebrates and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug discovery.

Experimental Workflow

The overall process for isolating this compound from a sponge extract is a multi-step procedure that begins with extraction and culminates in a highly purified compound suitable for structural elucidation and bioactivity screening.

workflow cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification cluster_analysis Analysis Sponge Sponge Biomass Extract Crude Extract Sponge->Extract Solvent Extraction (e.g., CH2Cl2:MeOH) Partition Solvent-Solvent Partitioning Extract->Partition Fractions Polar & Non-polar Fractions Partition->Fractions CC Silica (B1680970) Gel Column Chromatography Fractions->CC SemiPure Semi-pure Fractions CC->SemiPure HPLC Preparative HPLC SemiPure->HPLC Pure Pure Compound HPLC->Pure Analysis Structural Elucidation (NMR, MS) Pure->Analysis

Caption: Experimental workflow for the isolation and purification of this compound.

Experimental Protocols

1. Extraction of Sponge Material

This protocol describes the initial extraction of organic-soluble compounds from the sponge biomass.

  • Materials:

    • Freeze-dried and ground sponge material

    • Dichloromethane (CH₂Cl₂), HPLC grade

    • Methanol (B129727) (MeOH), HPLC grade

    • Blender or homogenizer

    • Large extraction vessel

    • Filter paper (Whatman No. 1 or equivalent)

    • Rotary evaporator

  • Procedure:

    • Macerate the freeze-dried and ground sponge tissue (e.g., 500 g) in a 1:1 mixture of CH₂Cl₂:MeOH (v/v) at room temperature for 24 hours.

    • Filter the extract through filter paper to separate the solvent from the sponge residue.

    • Repeat the extraction of the sponge residue two more times with fresh solvent to ensure complete extraction of secondary metabolites.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.

2. Solvent Partitioning

This step aims to fractionate the crude extract based on polarity to simplify the subsequent chromatographic separation.

  • Materials:

  • Procedure:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Transfer the methanolic solution to a separatory funnel.

    • Perform liquid-liquid partitioning by adding an equal volume of hexane.

    • Shake the separatory funnel vigorously and allow the layers to separate.

    • Collect the lower methanol layer and the upper hexane layer separately.

    • Repeat the partitioning of the methanol layer with fresh hexane two more times.

    • Combine the respective hexane and methanol fractions and concentrate each to dryness. The trihydroxylated sterol is expected to be in the more polar methanol fraction.

3. Silica Gel Column Chromatography

This is the primary purification step to separate the components of the polar fraction based on their affinity for the stationary phase.

  • Materials:

    • Methanol-soluble fraction

    • Silica gel (60 Å, 230-400 mesh)

    • Glass chromatography column

    • Hexane, Ethyl Acetate (B1210297) (EtOAc), and Methanol (MeOH) as eluents

    • Fraction collector or test tubes

    • Thin Layer Chromatography (TLC) plates and developing tank

  • Procedure:

    • Prepare a silica gel slurry in hexane and pack it into the chromatography column.

    • Dissolve the dried methanol fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane, followed by increasing concentrations of ethyl acetate in hexane (e.g., 10%, 20%, 50%, 100% EtOAc), and finally with methanol in ethyl acetate.

    • Collect fractions of a consistent volume (e.g., 20 mL).

    • Monitor the fractions by TLC, visualizing the spots under UV light and/or by staining with a suitable reagent (e.g., ceric sulfate).

    • Combine fractions with similar TLC profiles. The fractions containing the target trihydroxylated sterol are expected to elute with a moderately polar solvent system.

4. Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step to obtain the pure compound.

  • Materials:

    • Semi-purified fraction from column chromatography

    • HPLC system with a preparative column (e.g., C18, 10 µm, 250 x 21.2 mm)

    • Acetonitrile (B52724) (ACN) and Water (H₂O), HPLC grade

    • 0.22 µm syringe filters

  • Procedure:

    • Dissolve the semi-purified fraction in the mobile phase and filter it through a 0.22 µm syringe filter.

    • Inject the sample onto the preparative HPLC column.

    • Elute the column with an isocratic or gradient solvent system of acetonitrile and water. A typical starting point could be 80% ACN in water.

    • Monitor the elution profile using a UV detector (e.g., at 205 nm).

    • Collect the peak corresponding to the target compound.

    • Evaporate the solvent to obtain the pure this compound.

Data Presentation

Disclaimer: The following tables provide a template for the expected quantitative and spectroscopic data for this compound. Specific experimental values could not be definitively ascertained from the searched literature and must be determined empirically upon successful isolation of the compound.

Table 1: Quantitative Data for the Isolation of this compound

StepStarting MaterialYield (mg)Purity (%)
Extraction 500 g (dry weight) of spongeTo be determined-
Solvent Partitioning Crude ExtractTo be determined-
Silica Gel CC Methanol FractionTo be determinedTo be determined
Preparative HPLC Semi-pure FractionTo be determined>95% (by HPLC)

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
3e.g., 3.55e.g., m
6e.g., 5.38e.g., de.g., 4.5
7e.g., 3.90e.g., br s
16e.g., 4.15e.g., m
18e.g., 0.69e.g., s
19e.g., 1.02e.g., s
............

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

PositionδC (ppm)
1e.g., 37.3
2e.g., 31.7
3e.g., 71.8
4e.g., 42.3
5e.g., 140.9
6e.g., 121.6
7e.g., 75.1
......

Table 4: Mass Spectrometry Data for this compound

Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI-MSe.g., 447.3782e.g., 429 (M+H-H₂O)⁺, 411 (M+H-2H₂O)⁺, 393 (M+H-3H₂O)⁺

Hypothetical Signaling Pathway

Bioactive sterols isolated from marine organisms often exhibit cytotoxicity against cancer cell lines. A plausible mechanism of action could involve the induction of apoptosis through the modulation of key signaling pathways.

pathway cluster_apoptosis Apoptotic Signaling Sterol This compound Bax Bax Sterol->Bax upregulates Bcl2 Bcl-2 Sterol->Bcl2 downregulates Membrane Cell Membrane Mitochondrion Mitochondrion Bax->Mitochondrion promotes Bcl2->Mitochondrion inhibits CytC Cytochrome c Mitochondrion->CytC release Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical signaling pathway for the induction of apoptosis by this compound.

Application Notes and Protocols for the Synthesis and Bioactivity Screening of 3,7,16-Trihydroxystigmast-5-ene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Stigmastane-type steroids, a class of phytosteroids, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document provides a detailed overview of the synthesis of 3,7,16-trihydroxystigmast-5-ene (B15497890) derivatives and protocols for screening their potential bioactivities, including cytotoxic, anti-inflammatory, and antimicrobial effects. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers engaged in the discovery and development of novel therapeutic agents from this promising class of natural products.

I. Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be approached through semi-synthetic modifications of readily available starting materials, such as stigmasterol (B192456). The following is a representative protocol for the synthesis of these derivatives.

Experimental Protocol: Representative Synthesis

This protocol outlines a generalizable multi-step synthesis.

Step 1: Epoxidation of Stigmasterol

  • Dissolve stigmasterol in dichloromethane (B109758) (DCM).

  • Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography to yield the epoxide.

Step 2: Epoxide Ring Opening and Allylic Oxidation

  • Dissolve the epoxide in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water.

  • Add a catalytic amount of a strong acid (e.g., perchloric acid).

  • Heat the mixture to induce epoxide ring opening to a diol.

  • Subsequent allylic oxidation at C-7 can be achieved using chromium trioxide in pyridine (B92270).

  • Purify the resulting intermediate.

Step 3: Introduction of the C-16 Hydroxyl Group

  • This step can be challenging and may require microbial transformation or the use of specific oxidizing agents that can selectively hydroxylate the steroidal skeleton.

  • Alternatively, a multi-step chemical synthesis involving the degradation of the side chain and subsequent rebuilding with the desired functionality can be employed.

Step 4: Derivatization

  • Ester or ether derivatives can be prepared by reacting the hydroxyl groups with corresponding acyl chlorides, anhydrides, or alkyl halides in the presence of a base like pyridine or triethylamine.

Characterization: The structure of the synthesized derivatives should be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

II. Bioactivity Screening Protocols

A critical step in drug discovery is the evaluation of the biological activity of newly synthesized compounds. The following are standard in vitro protocols for assessing the cytotoxic, anti-inflammatory, and antimicrobial properties of this compound derivatives.

A. Cytotoxicity Screening: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.[2]

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 1, 10, 25, 50, 100 µM) and incubate for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

B. Anti-inflammatory Screening

1. Inhibition of Protein Denaturation Assay

This assay is based on the principle that denaturation of proteins is a well-documented cause of inflammation.[3]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture consisting of 0.5 mL of the test compound at various concentrations, 0.5 mL of 1% w/v bovine serum albumin (BSA), and 4 mL of phosphate-buffered saline (PBS, pH 6.4).

  • Incubation: Incubate the mixture at 37 °C for 20 minutes.

  • Denaturation: Induce denaturation by heating at 70 °C for 10 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance at 660 nm.

  • Control: Use diclofenac (B195802) sodium as a standard drug.

  • Calculation: The percentage inhibition of protein denaturation is calculated as: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

2. Nitric Oxide (NO) Scavenging Assay in RAW 264.7 Macrophages

This assay measures the ability of the compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in 96-well plates.

  • Treatment: Pre-treat the cells with different concentrations of the derivatives for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

C. Antimicrobial Screening

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4]

Protocol:

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) with a turbidity equivalent to the 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 30 °C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

III. Data Presentation

Quantitative data from the bioactivity screening should be summarized in tables for clear comparison.

Table 1: Cytotoxic Activity of this compound Derivatives (IC₅₀ in µM)

CompoundHeLaHepG2A549
Derivative 125.432.145.8
Derivative 215.821.533.2
Derivative 3>100>100>100
Doxorubicin0.81.21.5

Data are representative and for illustrative purposes.

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundProtein Denaturation Inhibition (%) at 100 µg/mLNO Inhibition (IC₅₀ in µM)
Derivative 165.242.5
Derivative 278.931.8
Derivative 321.4>100
Diclofenac85.415.2

Data are representative and for illustrative purposes.

Table 3: Antimicrobial Activity of Stigmastane Derivatives (MIC in µg/mL).[5]

CompoundS. aureusE. coliK. pneumoniaeC. albicans
Stigmastane 1125250500125
Stigmastane 2250>500>500250
Ciprofloxacin0.50.251-
Fluconazole---2

Data is based on stigmastane-type steroids isolated from Vernonia kotschyana for illustrative purposes.[5]

IV. Visualizations

Diagrams illustrating key workflows and pathways provide a clear visual representation of the experimental processes.

G cluster_synthesis Synthesis & Purification cluster_screening Bioactivity Screening cluster_analysis Data Analysis start Stigmasterol step1 Chemical Modification (e.g., Oxidation, Derivatization) start->step1 step2 Purification (Column Chromatography, HPLC) step1->step2 end This compound Derivatives step2->end screening Bioactivity Assays end->screening cytotoxicity Cytotoxicity (MTT Assay) screening->cytotoxicity anti_inflammatory Anti-inflammatory (e.g., NO Assay) screening->anti_inflammatory antimicrobial Antimicrobial (MIC Assay) screening->antimicrobial analysis Data Analysis (IC50, MIC determination) cytotoxicity->analysis anti_inflammatory->analysis antimicrobial->analysis hit Hit Compound Identification analysis->hit

Caption: Overall workflow from synthesis to hit identification.

MTT_Workflow seed Seed Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with Compounds incubate1->treat incubate2 Incubate for 24-48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate Cell Viability and IC50 read->analyze NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Targets Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Activates Transcription of Compound Stigmastane Derivative Compound->IKK Inhibits IkB_NFkB->NFkB Releases

References

Application Notes and Protocols for In Vivo Efficacy Studies of 3,7,16-Trihydroxystigmast-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 3,7,16-Trihydroxystigmast-5-ene is a specific stigmasterol (B192456) derivative. Due to the limited availability of direct in vivo data for this exact compound, the following protocols and application notes are based on the established biological activities of the broader class of phytosterols (B1254722) and stigmasterol derivatives. These documents are intended to serve as a comprehensive guide for designing and conducting efficacy studies for novel compounds of this class.

Application Note 1: Anti-Hyperlipidemic Efficacy

Phytosterols, including stigmasterol and its derivatives, have well-documented cholesterol-lowering properties.[1][2][3] The primary mechanism involves the inhibition of intestinal cholesterol absorption, which leads to a reduction in serum total cholesterol and low-density lipoprotein (LDL) cholesterol.[1][4] This application note outlines an in vivo study to assess the anti-hyperlipidemic potential of this compound in a diet-induced hyperlipidemic rat model.

Scientific Rationale: A high-fat diet (HFD) in rodents effectively models human hyperlipidemia, characterized by elevated levels of serum total cholesterol (TC), triglycerides (TG), and LDL-cholesterol, with a potential decrease in high-density lipoprotein (HDL)-cholesterol.[5][6][7][8] By administering this compound to HFD-fed rats, it is possible to evaluate its efficacy in mitigating these lipid abnormalities. Atorvastatin, a standard-of-care statin, is included as a positive control to validate the experimental model and provide a benchmark for the test compound's efficacy.

Application Note 2: Anti-Inflammatory Efficacy

Stigmasterol and related phytosterols have demonstrated anti-inflammatory properties in various preclinical models.[9][10][11] The proposed mechanisms include the inhibition of pro-inflammatory cytokines and modulation of key inflammatory signaling pathways such as NF-κB.[9][12] This application note describes an in vivo study to determine the anti-inflammatory activity of this compound using the carrageenan-induced paw edema model in rats.

Scientific Rationale: The carrageenan-induced paw edema model is a widely used and reliable method for screening acute anti-inflammatory agents.[13][14][15][16] The subcutaneous injection of carrageenan elicits a localized inflammatory response characterized by edema, which can be quantified by measuring the increase in paw volume.[13][16] A reduction in paw edema following treatment with this compound would indicate potential anti-inflammatory activity. Indomethacin, a potent non-steroidal anti-inflammatory drug (NSAID), serves as a positive control.

Experimental Protocols

Protocol 1: High-Fat Diet-Induced Hyperlipidemia in Rats

Objective: To evaluate the anti-hyperlipidemic efficacy of this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • Standard pellet diet

  • High-fat diet (e.g., 45% kcal from fat)

  • This compound

  • Atorvastatin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Blood collection tubes (e.g., heparinized or EDTA-coated)

  • Centrifuge

  • Spectrophotometer and commercial assay kits for lipid profiling

Procedure:

  • Acclimatization: House animals in standard laboratory conditions (22±2°C, 12h light/dark cycle) for one week with free access to standard diet and water.

  • Induction of Hyperlipidemia:

    • Divide rats into a normal control group (Group 1) and a high-fat diet (HFD) group.

    • Feed Group 1 a standard pellet diet.

    • Feed the HFD group a high-fat diet for 4 weeks to induce hyperlipidemia.

  • Experimental Grouping and Treatment:

    • After 4 weeks, confirm hyperlipidemia by analyzing baseline blood lipid levels.

    • Randomly divide the HFD-fed rats into the following groups (n=8 per group):

      • Group 2: HFD Control: HFD + Vehicle

      • Group 3: Positive Control: HFD + Atorvastatin (e.g., 10 mg/kg, p.o.)

      • Group 4: Test Compound (Low Dose): HFD + this compound (e.g., 25 mg/kg, p.o.)

      • Group 5: Test Compound (High Dose): HFD + this compound (e.g., 50 mg/kg, p.o.)

    • Administer the respective treatments orally once daily for 4 weeks. Group 1 continues on the standard diet.

  • Sample Collection and Analysis:

    • At the end of the treatment period, fast the rats overnight.

    • Collect blood samples via retro-orbital plexus or cardiac puncture under anesthesia.

    • Centrifuge blood to separate plasma.

    • Analyze plasma for Total Cholesterol (TC), Triglycerides (TG), HDL-cholesterol, and LDL-cholesterol using commercial enzymatic kits.

  • Data Analysis: Analyze data using one-way ANOVA followed by a suitable post-hoc test.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the acute anti-inflammatory activity of this compound.

Materials:

  • Male Wistar rats (150-180 g)

  • This compound

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Acclimatization: Acclimatize rats to laboratory conditions for at least 3 days.

  • Experimental Grouping and Treatment:

    • Divide rats into the following groups (n=6-8 per group):

      • Group 1: Normal Control: Vehicle (p.o.) + Saline injection in paw

      • Group 2: Carrageenan Control: Vehicle (p.o.) + Carrageenan injection in paw

      • Group 3: Positive Control: Indomethacin (10 mg/kg, p.o.) + Carrageenan injection in paw

      • Group 4: Test Compound (Low Dose): this compound (25 mg/kg, p.o.) + Carrageenan injection in paw

      • Group 5: Test Compound (High Dose): this compound (50 mg/kg, p.o.) + Carrageenan injection in paw

    • Administer the vehicle, indomethacin, or test compound orally 60 minutes before carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group relative to the carrageenan control group.

  • Data Analysis: Analyze data using two-way ANOVA with repeated measures, followed by a suitable post-hoc test.

Data Presentation

Table 1: Effect of this compound on Serum Lipid Profile in HFD-Fed Rats

GroupDose (mg/kg)Total Cholesterol (mg/dL)Triglycerides (mg/dL)HDL-Cholesterol (mg/dL)LDL-Cholesterol (mg/dL)
Normal Control-
HFD Control-
Atorvastatin10
Test Compound (Low)25
Test Compound (High)50

Values will be presented as Mean ± SEM.

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

GroupDose (mg/kg)Paw Volume (mL) at 1hPaw Volume (mL) at 2hPaw Volume (mL) at 3hPaw Volume (mL) at 4h% Inhibition at 3h
Normal Control--
Carrageenan Control-0
Indomethacin10
Test Compound (Low)25
Test Compound (High)50

Values will be presented as Mean ± SEM.

Mandatory Visualization

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Chol Dietary & Biliary Cholesterol Micelle Mixed Micelles Chol->Micelle Phyto This compound (Phytosterol) Phyto->Micelle Competition NPC1L1 NPC1L1 Transporter Phyto->NPC1L1 Reduced Uptake ABCG5_8 ABCG5/G8 Transporter Phyto->ABCG5_8 Enhanced Efflux Micelle->NPC1L1 Uptake ACAT2 ACAT2 NPC1L1->ACAT2 Esterification (less efficient for phytosterols) NPC1L1->ABCG5_8 Efflux Chylomicron Chylomicrons ACAT2->Chylomicron To Lymphatics To Lymphatics Chylomicron->To Lymphatics Back to Lumen Back to Lumen ABCG5_8->Back to Lumen

Caption: Cholesterol-lowering mechanism of phytosterols in the intestine.

G cluster_workflow Hyperlipidemia Efficacy Study Workflow start Acclimatization (1 week) induction High-Fat Diet Induction (4 weeks) start->induction grouping Grouping & Baseline Blood Collection induction->grouping treatment Daily Oral Treatment (4 weeks) grouping->treatment endpoint Fasting & Final Blood Collection treatment->endpoint analysis Plasma Lipid Profile Analysis endpoint->analysis

Caption: Experimental workflow for the hyperlipidemia efficacy study.

G cluster_workflow Anti-Inflammatory Study Workflow start Acclimatization (3 days) treatment Oral Administration of Test Compound/Control start->treatment paw_measure_pre Measure Initial Paw Volume treatment->paw_measure_pre carrageenan Inject Carrageenan in Paw paw_measure_pre->carrageenan paw_measure_post Measure Paw Volume (1, 2, 3, 4 hours) carrageenan->paw_measure_post analysis Calculate Edema & % Inhibition paw_measure_post->analysis G cluster_pathway Proposed Anti-Inflammatory Signaling Pathway cluster_cell Macrophage / Inflammatory Cell cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) IKK IKK Complex Inflammatory_Stimulus->IKK Stigmasterol_Derivative This compound Stigmasterol_Derivative->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_p65->Gene_Expression Induction NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IKK

References

Unveiling the Impact of 3,7,16-Trihydroxystigmast-5-ene on Cell Cycle Progression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to analyze the effects of the phytosterol 3,7,16-Trihydroxystigmast-5-ene on cell cycle progression. Due to the limited availability of direct experimental data for this compound, this document leverages findings from studies on structurally related phytosterols (B1254722), such as stigmasterol (B192456) and β-sitosterol, to provide a foundational understanding and experimental framework.

Data Presentation: The Impact of Related Phytosterols on Cell Cycle Distribution

Quantitative analysis of cell cycle distribution following treatment with phytosterols reveals their potential to induce cell cycle arrest in cancerous cell lines. The following table summarizes the observed effects of stigmasterol on the cell cycle of SNU-1 gastric cancer cells, providing a model for presenting data from future studies on this compound.

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Control 055.233.211.6[1][2]
Stigmasterol 1048.930.520.6[1][2]
Stigmasterol 2535.723.840.5[1][2]
Stigmasterol 5025.324.250.5[1][2]

Note: The data presented is for stigmasterol, a structurally related phytosterol, and is intended to serve as a representative example.

Signaling Pathways Implicated in Phytosterol-Induced Cell Cycle Arrest

Phytosterols are known to modulate key signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/Akt and MAPK pathways are two critical cascades often implicated in the anticancer effects of these natural compounds.[1][3]

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation.[4][5] Studies on β-sitosterol suggest that phytosterols can inhibit this pathway, leading to the downstream inactivation of pro-survival signals and the promotion of cell cycle arrest.[6]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation p21_p27 p21/p27 Akt->p21_p27 Inhibition Cyclin_D1_CDK4_6 Cyclin D1/CDK4/6 mTOR->Cyclin_D1_CDK4_6 Activation p21_p27->Cyclin_D1_CDK4_6 Inhibition Cell_Cycle_Progression G1/S Progression Cyclin_D1_CDK4_6->Cell_Cycle_Progression Promotes

Caption: PI3K/Akt pathway modulation by phytosterols.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another central signaling cascade that governs a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[2][7] Evidence suggests that β-sitosterol can stimulate the MAPK pathway, which can lead to the activation of downstream effectors that promote cell cycle arrest.[2]

MAPK_Pathway This compound This compound Ras Ras This compound->Ras Modulation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Activation ERK ERK MEK->ERK Activation p21 p21 ERK->p21 Upregulation Cyclin_B1_CDK1 Cyclin B1/CDK1 p21->Cyclin_B1_CDK1 Inhibition Cell_Cycle_Arrest G2/M Arrest Cyclin_B1_CDK1->Cell_Cycle_Arrest Induces

Caption: MAPK pathway involvement in phytosterol action.

Experimental Protocols

The following protocols provide a detailed methodology for analyzing the effect of this compound on cell cycle progression using flow cytometry with propidium (B1200493) iodide (PI) staining.

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cancer cell line (e.g., SNU-1, HT-29, MCF-7) in 6-well plates at a density of 2 x 10^5 cells per well.

  • Incubation: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) at the same final concentration used to dissolve the compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from standard procedures for cell cycle analysis using propidium iodide.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL in PBS)

  • Flow cytometry tubes

Procedure:

  • Harvesting Cells:

    • Aspirate the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add 500 µL of Trypsin-EDTA to each well and incubate for 2-5 minutes at 37°C to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

  • Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Add 5 µL of RNase A solution to each tube to degrade RNA and ensure specific staining of DNA.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel (typically FL2 or PE).

    • Gate the single-cell population to exclude doublets and aggregates.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Cell_Cycle_Workflow cluster_preparation Cell Preparation cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis Cell_Seeding Seed Cells Incubation Incubate (24h) Cell_Seeding->Incubation Treatment Treat with Compound Incubation->Treatment Harvesting Harvest Cells Treatment->Harvesting Fixation Fix in 70% Ethanol Harvesting->Fixation Staining Stain with PI/RNase A Fixation->Staining Flow_Cytometry Flow Cytometry Staining->Flow_Cytometry Data_Analysis Analyze Cell Cycle Phases Flow_Cytometry->Data_Analysis

Caption: Experimental workflow for cell cycle analysis.

References

Unveiling Nature's Arsenal: Methods for Assessing the Anti-Angiogenic Activity of Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of anti-angiogenic therapy has turned a keen eye towards natural compounds as a rich reservoir of potential drug candidates. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][2][3] Its inhibition presents a promising strategy for cancer treatment. This document provides detailed application notes and protocols for a range of established in vitro, ex vivo, and in vivo assays to rigorously evaluate the anti-angiogenic potential of natural compounds.

I. Overview of Assay Methodologies

The assessment of anti-angiogenic activity involves a multi-tiered approach, beginning with high-throughput in vitro screenings and progressing to more complex in vivo models that more closely mimic the physiological environment.[4]

  • In Vitro Assays: These cell-based assays are fundamental for initial screening and mechanistic studies. They are typically rapid, cost-effective, and allow for the investigation of specific aspects of the angiogenic process, such as endothelial cell proliferation, migration, and differentiation.[4][5]

  • Ex Vivo Assays: These assays utilize tissues or organs cultured outside the body, providing a more complex microenvironment than in vitro models while still allowing for controlled experimental conditions.[6] The aortic ring assay is a prime example.[6]

  • In Vivo Assays: These assays are performed in living organisms and are crucial for validating the efficacy of a compound in a physiological context.[4] The Chick Chorioallantoic Membrane (CAM) assay and Matrigel plug assay are widely used in vivo models.[4][6][7]

II. Key Signaling Pathways in Angiogenesis

A thorough understanding of the molecular pathways driving angiogenesis is essential for interpreting experimental results and elucidating the mechanism of action of natural compounds. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a central regulator of angiogenesis and a primary target for anti-angiogenic drugs.[1][8][9][10] Other important pathways include those mediated by Fibroblast Growth Factors (FGFs), Angiopoietins, and Platelet-Derived Growth Factors (PDGFs).[11][12] Natural compounds can exert their anti-angiogenic effects by targeting various components of these pathways.[11]

Angiogenesis Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K Activates RAS RAS VEGFR->RAS Activates PLCg PLCγ VEGFR->PLCg Activates Integrins Integrins FAK FAK Integrins->FAK Activate VEGF VEGF VEGF->VEGFR Binds Akt Akt PI3K->Akt Activates Transcription Gene Transcription (Proliferation, Migration, Survival) Akt->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription PKC PKC PLCg->PKC Activates PKC->Transcription FAK->Transcription

Figure 1: Simplified VEGF signaling pathway in endothelial cells.

III. Experimental Protocols

Here, we provide detailed protocols for three widely used assays to assess anti-angiogenic activity.

A. In Vitro: Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a crucial step in angiogenesis.

Tube_Formation_Assay_Workflow A Coat 96-well plate with Basement Membrane Extract (e.g., Matrigel) B Incubate at 37°C to allow gelation A->B C Seed Endothelial Cells (e.g., HUVECs) onto the gel B->C D Treat cells with Natural Compound or Vehicle Control C->D E Incubate for 4-18 hours D->E F Visualize and capture images of tube-like structures E->F G Quantify tube length, number of junctions, and total tube area F->G

Figure 2: Workflow for the Endothelial Cell Tube Formation Assay.

Protocol:

  • Preparation of Basement Membrane Matrix: Thaw basement membrane extract (e.g., Matrigel®) on ice overnight.[13][14] Using pre-cooled pipette tips, coat the wells of a 96-well plate with 50-100 µL of the matrix.[14]

  • Gelation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.[13][14]

  • Cell Seeding: Harvest endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) and resuspend them in appropriate media. Seed the cells onto the solidified matrix at a density of 1x10⁴ to 2x10⁴ cells per well.[14]

  • Treatment: Immediately after seeding, add the natural compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor of angiogenesis if available.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4 to 18 hours.[14]

  • Visualization and Quantification: Observe the formation of capillary-like structures using an inverted microscope.[13] Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and total tube area using image analysis software (e.g., ImageJ).

B. Ex Vivo: Aortic Ring Assay

This assay uses explants of aorta cultured in a three-dimensional matrix to assess the sprouting of new microvessels. It provides a more complex and physiologically relevant model than 2D cell culture.[6]

Aortic_Ring_Assay_Workflow A Dissect thoracic aorta from a rat or mouse B Clean aorta of periaortic fibroadipose tissue A->B C Cross-section aorta into 1-2 mm thick rings B->C D Embed aortic rings in a 3D matrix (e.g., collagen or Matrigel) C->D E Add culture medium with Natural Compound or Vehicle Control D->E F Incubate for 7-14 days, changing medium every 2-3 days E->F G Visualize and quantify microvessel sprouting F->G

Figure 3: Workflow for the Aortic Ring Assay.

Protocol:

  • Aorta Dissection: Humanely euthanize a rat or mouse and dissect the thoracic aorta under sterile conditions.[15][16] Place the aorta in ice-cold serum-free medium.[17]

  • Cleaning and Sectioning: Carefully remove the periaortic fibroadipose and connective tissue.[17][18] Cross-section the aorta into 1-2 mm thick rings.[15][16]

  • Embedding: Place a layer of collagen gel or Matrigel in each well of a 24- or 48-well plate and allow it to polymerize at 37°C.[15][16] Place one aortic ring in the center of each well and cover it with another layer of the matrix.[15]

  • Culturing and Treatment: After polymerization, add culture medium supplemented with growth factors (e.g., VEGF) and the natural compound at desired concentrations.[19] Include a vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 7-14 days.[19] Replace the medium every 2-3 days with fresh medium containing the test compound.[19]

  • Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a microscope. Quantify the extent of angiogenesis by measuring the length and number of sprouts.

C. In Vivo: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model that utilizes the highly vascularized chorioallantoic membrane of a developing chicken embryo to study angiogenesis.[4][20][21][22] It is relatively low-cost, rapid, and allows for the direct visualization of blood vessel formation.[20][21][22]

CAM_Assay_Workflow A Incubate fertilized chicken eggs for 3-4 days B Create a small window in the eggshell to expose the CAM A->B C Place a carrier (e.g., filter disk, sterile sponge) containing the Natural Compound onto the CAM B->C D Seal the window and continue incubation for 48-72 hours C->D E Observe and photograph the CAM vasculature around the carrier D->E F Quantify the inhibition of blood vessel growth (e.g., vessel density, branching points) E->F

Figure 4: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Protocol:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator for 3-4 days.[21][22]

  • Windowing: On day 3 or 4, create a small window in the eggshell over the air sac to expose the CAM.[20][23]

  • Sample Application: Prepare sterile, non-inflammatory carriers (e.g., filter paper disks, gelatin sponges) and impregnate them with the natural compound dissolved in a suitable solvent. A vehicle control carrier should also be prepared. Gently place the carrier onto the CAM.[21]

  • Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 48-72 hours.[21]

  • Observation and Quantification: After the incubation period, observe the CAM for any changes in vascularization around the carrier. An avascular zone around the carrier indicates anti-angiogenic activity. Capture images of the CAM and quantify the results by measuring the number of blood vessel branch points or the area of the avascular zone.[21]

IV. Data Presentation

Quantitative data from these assays should be meticulously recorded and presented in a clear, structured format to facilitate comparison and interpretation.

Table 1: In Vitro Anti-Angiogenic Activity of Natural Compounds

Natural CompoundAssayCell LineConcentration% Inhibition (Mean ± SD)IC₅₀ (µM)Reference
CurcuminTube FormationHUVEC10 µM75 ± 55.2[11]
ResveratrolTube FormationHUVEC25 µM60 ± 815.8[24]
GenisteinTube FormationHUVEC150 µMInhibited bFGF-mediated formation-[24]
SilymarinVEGF ExpressionDU14550-100 µg/mlDownregulated VEGF-[24]
QuinineAortic Ring SproutingRat Aorta100 µg/ml98 ± 0.07-[3]
FlunarizineAortic Ring SproutingRat Aorta5 µMSignificant reduction-[25]
FlunarizineAortic Ring SproutingRat Aorta10 µMSignificant reduction-[25]

Note: The data presented in this table is illustrative and compiled from various sources. Researchers should always refer to the original publications for detailed experimental conditions.

V. Conclusion

The systematic evaluation of natural compounds for anti-angiogenic activity requires a combination of robust and reproducible assays. The protocols and workflows detailed in this document provide a comprehensive framework for researchers to screen and characterize the anti-angiogenic potential of novel natural products. By employing these methods, the scientific community can continue to explore the vast chemical diversity of nature in the quest for new and effective anti-cancer therapies.

References

Application Notes and Protocols for Target Protein Identification of 3,7,16-Trihydroxystigmast-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7,16-Trihydroxystigmast-5-ene is a novel phytosterol with potential therapeutic applications. The identification of its direct protein targets is a critical step in elucidating its mechanism of action and advancing it through the drug discovery pipeline. These application notes provide a comprehensive overview and detailed protocols for the identification and validation of protein targets for novel natural products, using this compound as a representative example. The methodologies described herein encompass both computational and experimental approaches, including affinity purification coupled with mass spectrometry and cellular thermal shift assays.

Introduction to Target Identification Strategies

The identification of the molecular targets of bioactive natural products is fundamental to understanding their mechanisms of action and is a crucial step in the development of new therapeutics.[1][2] For a novel compound like this compound, a multi-pronged approach combining computational and experimental methods is recommended. The primary strategies for target deconvolution can be broadly categorized as label-free and labeled approaches.[1]

  • Labeled Approaches: These methods involve chemically modifying the compound of interest to incorporate a tag (e.g., biotin, a fluorescent probe) that facilitates the isolation and identification of binding partners.[1] Affinity chromatography is a classic example of this approach.

  • Label-Free Approaches: These techniques identify protein targets without the need to modify the natural product, thus avoiding potential alterations to its biological activity.[1][3] Methods like the Cellular Thermal Shift Assay (CETSA) rely on the principle that ligand binding alters the thermal stability of a protein.[3]

This document will detail the protocols for two powerful and widely used techniques: Affinity Purification with Mass Spectrometry (a labeled approach) and Cellular Thermal Shift Assay (a label-free approach).

Experimental Workflow Overview

The overall workflow for identifying the protein targets of this compound can be visualized as a multi-step process, starting from probe synthesis and culminating in target validation.

experimental_workflow cluster_prep Phase 1: Preparation cluster_discovery Phase 2: Target Discovery cluster_analysis Phase 3: Identification & Validation start Start: This compound probe_synthesis Probe Synthesis (Biotinylation) start->probe_synthesis cell_culture Cell Line Selection & Culture start->cell_culture affinity_purification Affinity Purification (Streptavidin Beads) probe_synthesis->affinity_purification probe_synthesis->affinity_purification cell_lysis Cell Lysis & Proteome Extraction cell_culture->cell_lysis cell_lysis->affinity_purification cell_lysis->affinity_purification cetsa Cellular Thermal Shift Assay (CETSA) cell_lysis->cetsa cell_lysis->cetsa ms_analysis LC-MS/MS Analysis affinity_purification->ms_analysis affinity_purification->ms_analysis western_blot Western Blot (CETSA) cetsa->western_blot cetsa->western_blot bioinformatics Bioinformatics Analysis (Hit Prioritization) ms_analysis->bioinformatics ms_analysis->bioinformatics western_blot->bioinformatics western_blot->bioinformatics target_validation Target Validation (e.g., siRNA, SPR) bioinformatics->target_validation bioinformatics->target_validation

Caption: Overall experimental workflow for target protein identification.

Protocol 1: Affinity Purification followed by Mass Spectrometry (AP-MS)

This protocol describes the use of a biotinylated derivative of this compound to capture its binding proteins from a cell lysate. The captured proteins are then identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.1. Materials

  • Biotinylated this compound (probe)

  • Control compound (unmodified this compound)

  • Streptavidin-conjugated magnetic beads

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffers (e.g., PBS with varying salt concentrations)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and reagents

  • Mass spectrometer (e.g., Orbitrap)

3.2. Detailed Methodology

  • Probe Synthesis: Synthesize a biotinylated version of this compound. A linker arm is typically introduced at a position that does not interfere with its biological activity. The structure-activity relationship should be considered to avoid altering binding specificity.[1]

  • Cell Culture and Lysis:

    • Culture a relevant human cell line (e.g., a cancer cell line if anticancer activity is suspected) to ~80-90% confluency.

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.

  • Affinity Purification:

    • Pre-clear the cell lysate by incubating with control beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the biotinylated probe or a control (biotin alone) for 2-4 hours at 4°C.

    • Add streptavidin-conjugated magnetic beads and incubate for another 1 hour to capture the probe-protein complexes.

    • Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elution and Sample Preparation for MS:

    • Elute the bound proteins from the beads using SDS-PAGE sample buffer and heating.

    • Run the eluate on an SDS-PAGE gel for a short distance to separate proteins from the beads.

    • Excise the protein band, perform in-gel digestion (e.g., with trypsin).

    • Extract the peptides for LC-MS/MS analysis.

  • Mass Spectrometry and Data Analysis:

    • Analyze the digested peptides by LC-MS/MS.

    • Identify the proteins using a protein database search engine (e.g., Mascot, Sequest).

    • Compare the proteins identified in the probe sample with the control sample to identify specific binding partners.

3.3. Data Presentation: Example Quantitative Data

The results from the mass spectrometry analysis can be summarized in a table to highlight the most promising candidate proteins.

Protein ID (UniProt)Gene NameScore (Probe)Spectral Counts (Probe)Spectral Counts (Control)Fold Change (Probe/Control)
P04637TP532543152530.4
P60709ACTB58904504351.03
Q06830HSP90AA1187698128.17
P35568MAPK1153285810.63

This is example data and does not represent actual findings for this compound.

ap_ms_workflow start Cell Lysate + Biotinylated Compound incubation Incubation (Protein Binding) start->incubation beads Add Streptavidin Beads incubation->beads capture Capture of Probe-Protein Complex beads->capture wash Wash Steps (Remove Non-specific Binders) capture->wash elution Elution wash->elution sds_page SDS-PAGE elution->sds_page in_gel_digest In-Gel Digestion (Trypsin) sds_page->in_gel_digest lc_ms LC-MS/MS Analysis in_gel_digest->lc_ms data_analysis Data Analysis & Hit Identification lc_ms->data_analysis

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful label-free method to assess target engagement in a cellular context. It is based on the principle that the binding of a ligand, such as this compound, can stabilize its target protein, leading to an increase in the protein's melting temperature.[3]

4.1. Materials

  • This compound

  • Vehicle control (e.g., DMSO)

  • Intact cells or cell lysate

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for protein extraction and quantification (e.g., Western blotting apparatus, antibodies for candidate proteins)

4.2. Detailed Methodology

  • Cell Treatment:

    • Treat intact cells or cell lysate with this compound or vehicle control for a defined period.

  • Heating:

    • Aliquot the treated samples into PCR tubes or a 96-well plate.

    • Heat the samples across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Protein Extraction:

    • Lyse the cells (if intact cells were used) to release the proteins. This can be done by freeze-thaw cycles.

    • Centrifuge the samples at high speed to separate the soluble protein fraction from the precipitated (denatured) proteins.

  • Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of a specific candidate protein remaining in the soluble fraction at each temperature point using Western blotting or other protein detection methods.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein as a function of temperature for both the treated and vehicle control samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.

4.3. Data Presentation: Example Isothermal Dose-Response Data

To determine the potency of the interaction, an isothermal dose-response (ITDR) experiment can be performed where the temperature is kept constant, and the concentration of the compound is varied.

Compound Concentration (µM)% Soluble Target Protein (Normalized)
0 (Vehicle)100
0.1105
1120
10155
50160
100162

This is example data and does not represent actual findings for this compound.

cetsa_workflow start Treat Cells/Lysate with Compound vs. Vehicle heat Heat Samples across a Temperature Gradient start->heat lysis Cell Lysis & Separation of Soluble/Precipitated Proteins heat->lysis analysis Analyze Soluble Fraction (e.g., Western Blot) lysis->analysis plot Plot Melting Curves to Identify Thermal Shift analysis->plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Analysis

Once high-confidence protein targets are identified, they can be mapped to known signaling pathways to understand the broader biological impact of this compound. For instance, if MAPK1 (ERK2) is identified as a target, its role in the MAPK/ERK signaling pathway can be investigated further.

signaling_pathway compound This compound erk ERK (MAPK1) compound->erk Inhibition? receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

The identification of protein targets for novel natural products like this compound is a complex but essential process. By employing a combination of labeled (AP-MS) and label-free (CETSA) methods, researchers can generate a robust list of candidate proteins. Subsequent bioinformatics analysis and biochemical or genetic validation experiments are necessary to confirm these initial findings and fully elucidate the compound's mechanism of action. The protocols and workflows presented here provide a solid foundation for these investigations.

References

Application Notes and Protocols for 3,7,16-Trihydroxystigmast-5-ene in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Framework for Investigating a Novel Stigmastane (B1239390) Steroid

Disclaimer: Detailed pharmacological data for 3,7,16-Trihydroxystigmast-5-ene is not currently available in the public domain. The following application notes and protocols are based on the known biological activities of structurally related stigmastane-type steroids and are intended to provide a foundational framework for initiating research and development. All proposed experiments should be validated for this specific compound.

Introduction

This compound is a steroid compound isolated from the plant Walsura robusta. While specific biological activities for this molecule have not been extensively reported, the stigmastane steroid class is known for a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This document outlines potential drug discovery and development applications for this compound based on the profile of similar compounds and provides generalized protocols for its investigation.

Potential Therapeutic Applications

Based on the activities of related stigmastane steroids, this compound is a candidate for investigation in the following therapeutic areas:

  • Anti-Inflammatory Agent: Many stigmastane steroids exhibit anti-inflammatory properties. This compound could potentially modulate inflammatory pathways, making it a candidate for diseases such as arthritis, dermatitis, and inflammatory bowel disease.

  • Anticancer Agent: Cytotoxic and antiproliferative effects are documented for several steroids. This compound could be evaluated for its potential to inhibit cancer cell growth, induce apoptosis, or act as a precursor for semi-synthetic anticancer drugs.

  • Neuroprotective Agent: Some steroids have shown neuroprotective effects, suggesting a potential role in mitigating neuronal damage in neurodegenerative diseases.

Data Presentation: Hypothetical Activity Profile

The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols outlined below. These values are for illustrative purposes and are based on activities observed for other stigmastane steroids.

Table 1: Hypothetical Anti-Inflammatory Activity

AssayCell Line/ModelMetricThis compound (IC₅₀/EC₅₀ in µM)Positive Control (e.g., Dexamethasone)
Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7IC₅₀15.85.2
TNF-α InhibitionLPS-stimulated RAW 264.7IC₅₀12.53.1
IL-6 InhibitionLPS-stimulated RAW 264.7IC₅₀18.24.5
Carrageenan-induced Paw EdemaWistar RatED₅₀ (mg/kg)25.010.0

Table 2: Hypothetical Anticancer Activity

AssayCancer Cell LineMetricThis compound (IC₅₀ in µM)Positive Control (e.g., Doxorubicin)
MTT Proliferation AssayMCF-7 (Breast)IC₅₀22.40.8
MTT Proliferation AssayA549 (Lung)IC₅₀35.11.2
MTT Proliferation AssayHCT116 (Colon)IC₅₀28.90.9
Caspase-3/7 Activity AssayMCF-7EC₅₀18.50.5

Experimental Protocols

The following are detailed, generalized protocols for evaluating the potential anti-inflammatory and anticancer activities of this compound.

In Vitro Anti-Inflammatory Activity: Nitric Oxide Production Assay

Objective: To determine the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Dexamethasone (positive control)

  • Griess Reagent System

  • 96-well cell culture plates

Methodology:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or Dexamethasone for 1 hour. Include a vehicle control (DMSO).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (from Griess Reagent kit) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value by non-linear regression analysis.

In Vitro Anticancer Activity: MTT Proliferation Assay

Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Appropriate cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) or Doxorubicin for 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value using a dose-response curve.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate hypothetical mechanisms and workflows for the investigation of this compound.

G cluster_0 Proposed Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Compound This compound Compound->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces iNOS iNOS NFkB->iNOS Induces NO Nitric Oxide iNOS->NO

Caption: Hypothetical anti-inflammatory mechanism of action.

G cluster_1 Experimental Workflow for Anticancer Screening Start Start: Cancer Cell Lines Treatment Treat with This compound Start->Treatment MTT MTT Proliferation Assay Treatment->MTT Apoptosis Apoptosis Assay (Caspase Activity) Treatment->Apoptosis Data Data Analysis: IC₅₀ / EC₅₀ Determination MTT->Data Apoptosis->Data End End: Identify Lead Compound Potential Data->End

Caption: Workflow for in vitro anticancer evaluation.

Conclusion and Future Directions

While direct evidence of the pharmacological activity of this compound is lacking, its structural similarity to other bioactive stigmastane steroids suggests its potential as a lead compound for drug discovery, particularly in the areas of inflammation and oncology. The protocols and hypothetical data presented here provide a roadmap for the initial characterization of this natural product. Future research should focus on the isolation or synthesis of sufficient quantities of the compound to perform these and other relevant assays, including in vivo efficacy and safety studies, to fully elucidate its therapeutic potential.

Application Notes and Protocols for NMR and Mass Spectrometry Data Analysis of Polyhydroxylated Sterols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the analysis of polyhydroxylated sterols, including oxysterols, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It outlines comprehensive protocols for sample preparation, data acquisition, and structural elucidation.

Introduction to Polyhydroxylated Sterols

Polyhydroxylated sterols, often referred to as oxysterols, are oxidized derivatives of cholesterol and other sterols. They play crucial roles in various physiological and pathophysiological processes, acting as signaling molecules and intermediates in metabolic pathways. Their structural diversity, including the number and position of hydroxyl groups, presents a significant analytical challenge. NMR and MS are powerful techniques for the comprehensive structural characterization and quantification of these compounds.[1][2]

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a fundamental tool for both the qualitative and quantitative analysis of sterol molecular species.[3] It offers high sensitivity and specificity, making it ideal for identifying and quantifying polyhydroxylated sterols in complex biological matrices.

Experimental Protocol: Sample Preparation for MS Analysis

A robust sample preparation protocol is critical for accurate MS analysis. The following is a general workflow that can be adapted for various biological samples.

1. Lipid Extraction:

  • A modified Bligh-Dyer method is commonly used for lipid extraction.[4][5]

  • For cellular samples, harvest cells in phosphate-buffered saline (PBS).[6]

  • Add a chloroform:methanol (1:2, v/v) mixture to the sample.[4]

  • Incorporate deuterated internal standards at this stage for accurate quantification.[4][7]

  • Vortex the mixture and centrifuge to separate the layers.[4][5]

  • Collect the lower organic phase containing the lipids.[5][6]

  • Dry the organic phase under a stream of nitrogen.[5][6]

2. Solid-Phase Extraction (SPE) for Cleanup:

  • SPE is often employed to isolate sterols and remove interfering substances.[6][7]

  • Dissolve the dried lipid extract in a small volume of a non-polar solvent like toluene.[6]

  • Condition a silica (B1680970) SPE cartridge with hexane (B92381).[6]

  • Apply the sample to the cartridge.

  • Wash the cartridge with hexane to elute non-polar lipids.[6]

  • Elute the sterol fraction with a more polar solvent mixture, such as 30% isopropanol (B130326) in hexane.[4][6]

  • Dry the eluted sterol fraction under nitrogen.[6]

3. Derivatization (Optional but Recommended for GC-MS):

  • For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to increase the volatility and thermal stability of the sterols.[8]

  • Trimethylsilyl (TMS) ether derivatives are commonly prepared using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

Experimental Protocol: MS Data Acquisition

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column is typically used for separation.[6][7]

  • Mobile Phase: A gradient elution with a binary solvent system (e.g., methanol/water or acetonitrile/water) is common.[6]

  • Ionization: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the most frequently used ionization techniques for sterol analysis.[9][10] ESI is generally a soft ionization method, while APCI can provide more fragmentation information.[9]

  • Mass Analysis: Triple quadrupole mass spectrometers are often used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity.[6][7]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Chromatography: A capillary column with a non-polar stationary phase is typically used.

  • Temperature Program: A programmed temperature gradient is employed to separate the derivatized sterols.[8]

  • Ionization: Electron Ionization (EI) at 70 eV is standard, which generates reproducible fragmentation patterns.[8]

Data Presentation: MS Fragmentation Data

The fragmentation patterns observed in MS/MS experiments are crucial for structural elucidation. The table below summarizes common fragmentation characteristics for polyhydroxylated sterols.

Precursor IonFragmentation TypeCharacteristic Fragment Ions (m/z)Structural Information Gained
[M+H-H₂O]⁺Side-chain cleavageVaries depending on side-chain structureLocation of double bonds and hydroxyl groups on the side chain.[11][12]
[M+H-H₂O]⁺Ring fragmentationm/z 255, 213, 199, etc.Information about the sterol core structure and position of hydroxyl groups.[12]
TMS-derivatized [M]⁺Loss of TMSOH[M-90]⁺Presence of a hydroxyl group.[13]
TMS-derivatized [M]⁺Side-chain and ring cleavageComplex patternDetailed structural information of the entire molecule.[13]

Table 1: Common MS/MS Fragmentation Patterns of Polyhydroxylated Sterols.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for the de novo structural elucidation of novel polyhydroxylated sterols and for confirming the stereochemistry.[2] Both ¹H and ¹³C NMR, along with 2D correlation experiments, are essential.

Experimental Protocol: Sample Preparation for NMR Analysis
  • Sample Amount: For ¹H NMR, 5-25 mg of the purified sterol is typically required, while ¹³C NMR may need 50-100 mg for good signal-to-noise.[14]

  • Solvent: Dissolve the sample in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, DMSO-d₆).[14][15] The choice of solvent can affect chemical shifts, so consistency is key when comparing spectra.[15]

  • NMR Tube: Use high-quality 5 mm NMR tubes. Ensure the sample volume is appropriate to cover the detection coil (typically 0.6-0.7 mL).[14][15]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).

Experimental Protocol: NMR Data Acquisition

A suite of NMR experiments is typically performed for complete structural assignment:

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR & DEPT: Determines the number of different carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (J-coupling), revealing which protons are adjacent to each other.[16]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[16]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different fragments of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining stereochemistry.

Data Presentation: NMR Chemical Shift Data

The following table provides representative ¹H and ¹³C NMR chemical shift ranges for key nuclei in polyhydroxylated sterols. Exact values are highly dependent on the specific structure and solvent.[17]

Nucleus¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Notes
C-33.5 - 4.7 (axial H)65 - 75Chemical shift is sensitive to the stereochemistry of the hydroxyl group.
Olefinic Protons5.0 - 5.8120 - 145Position of double bonds can be determined by coupling patterns and chemical shifts.
Methyl Protons (C-18, C-19)0.6 - 1.312 - 25Serve as important structural markers.
Hydroxylated Carbons-60 - 85The chemical shift is indicative of the position of hydroxylation.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Polyhydroxylated Sterols.

Part 3: Integrated Data Analysis Workflow

The structural elucidation of polyhydroxylated sterols relies on the synergistic use of MS and NMR data.

Logical Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the identification and characterization of an unknown polyhydroxylated sterol.

Structural Elucidation Workflow cluster_0 Sample Preparation cluster_1 Initial Analysis cluster_2 Detailed Structural Analysis cluster_3 Structure Confirmation Extraction Lipid Extraction Purification Purification (SPE/HPLC) Extraction->Purification MS_Analysis LC-MS/MS Analysis Purification->MS_Analysis NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D MS_Fragmentation MS Fragmentation Analysis MS_Analysis->MS_Fragmentation NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Final_Structure Final Structure Elucidation MS_Fragmentation->Final_Structure Stereochemistry Stereochemical Analysis (NOESY) NMR_2D->Stereochemistry Stereochemistry->Final_Structure

A logical workflow for the structural elucidation of polyhydroxylated sterols.

Part 4: Signaling Pathway Context

Polyhydroxylated sterols are implicated in a variety of cellular signaling pathways. For instance, certain oxysterols are ligands for Liver X Receptors (LXRs), which are key regulators of cholesterol homeostasis.

Example Signaling Pathway: LXR Activation

The diagram below depicts a simplified signaling pathway involving the activation of LXR by an oxysterol.

LXR Activation Pathway Oxysterol Oxysterol LXR Liver X Receptor (LXR) Oxysterol->LXR binds LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR Retinoid X Receptor (RXR) RXR->LXR_RXR LRE LXR Response Element (LRE) in DNA LXR_RXR->LRE binds to Gene_Expression Target Gene Transcription (e.g., ABCA1, SREBP-1c) LRE->Gene_Expression activates Cholesterol_Efflux Increased Cholesterol Efflux Gene_Expression->Cholesterol_Efflux

Simplified diagram of the Liver X Receptor (LXR) signaling pathway.

Conclusion

The combined application of mass spectrometry and NMR spectroscopy provides a powerful platform for the comprehensive analysis of polyhydroxylated sterols. The detailed protocols and data interpretation guidelines presented in this application note are intended to assist researchers in the successful identification, characterization, and quantification of these important biomolecules, thereby facilitating advancements in drug development and the understanding of their roles in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 3,7,16-Trihydroxystigmast-5-ene for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address the solubility challenges of 3,7,16-Trihydroxystigmast-5-ene in in vitro assays. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a phytosterol, a type of steroidal compound derived from plants. Like many other phytosterols (B1254722), it is a lipophilic molecule, meaning it has poor solubility in aqueous solutions, which are the basis for most in vitro biological assays. This low solubility can lead to compound precipitation, reducing its effective concentration and leading to inaccurate and irreproducible experimental results.

Q2: What are the initial steps I should take when I encounter solubility issues with this compound?

A2: The first step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its ability to dissolve a wide range of nonpolar compounds. However, it's crucial to keep the final concentration of DMSO in your cell culture medium as low as possible (ideally below 0.1% and not exceeding 0.5%) to avoid cellular toxicity.

Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What should I do?

A3: This phenomenon, known as "crashing out," is common with hydrophobic compounds. To prevent this, you should perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. It is also recommended to add the compound dropwise while gently vortexing the media. This gradual dilution helps to avoid rapid solvent exchange that causes precipitation.

Q4: Are there alternative solvents to DMSO if it's not effective or compatible with my assay?

A4: Yes, other water-miscible organic solvents can be tested. These include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent will depend on the specific compound and the tolerance of the experimental system. It is essential to always include a vehicle control (the solvent without the compound) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility problems encountered with this compound.

Issue 1: Compound precipitates immediately upon addition to aqueous buffer or media.
  • Possible Cause: The final concentration of the compound exceeds its aqueous solubility limit.

  • Solution:

    • Reduce the final concentration: Determine the maximum soluble concentration by performing a solubility test.

    • Optimize the dilution method: Instead of a single large dilution, perform a stepwise serial dilution in pre-warmed media.

    • Use a co-solvent: A mixture of solvents can sometimes maintain solubility better than a single solvent.

Issue 2: The compound appears soluble initially but precipitates over time during incubation.
  • Possible Cause: The compound is in a supersaturated state and is not thermodynamically stable. It may also be interacting with components in the cell culture media, such as proteins in fetal bovine serum (FBS).

  • Solution:

    • Reduce incubation time: If your experimental design allows, shorten the incubation period.

    • Modify media components: Try reducing the percentage of FBS, being mindful of the impact on cell health.

    • Employ solubility enhancers: Surfactants or cyclodextrins can create micelles or inclusion complexes that help keep the compound dispersed.

Issue 3: Inconsistent or non-reproducible results in bioassays.
  • Possible Cause: Undetected micro-precipitation or aggregation of the compound is leading to variable effective concentrations.

  • Solution:

    • Visual inspection: Carefully inspect solutions for any signs of cloudiness or precipitate before adding them to the assay.

    • Sonication: Briefly sonicate the stock solution before making dilutions to break up any potential aggregates.

    • Use of solubility enhancers: Formulating the compound with cyclodextrins or as a lipid-based nanoparticle can improve its stability in solution.

Data Presentation

Table 1: Physicochemical Properties of this compound and Structurally Similar Phytosterols
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XLogP3-AA
This compoundC₂₉H₅₀O₃446.7Not available
Stigmast-5-ene-3,7-diolC₂₉H₅₀O₂430.78.2
3β-Hydroxystigmast-5-en-7-oneC₂₉H₄₈O₂428.78.3
StigmasterolC₂₉H₄₈O412.7Not available
β-SitosterolC₂₉H₅₀O414.7Not available

Note: Data for similar compounds are provided as a reference for the expected lipophilicity of this compound.

Table 2: Qualitative Solubility of Common Phytosterols in Various Solvents
SolventStigmasterol Solubilityβ-Sitosterol Solubility
DMSO 0.1 mg/mL[1]Insoluble[2]
Ethanol ~20 mg/mL[1]Soluble[3]
Methanol SolubleSoluble[4]
Dimethylformamide (DMF) ~2 mg/mL[1]Not available
Chloroform 50 mg/mL[5]20 mg/mL[3]
Water Sparingly solubleInsoluble[3]

This table provides an estimate of the solubility of phytosterols in common solvents. The actual solubility of this compound may vary and should be experimentally determined.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Serial Dilution
  • Weighing the Compound: Accurately weigh a small amount (e.g., 1-5 mg) of this compound using a calibrated analytical balance.

  • Initial Dissolution: Add a sufficient volume of 100% DMSO to the compound to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex vigorously and, if necessary, briefly sonicate in a water bath to ensure complete dissolution.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in 100% DMSO.

  • Final Working Solution Preparation:

    • Pre-warm the cell culture medium or aqueous buffer to 37°C.

    • Perform a serial dilution of the DMSO stock solution into the pre-warmed medium.

    • Add the DMSO stock dropwise to the medium while gently vortexing to prevent precipitation.

    • Ensure the final DMSO concentration in the assay is below 0.5%, and ideally below 0.1%.

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the test samples.

Protocol 2: Using Cyclodextrins to Enhance Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, forming inclusion complexes that are more water-soluble.

  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.

  • Prepare a Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v).

  • Complex Formation (Kneading Method):

    • Place a known amount of this compound in a mortar.

    • Add a small amount of the HP-β-CD solution to form a paste.

    • Knead the paste thoroughly for 30-60 minutes.

    • Dry the resulting complex, for example, by lyophilization (freeze-drying).

    • The resulting powder can then be dissolved in the aqueous assay buffer.

  • Complex Formation (Co-solvent/Lyophilization):

    • Dissolve this compound in a small amount of a suitable organic solvent (e.g., ethanol).

    • Dissolve HP-β-CD in the aqueous assay buffer.

    • Mix the two solutions and stir for a specified period (e.g., 24-48 hours) to allow for complex formation.

    • Freeze-dry the resulting solution to obtain a powder of the inclusion complex.

  • Determine the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC).

Protocol 3: Using Surfactants for Solubilization

Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Choose a Surfactant: Non-ionic surfactants like Tween® 80 or Polysorbate 20 are commonly used in cell-based assays due to their relatively low toxicity.

  • Prepare a Surfactant-Containing Buffer: Add the chosen surfactant to your assay buffer at a concentration above its critical micelle concentration (CMC). The final concentration should be optimized to be non-toxic to the cells.

  • Prepare the Compound Stock: Prepare a concentrated stock solution of this compound in a small amount of an organic solvent like ethanol.

  • Dilution: Slowly add the ethanolic stock solution to the surfactant-containing buffer while stirring to facilitate the incorporation of the compound into the micelles.

  • Control: Always include a vehicle control with the same concentration of surfactant and ethanol.

Mandatory Visualizations

Caption: Workflow for troubleshooting the solubility of this compound.

signaling_pathway cluster_membrane Cell Membrane receptor Growth Factor Receptor pi3k PI3K receptor->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 Recruitment & Activation akt AKT pdk1->akt Phosphorylation mtor mTOR akt->mtor Activation apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition Leads to cell_growth Cell Growth & Proliferation mtor->cell_growth Promotes phytosterol Phytosterols (e.g., this compound) phytosterol->receptor Modulation of Membrane Environment phytosterol->akt Inhibition

Caption: Potential impact of phytosterols on the PI3K/AKT signaling pathway.

References

Technical Support Center: Stability of 3,7,16-Trihydroxystigmast-5-ene in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3,7,16-Trihydroxystigmast-5-ene in Dimethyl Sulfoxide (DMSO) solutions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound when dissolved in DMSO?

Q2: What are the primary factors that can affect the stability of this compound in DMSO solution?

Several factors can impact the stability of compounds, including steroidal structures like this compound, in DMSO:

  • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can lead to hydrolysis of susceptible functional groups. Studies have indicated that water is a more significant factor in compound degradation than oxygen.[1][2][3]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[1][4] While many compounds are stable for extended periods when stored frozen, room temperature storage can lead to significant compound loss over time.[5][6][7]

  • Light Exposure: Many organic compounds are sensitive to light and can undergo photodegradation. It is a standard precautionary measure to protect DMSO stock solutions from light, especially during long-term storage.[4]

  • pH: Acidic or basic impurities in the DMSO or on the storage container can catalyze degradation reactions.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and may cause the compound to precipitate out of solution. However, some studies have shown no significant compound loss after multiple freeze-thaw cycles.[1][2][3][8]

Q3: What are the recommended storage conditions for this compound in DMSO?

For optimal stability, especially for long-term storage, it is recommended to:

  • Store aliquots of the stock solution at -20°C or -80°C.[9][10]

  • Use anhydrous DMSO to prepare the stock solution to minimize water content.[1][4]

  • Protect the solution from light by using amber vials or by wrapping the container in foil.[4]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

Q4: How can I assess the stability of my this compound DMSO stock solution?

The most reliable method for assessing stability is to use a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] These methods allow you to:

  • Quantify the parent compound: Track the concentration of this compound over time.

  • Detect degradation products: Observe the appearance of new peaks in the chromatogram, which may indicate that the compound is degrading.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity of the compound. The compound may have degraded in the DMSO stock solution.Perform a stability study to assess the integrity of your stock solution using HPLC or LC-MS. Prepare fresh stock solutions if significant degradation is observed.
Precipitate is observed in the DMSO stock solution after thawing. The compound may have limited solubility at lower temperatures, or repeated freeze-thaw cycles may have caused precipitation.Gently warm the solution and vortex to redissolve the compound. Before use, visually inspect the solution to ensure it is clear. Consider preparing smaller aliquots to minimize freeze-thaw cycles.
Inconsistent experimental results. This could be due to the use of a degraded stock solution or variations in the concentration of different aliquots.Always use a consistent procedure for preparing and storing your stock solutions. Periodically check the stability of your stock solutions, especially if they have been stored for a long time.
Appearance of unexpected peaks in analytical analysis (HPLC/LC-MS). These new peaks likely represent degradation products of this compound.Analyze the degradation products to understand the degradation pathway. Optimize storage conditions to minimize the formation of these impurities.

Data Presentation: Representative Stability of a Stigmastane-type Compound in DMSO

The following table provides hypothetical stability data for a stigmastane-type compound, like this compound, based on general findings for small molecules in DMSO. This data is for illustrative purposes only.

Storage ConditionTime Point% Remaining (mean ± SD)Appearance of Degradation Products
-20°C (Protected from light) 0 months100%None
3 months99.5 ± 0.5%Not significant
6 months98.9 ± 0.7%Not significant
12 months97.2 ± 1.1%Minor peaks observed
24 months95.4 ± 1.5%Minor peaks observed
4°C (Protected from light) 0 months100%None
3 months97.1 ± 1.2%Minor peaks observed
6 months94.3 ± 1.8%Minor peaks increase
12 months88.5 ± 2.5%Significant degradation
24 months75.1 ± 3.2%Significant degradation
Room Temperature (approx. 25°C, exposed to light) 0 months100%None
1 month92.3 ± 2.1%Significant degradation
3 months85.6 ± 2.9%Major degradation products
6 months70.2 ± 4.5%Multiple degradation products

Experimental Protocols

Protocol for Assessing the Stability of this compound in DMSO

This protocol outlines a general procedure for evaluating the stability of this compound in a DMSO stock solution over time.[1][4]

1. Preparation of Stock Solution:

  • Precisely weigh a known amount of this compound.

  • Dissolve it in high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure the compound is fully dissolved by vortexing or brief sonication.

2. Initial Analysis (Time Zero):

  • Immediately after preparation, take an aliquot of the stock solution.

  • Analyze this initial sample using a validated HPLC-UV or LC-MS method to determine the initial concentration and purity. This will serve as your baseline.

3. Storage Conditions:

  • Aliquot the remaining stock solution into multiple small, tightly sealed amber glass vials to minimize headspace and prevent moisture absorption and light exposure.

  • Store the aliquots under your desired experimental conditions (e.g., -20°C, 4°C, and room temperature).

4. Time-Point Analysis:

  • At predetermined time points (e.g., 1, 3, 6, 12, and 24 months for long-term studies, or shorter intervals for accelerated studies), retrieve one aliquot from each storage condition.[1]

  • Allow the aliquot to equilibrate to room temperature before opening.

  • Analyze the sample using the same analytical method as the initial analysis.

5. Data Analysis:

  • Compare the peak area or concentration of this compound at each time point to the initial (time zero) measurement.

  • Calculate the percentage of the compound remaining.

  • A significant decrease in the concentration of the parent compound or the appearance of new peaks in the chromatogram indicates degradation.[1]

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions prep_stock Prepare Stock Solution (Anhydrous DMSO) time_zero Time Zero Analysis (HPLC/LC-MS) prep_stock->time_zero Immediate Analysis storage_conditions Aliquot and Store prep_stock->storage_conditions data_analysis Data Analysis (% Remaining, Degradants) time_zero->data_analysis time_point Time Point Analysis (HPLC/LC-MS) time_point->data_analysis temp1 -20°C storage_conditions->temp1 temp2 4°C storage_conditions->temp2 temp3 Room Temp storage_conditions->temp3 temp1->time_point At each time point temp2->time_point temp3->time_point

Caption: Workflow for assessing the stability of a compound in DMSO.

Factors_Affecting_Stability center_node Compound Stability in DMSO factor1 Temperature center_node->factor1 factor2 Water Content center_node->factor2 factor3 Light Exposure center_node->factor3 factor4 pH center_node->factor4 factor5 Freeze-Thaw Cycles center_node->factor5

Caption: Key factors influencing compound stability in DMSO solutions.

References

Technical Support Center: Optimizing 3,7,16-Trihydroxystigmast-5-ene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,7,16-Trihydroxystigmast-5-ene and similar polyhydroxylated stigmastane (B1239390) steroids in in vivo animal models. The following information is designed to address common challenges encountered during experimental procedures.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues related to the formulation and administration of this compound.

Q1: My formulation of this compound is cloudy, or the compound precipitates. What is the cause and how can I fix it?

A1: This is a common issue stemming from the inherent poor aqueous solubility of stigmastane-type steroids. These compounds are highly lipophilic. Precipitation leads to inaccurate dosing, poor bioavailability, and potential toxicity at the injection site.[1][2][3]

Troubleshooting Steps:

  • Vehicle Optimization: Aqueous vehicles like saline or PBS are generally unsuitable for this class of compounds. A lipid-based or co-solvent system is necessary.

  • Solubility Screening: Before preparing a large batch, perform small-scale solubility tests in various pharmaceutically acceptable solvents and lipids.

  • Particle Size Reduction: If working with a suspension, reducing the particle size through techniques like micronization can improve the dissolution rate and homogeneity.

  • Review Formulation Strategies: Refer to the table below for common strategies to enhance the solubility of poorly soluble compounds.

Q2: I'm observing low or inconsistent efficacy in my animal model. Could this be a delivery problem?

A2: Yes, low oral bioavailability is a known characteristic of phytosterols (B1254722), with typically less than 5% being absorbed.[4][5] Inconsistent results often point to problems with formulation stability or administration technique.

Troubleshooting Steps:

  • Assess Bioavailability: If possible, conduct a pilot pharmacokinetic (PK) study to determine the concentration of the compound in plasma after administration. This will confirm if the compound is being absorbed.

  • Refine Administration Technique: Ensure your oral gavage or injection technique is consistent. For oral gavage, incorrect placement can lead to dosing into the lungs, while for intravenous injections, failure to cannulate the vein properly will result in subcutaneous administration and poor absorption.

  • Enhance Absorption: Utilize lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS). These formulations can improve solubility and leverage the body's natural lipid absorption pathways to increase bioavailability.[1]

  • Consider Route of Administration: If oral bioavailability remains a significant hurdle, consider intraperitoneal (IP) or intravenous (IV) administration for initial efficacy studies to ensure the compound reaches systemic circulation.

Q3: My animals are showing signs of distress or toxicity after administration. What should I do?

A3: Toxicity can be compound-related or vehicle-related. It is crucial to differentiate between the two.

Troubleshooting Steps:

  • Administer Vehicle Control: Always include a group of animals that receives only the vehicle to assess its tolerability. Solvents like DMSO can be toxic at high concentrations.

  • Reduce Injection/Gavage Volume and Rate: Administering the formulation too quickly can cause distress. For oral gavage, excessive volume can cause reflux and aspiration.

  • Check Formulation pH and Osmolality: For injectable formulations, ensure the pH and osmolality are within a physiologically acceptable range to minimize irritation at the injection site.

  • Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) of your compound in your specific formulation.

Q4: What is a good starting point for a formulation for oral administration?

A4: A simple lipid-based solution or suspension is a good starting point. Phytosterols are often administered dissolved in a lipophilic vehicle like soybean oil.[1][2] For a more advanced approach, a self-nanoemulsifying drug delivery system (SNEDDS) can significantly enhance exposure.[6]

Example Starting Formulation (Suspension):

  • Dissolve a small amount of surfactant (e.g., Tween 80) in water.

  • Add a suspending agent (e.g., 0.5% w/v carboxymethylcellulose).

  • Triturate the this compound powder with a small amount of the vehicle to form a paste.

  • Gradually add the remaining vehicle while mixing to form a homogenous suspension.

II. Data Presentation: Formulation & Dosing Tables

The following tables provide quantitative data to guide experimental design.

Table 1: Formulation Strategies for Poorly Soluble Steroids

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using a water-miscible organic solvent (e.g., DMSO, PEG400) to dissolve the compound before dilution.Simple to prepare for initial studies.Potential for precipitation upon dilution in vivo; solvent toxicity at higher concentrations.
Lipid Solutions Dissolving the compound in a pharmaceutically acceptable oil (e.g., sesame oil, soybean oil).Good for highly lipophilic compounds; can improve oral absorption.[1]Limited drug loading capacity; may not be suitable for IV administration.
Surfactant Dispersions Using surfactants (e.g., Cremophor EL, Tween 80) to form micelles that encapsulate the drug.Can significantly increase aqueous solubility.Potential for toxicity associated with some surfactants.
Cyclodextrin (B1172386) Complexation Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes where the drug resides in the hydrophobic core.Increases aqueous solubility; suitable for IV administration.Drug loading is dependent on the fit within the cyclodextrin cavity.
Lipid-Based Formulations (SEDDS/SNEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in aqueous media.Enhances solubility and bioavailability; thermodynamically stable.[6][7]More complex to develop and characterize.

Table 2: Recommended Dosing Volumes and Needle Sizes for Animal Models

SpeciesRoute of AdministrationMax Dosing VolumeNeedle Gauge (G)Reference
Mouse Oral Gavage10 mL/kg20-22 G[2]
Intravenous (IV) - Tail Vein5 mL/kg (bolus)27-30 G[8]
Rat Oral Gavage10 mL/kg16-20 G[9]
Intravenous (IV) - Tail Vein5 mL/kg (bolus)25-27 G[4]

Note: These are maximum recommended volumes. It is always advisable to use the lowest volume possible.[2]

III. Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SNEDDS) for Oral Delivery

This protocol outlines the steps to develop a Self-Nanoemulsifying Drug Delivery System (SNEDDS).

  • Solubility Screening: Determine the saturation solubility of this compound in various oils (e.g., Labrafac™ PG, Maisine® CC), surfactants (e.g., Kolliphor® RH40, Tween 80), and co-solvents (e.g., Transcutol® HP, PEG400).

  • Excipient Selection: Choose an oil, surfactant, and co-solvent that show high solubilizing capacity for the compound.

  • Phase Diagram Construction: Prepare various mixtures of the selected oil, surfactant, and co-solvent at different ratios (e.g., 20:40:40, 30:50:20, etc.). For each ratio, add a fixed amount of water (e.g., 100 µL) and observe the formation of an emulsion. Identify the ratios that form clear or slightly bluish, stable nanoemulsions.

  • Formulation Preparation:

    • Accurately weigh the selected amounts of oil, surfactant, and co-solvent into a clear glass vial.

    • Add the calculated amount of this compound to the excipient mixture.

    • Gently heat the mixture (e.g., to 40°C) and vortex or sonicate until the compound is completely dissolved and the solution is clear and homogenous.

  • Characterization: Before in vivo use, characterize the formulation by measuring droplet size, polydispersity index (PDI), and zeta potential after dilution in an aqueous medium.

Protocol 2: Administration via Oral Gavage (Mouse/Rat)

This protocol provides a standardized method for oral administration.

  • Animal Restraint: Properly restrain the animal. For mice, scruff the neck to immobilize the head. For rats, hold the animal near the thoracic region while supporting the lower body.[3][10]

  • Measure Gavage Needle Length: Measure the gavage needle from the tip of the animal's nose to the last rib or bottom of the sternum. Mark this length on the needle to prevent insertion too far, which could perforate the stomach.[3][9]

  • Needle Insertion: Gently insert the gavage needle into the mouth, slightly to one side to avoid the trachea. Advance the needle along the upper palate until it passes into the esophagus. The needle should advance smoothly without resistance.[2][3]

  • Administer Dose: Once the needle is in place, slowly and steadily depress the syringe plunger to deliver the formulation. Do not administer too quickly to prevent reflux.[2]

  • Remove Needle & Monitor: After administration, gently remove the needle along the same path of insertion. Return the animal to its cage and monitor for at least 10-15 minutes for any signs of respiratory distress.[2][3]

IV. Visualizations: Workflows and Signaling Pathways

Diagram 1: Experimental Workflow

G cluster_0 Formulation Development cluster_1 In Vivo Study cluster_2 Troubleshooting Loop a 1. Solubility Screening (Oils, Surfactants, Co-solvents) b 2. Select Excipients a->b c 3. Prepare & Optimize Formulation (e.g., SNEDDS) b->c d 4. In Vitro Characterization (Droplet Size, Stability) c->d e 5. Animal Dosing (Oral Gavage / IV Injection) d->e f 6. Sample Collection (Blood, Tissues) e->f g 7. Bioanalysis (LC-MS/MS) f->g h 8. PK/PD Analysis g->h i Low Bioavailability or High Variability? h->i j Reformulate or Adjust Dose/Route i->j Yes j->c

Caption: Workflow for formulation development and in vivo testing.

Diagram 2: Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Nucleus Receptor Inflammatory Receptor (e.g., TLR4) PI3K PI3K Receptor->PI3K Compound This compound Compound->PI3K Inhibition IKK IKK Compound->IKK Inhibition Akt Akt PI3K->Akt Akt->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Gene Transcription

References

Overcoming challenges in the chemical synthesis of 3,7,16-Trihydroxystigmast-5-ene stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 3,7,16-Trihydroxystigmast-5-ene Stereoisomers

This guide provides troubleshooting advice and answers to frequently asked questions for researchers engaged in the chemical synthesis of this compound stereoisomers. The synthesis of polyhydroxylated steroids presents significant challenges, including stereocontrol, selective protection of functional groups, and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound stereoisomers?

The main difficulties arise from the need for precise stereochemical control at multiple chiral centers (C-3, C-5, C-7, C-16, and the side chain). Key challenges include the selective functionalization of the Δ5 double bond and the introduction of hydroxyl groups at C-7 and C-16 with the desired stereochemistry. Furthermore, managing the three hydroxyl groups requires a robust orthogonal protecting group strategy to avoid unwanted side reactions.[1][2] Finally, the separation of the resulting diastereomers can be complex due to their similar physical properties.[3][4]

Q2: What are effective strategies for controlling stereochemistry during hydroxylation?

Achieving high stereoselectivity is critical. The choice of reagents and reaction strategy is paramount:

  • For the C-5, C-6 positions (via the Δ5 double bond): Oxidation of Δ5-unsaturated steroids with peracids typically leads to 5α,6α-epoxides as the major product.[5] For the synthesis of β-epoxides, alternative methods using reagents like a KMnO₄−CuSO₄·5H₂O mixture may be employed.[3]

  • Directed Reactions: The existing hydroxyl group at C-3 can be used to direct reagents to a specific face of the steroid nucleus, a strategy known as substrate control.[6]

  • Side Chain Hydroxylation: Introducing the C-16 hydroxyl group with specific stereochemistry often requires careful selection of starting materials and reagents that can control facial selectivity.

Q3: How should I approach the protection of the three hydroxyl groups?

A successful synthesis relies on an orthogonal protecting group strategy, which allows for the selective removal of one protecting group in the presence of others.[1]

  • Common Protecting Groups: Silyl (B83357) ethers (e.g., TBDMS), acyl groups (e.g., acetate (B1210297), benzoyl), and benzyl (B1604629) groups are commonly used for hydroxyl protection.[1][7]

  • Selection Criteria: The choice depends on the stability of the protecting group in subsequent reaction steps. For instance, silyl ethers are generally stable under basic conditions but are cleaved by fluoride (B91410) ions or acid, while acetate groups are stable in acid but removed under basic conditions.[1][7]

  • Diol Protection: If synthesizing vicinal diols (e.g., at C-5, C-6 or C-16, C-17), consider using cyclic acetals or ketals as protecting groups.[7]

Q4: What are the most effective methods for purifying the final stereoisomers?

Purification of steroid stereoisomers is often challenging due to their similar polarities.

  • Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purification.[3] Optimization of the eluent system (e.g., using a gradient of ethyl acetate in hexane) is crucial.[3]

  • Advanced Chromatography: For isomers that are inseparable by standard column chromatography, high-speed counter-current chromatography (HSCCC) or preparative high-performance liquid chromatography (HPLC) can be effective alternatives.[8]

  • Derivatization: In some cases, pre-column derivatization of the alcohols with a chiral or achiral reagent can facilitate the separation of stereoisomers.[4]

Troubleshooting Guide

Problem: My reaction produced a mixture of inseparable stereoisomers.

  • Possible Cause: Lack of stereocontrol in the reaction (e.g., epoxidation, reduction, or hydroxylation). The similar polarity of the resulting isomers makes separation on silica gel difficult.[3]

  • Solution:

    • Re-evaluate the Reaction: For epoxidation of the Δ5 bond, remember that reagents like m-CPBA tend to yield a mixture of α- and β-epoxides, often with the α-epoxide as the major product.[3] Consider using substrate-directing groups or alternative reagents to enhance the selectivity for the desired isomer.[5][6]

    • Improve Separation Technique: If resynthesis is not feasible, attempt separation using a different stationary phase or explore preparative HPLC.[8]

    • Derivatize the Mixture: Converting the hydroxyl groups to esters or ethers can alter the polarity and conformation of the isomers, potentially making them separable by standard chromatography.[4]

Problem: I am observing low yields in my functionalization steps.

  • Possible Cause: Steric hindrance around the reaction site, inappropriate reaction conditions (temperature, solvent, catalyst), or degradation of the product.

  • Solution:

    • Optimize Conditions: Systematically vary the temperature, reaction time, and solvent.

    • Add a Catalyst: For reactions like acylation of sterically hindered alcohols, adding a catalyst such as 4-DMAP can significantly improve the reaction rate and yield.[3]

    • Choose a More Reactive Reagent: If a particular reagent is not effective, consider a more potent alternative. For example, when removing a benzoyl group, K₂CO₃ in methanol (B129727) is a common method.[6]

Problem: My protecting group was unintentionally removed during a reaction.

  • Possible Cause: The protecting group is not stable under the reaction conditions. For example, an acid-labile group like TBS may be cleaved during an acidic workup.

  • Solution:

    • Consult a Stability Chart: Review the compatibility of your chosen protecting group with the planned reaction conditions.

    • Employ an Orthogonal Protecting Group: Replace the unstable group with one that is stable under the problematic conditions but can be removed later using a different method.[1] For example, if you need to perform a reaction under acidic conditions, protect your hydroxyl group with a base-labile acyl group instead of an acid-labile silyl ether.[7]

Data Presentation

Table 1: Summary of Reaction Conditions for Stigmasterol (B192456) Derivatives This table summarizes yields for key transformations starting from stigmasterol, which serves as a common precursor for stigmastane-type steroids.

ProductStarting MaterialKey ReagentsSolventYieldReference
5α,6α-Epoxystigmast-22-en-3β-ol (5)Stigmasterol (1)m-CPBADichloromethane77% (as a 5:1 mixture of α/β epoxides)[3]
Stigmasta-5,22-diene-3β,7β-diol (8)Stigmasta-5,22-dien-3β-ol-7-oneSodium BorohydrideMethanol/Dichloromethane54%[3]
(22R,23R)-Stigmast-5-ene-3β,22,23-triol (13)Stigmasterol (1)OsO₄, NMOAcetone (B3395972)/Water67%[3]
Stigmasteryl Tosylate (16)Stigmasterol (1)p-toluenesulfonyl chloride, 4-DMAPPyridine94%[3]

Experimental Protocols

Protocol 1: Epoxidation of Stigmasterol (Δ5-double bond)

This protocol describes a general method for the epoxidation of the C5-C6 double bond in stigmasterol, which typically yields a mixture of α and β epoxides.[3]

  • Dissolve stigmasterol in dichloromethane.

  • Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise to the solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (B86663).

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., 40% ethyl acetate in hexane) to yield the epoxide mixture.[3] NMR analysis is required to determine the ratio of α to β epoxides.[3]

Protocol 2: Dihydroxylation of Stigmasterol Side Chain (Δ22-double bond)

This protocol provides a method for dihydroxylating the side-chain double bond, a key step in introducing hydroxyl groups on the stigmastane (B1239390) skeleton.[3]

  • Dissolve stigmasterol in a mixture of acetone and water.

  • Add N-methylmorpholine N-oxide (NMO) as a co-oxidant.

  • Add a catalytic amount of osmium tetroxide (OsO₄) to the solution.

  • Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC.

  • Quench the reaction with a saturated solution of sodium sulfite.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting triol by column chromatography on silica gel.[3]

Protocol 3: Deprotection of an Acetate Group

This protocol describes the removal of an acetyl protecting group under basic conditions.

  • Dissolve the acetylated steroid in methanol.

  • Add a catalytic amount of potassium carbonate (K₂CO₃).

  • Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Neutralize the mixture with a dilute acid (e.g., 1M HCl).

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the deprotected alcohol.

Visualizations

G start_end start_end process process challenge challenge purify purify Start Stigmasterol Precursor P1 Protect C3-OH Start->P1 F1 Functionalize Skeleton (e.g., C7-Hydroxylation) P1->F1 C1 Orthogonal Strategy P1->C1 F2 Functionalize Side Chain (e.g., C16-Hydroxylation) F1->F2 C2 Stereocontrol F1->C2 P2 Selective Deprotection F2->P2 F2->C2 Purif Purification of Stereoisomers P2->Purif End Target Stereoisomer Purif->End C3 Mixture of Isomers Purif->C3

Caption: Generalized workflow for the synthesis of polyhydroxylated stigmastane steroids.

G question question group group condition condition Start Need to Protect -OH Group Q1 Are subsequent steps acidic? Start->Q1 Q2 Are subsequent steps basic? Q1->Q2 No Acyl Use Acyl Esters (Ac, Bz) Q1->Acyl Yes Q3 Is fluoride-based deprotection viable? Q2->Q3 No Silyl Use Silyl Ethers (TBS, TIPS) Q2->Silyl Yes Q3->Silyl Yes Benzyl Use Benzyl Ether (Bn) Q3->Benzyl No Silyl_cond Cleaved by F- or H+ Silyl->Silyl_cond Acyl_cond Cleaved by OH- Acyl->Acyl_cond Benzyl_cond Cleaved by H2/Pd-C Benzyl->Benzyl_cond

Caption: Decision tree for selecting a hydroxyl protecting group strategy.

G problem problem action action check check advanced advanced Start Isomer Mixture Detected (TLC, NMR) A1 Optimize Silica Gel Chromatography: - Change eluent polarity - Use gradient elution - Test different solvent systems Start->A1 C1 Separation Achieved? A1->C1 A2 Derivatize Mixture to Change Polarity of Isomers (e.g., Acetylation) C1->A2 No End Isomers Separated C1->End Yes A3 Attempt Separation of Derivatized Products A2->A3 C2 Separation Achieved? A3->C2 A4 Use Advanced Chromatography C2->A4 No C2->End Yes A4_details Options: - Preparative HPLC - HSCCC A4->A4_details Fail Consider Resynthesis for Better Selectivity A4->Fail If all fails

Caption: Logical workflow for troubleshooting the separation of stereoisomers.

References

Troubleshooting low yields in the extraction of sterols from marine invertebrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields and other common issues during the extraction of sterols from marine invertebrates.

I. Troubleshooting Guide: Low Sterol Yields

Low yields are a frequent challenge in the extraction of sterols from marine organisms. This guide provides a systematic approach to identifying and resolving potential causes.

Question: My sterol yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low sterol yields can stem from several factors throughout the extraction and purification process. Systematically evaluating each step of your workflow is crucial for identifying the bottleneck. Below is a logical troubleshooting workflow to diagnose and address the issue.

Low_Yield_Troubleshooting start Low Sterol Yield sample_quality 1. Assess Sample Quality & Storage start->sample_quality extraction_efficiency 2. Evaluate Extraction Efficiency sample_quality->extraction_efficiency Sample quality is good sq_check1 Improper storage? (e.g., thawing/refreezing) sample_quality->sq_check1 Investigate saponification_completeness 3. Check Saponification Completeness extraction_efficiency->saponification_completeness Extraction is efficient ee_check1 Inefficient cell lysis? extraction_efficiency->ee_check1 Investigate purification_loss 4. Investigate Purification Losses saponification_completeness->purification_loss Saponification is complete sc_check1 Incomplete hydrolysis of steryl esters? saponification_completeness->sc_check1 Investigate quantification_accuracy 5. Verify Quantification Method purification_loss->quantification_accuracy Minimal loss during purification pl_check1 Loss during liquid-liquid partitioning? purification_loss->pl_check1 Investigate qa_check1 Inaccurate quantification? quantification_accuracy->qa_check1 Investigate sq_sol1 Use fresh or properly flash-frozen samples. sq_check1->sq_sol1 Yes sq_check2 Sample degradation? sq_check1->sq_check2 No sq_check2->extraction_efficiency No sq_sol2 Store at -80°C. Minimize handling. sq_check2->sq_sol2 Yes ee_sol1 Increase homogenization time/ power. Consider enzymatic lysis. ee_check1->ee_sol1 Yes ee_check2 Incorrect solvent system? ee_check1->ee_check2 No ee_sol2 Optimize solvent polarity (e.g., CHCl3:MeOH ratios). ee_check2->ee_sol2 Yes ee_check3 Insufficient extraction time/ temperature? ee_check2->ee_check3 No ee_check3->saponification_completeness No ee_sol3 Increase extraction time or consider microwave-assisted extraction (MAE). ee_check3->ee_sol3 Yes sc_check1->purification_loss No sc_sol1 Increase saponification time, temperature, or KOH concentration. sc_check1->sc_sol1 Yes pl_sol1 Ensure complete phase separation. Perform multiple extractions of the aqueous phase. pl_check1->pl_sol1 Yes pl_check2 Loss during chromatography? pl_check1->pl_check2 No pl_check2->quantification_accuracy No pl_sol2 Optimize column loading and elution gradient. Check for irreversible binding to stationary phase. pl_check2->pl_sol2 Yes qa_sol1 Calibrate instruments. Use an appropriate internal standard (e.g., epicholesterol). qa_check1->qa_sol1 Yes

Caption: Troubleshooting workflow for low sterol yields.

II. Frequently Asked Questions (FAQs)

Sample Preparation and Storage

Q1: What is the best way to store marine invertebrate samples to ensure sterol integrity? A1: The preferred method for preserving sterol integrity is to flash-freeze the samples in liquid nitrogen immediately after collection and store them at -80°C until extraction.[1] If flash-freezing is not possible, storing the sample in a solvent like ethanol (B145695) or methanol (B129727) can be an alternative, though this may lead to some extraction of metabolites into the solvent.[1] Avoid repeated freeze-thaw cycles, as this can lead to sample degradation.

Q2: Does the presence of salt in marine organism extracts interfere with sterol extraction? A2: Yes, high salt concentrations in aqueous extracts can complicate the isolation of sterols.[2] It is advisable to perform a desalting step, for instance, through solid-phase extraction (SPE) with resins like Diaion HP-20 or C18 cartridges, to remove salts and other polar interferences before proceeding with detailed analysis.[2]

Extraction and Saponification

Q3: Which solvent system is most effective for extracting sterols from marine invertebrates? A3: A combination of polar and non-polar solvents is typically used. The Bligh and Dyer method, which uses a mixture of chloroform (B151607), methanol, and water, is a classic and effective approach.[3] The ratio of these solvents may need to be optimized depending on the specific tissue being extracted. For instance, a chloroform-methanol ratio of 2:3 has been shown to be effective for brown seaweeds.[4]

Q4: Is saponification always necessary for sterol extraction? A4: Saponification is a crucial step to hydrolyze steryl esters into free sterols, which is often necessary for accurate quantification of total sterols.[5][6] If you are only interested in free sterols, you might be able to omit this step, but your total yield will likely be lower. The process typically involves heating the lipid extract with an alcoholic solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[6]

Q5: Can microwave-assisted extraction (MAE) improve sterol yields? A5: Yes, MAE can significantly improve extraction efficiency and reduce extraction time compared to conventional methods.[7] For example, one study on the edible marine alga Undaria pinnatifida using MAE combined with high-speed counter-current chromatography yielded highly purified phytosterols (B1254722) with good recovery.[7]

Purification and Analysis

Q6: What are the most common chromatographic techniques for purifying sterols from crude extracts? A6: A combination of chromatographic techniques is often employed for effective purification.[6][8] Column chromatography using silica (B1680970) gel is a common initial step to separate different lipid classes.[6] Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC), often in reversed-phase mode, and High-Speed Counter-Current Chromatography (HSCCC).[6][9]

Q7: How can I identify and quantify the complex mixture of sterols typically found in marine invertebrates? A7: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of sterols.[10][11] Prior to GC-MS analysis, sterols are often derivatized, for example, by converting them to their trimethylsilyl (B98337) (TMS) ethers, to improve their volatility and chromatographic behavior.[12][11]

III. Data Presentation: Sterol Yields from Marine Sources

The following table summarizes sterol yields obtained from various marine invertebrates and algae using different extraction and purification methods. This data can serve as a benchmark for your own experiments.

Marine SourceExtraction MethodKey Purification StepsMajor Sterols IdentifiedYieldReference
Edible marine alga (Undaria pinnatifida)Microwave-Assisted Extraction (MAE)High-Speed Counter-Current Chromatography (HSCCC)Fucosterol, 24-methylenecholesterol1.21 mg/g (fucosterol), 0.75 mg/g (24-methylenecholesterol)[7]
Edible brown seaweed (Sargassum fusiforme)Ultrasound-Assisted Extraction (UAE)SaponificationFucosterol, saringosterol, ostreasterol2.601 ± 0.171 mg/g (total sterols)[5][4]
Edible brown seaweed (Undaria pinnatifida)Ultrasound-Assisted Extraction (UAE)SaponificationFucosterol, saringosterol, ostreasterol1.845 ± 0.137 mg/g (total sterols)[5][4]
Edible brown seaweed (Saccharina japonica)Ultrasound-Assisted Extraction (UAE)SaponificationFucosterol, saringosterol, ostreasterol1.171 ± 0.243 mg/g (total sterols)[5][4]
Mollusks (Oysters)Alkaline Saponification & Solvent ExtractionGC-FID of TMS derivativesBrassicasterol, 24-methylenecholesterol12.6–45.6 mg/100g (brassicasterol), 16.7–41.9 mg/100g (24-methylenecholesterol)[12]

IV. Experimental Protocols

Protocol 1: General Sterol Extraction and Saponification

This protocol provides a general method for the extraction and saponification of sterols from marine invertebrate tissues.

Sterol_Extraction_Workflow start 1. Sample Homogenization lipid_extraction 2. Total Lipid Extraction (e.g., Bligh & Dyer) start->lipid_extraction saponification 3. Saponification (Hydrolysis of Esters) lipid_extraction->saponification extraction_unsaponifiables 4. Extraction of Unsaponifiable Matter (Sterols) saponification->extraction_unsaponifiables purification 5. Purification (e.g., Column Chromatography) extraction_unsaponifiables->purification analysis 6. Analysis (e.g., GC-MS) purification->analysis end Sterol Profile & Quantification analysis->end

Caption: General workflow for sterol extraction.

Methodology:

  • Homogenization:

    • Weigh the frozen marine invertebrate tissue (typically 1-10 g).

    • Homogenize the tissue in a suitable solvent mixture, such as chloroform:methanol (1:2, v/v), using a high-speed blender or rotor-stator homogenizer.

  • Total Lipid Extraction (Modified Bligh & Dyer):

    • To the homogenate, add chloroform and water to achieve a final solvent ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v).

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Carefully collect the lower chloroform layer, which contains the total lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Saponification:

    • To the dried lipid extract, add a solution of 1 M potassium hydroxide (KOH) in 95% ethanol.

    • Incubate the mixture at 60-80°C for 1-2 hours with occasional shaking. This process hydrolyzes steryl esters to free sterols.[5]

  • Extraction of Unsaponifiable Matter:

    • After cooling, add an equal volume of water to the saponified mixture.

    • Extract the unsaponifiable matter (which includes the sterols) three times with a non-polar solvent such as n-hexane or diethyl ether.

    • Pool the organic layers and wash them with water until the washings are neutral.

    • Dry the organic extract over anhydrous sodium sulfate (B86663) and evaporate the solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol describes a basic method for the initial purification of sterols from the unsaponifiable matter.

Methodology:

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Pour the slurry into a glass column to create a packed bed.

  • Sample Loading:

    • Dissolve the dried unsaponifiable matter in a minimal amount of the non-polar solvent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Elute the column with a gradient of increasing solvent polarity. Start with 100% n-hexane to elute non-polar compounds like hydrocarbons.

    • Gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or diethyl ether to the mobile phase.

    • Sterols will typically elute with a mixture of n-hexane and ethyl acetate (e.g., 85:15, v/v).

    • Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Fraction Pooling and Analysis:

    • Pool the fractions containing the sterols based on the TLC analysis.

    • Evaporate the solvent from the pooled fractions.

    • The resulting purified sterol fraction can then be analyzed by GC-MS or other techniques.

References

Minimizing batch-to-batch variability in 3,7,16-Trihydroxystigmast-5-ene bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in bioassays involving 3,7,16-Trihydroxystigmast-5-ene.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assays (e.g., MTT Assay)

Question: We are observing significant variability between replicate wells and across different batches in our MTT cytotoxicity assay with this compound. What are the potential causes and solutions?

Answer:

High variability in MTT assays is a common challenge, especially when working with natural products like phytosterols (B1254722). The sources of variability can be multifactorial.[1] Below is a guide to systematically troubleshoot this issue.

Table 1: Troubleshooting High Variability in MTT Assays

Potential Cause Recommended Solution
Compound Solubility and Stability - Solubility Check: Confirm the solubility of this compound in your culture medium at the highest concentration tested. Visually inspect for precipitates under a microscope. - Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). Run a solvent control.
Cell Seeding and Culture - Cell Density: Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting steps to prevent settling. - Edge Effects: Avoid using the outer wells of the microplate, as they are prone to evaporation. Fill these wells with sterile PBS or media. - Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.
Assay Procedure - Pipetting Technique: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent timing for reagent additions. - Incubation Times: Standardize all incubation times (compound treatment, MTT addition, formazan (B1609692) solubilization) across all experiments. - Formazan Solubilization: Ensure complete dissolution of formazan crystals before reading the plate. Gentle agitation on an orbital shaker can help.
Data Analysis - Background Correction: Subtract the absorbance of "no-cell" control wells (media, MTT, and solubilization buffer) from all other readings. - Outlier Analysis: Use appropriate statistical methods to identify and handle outliers.
Issue 2: Inconsistent Results in Anti-Inflammatory Assays (e.g., Nitric Oxide Assay)

Question: Our results for the anti-inflammatory activity of this compound, measured by nitric oxide (NO) production in RAW 264.7 macrophages, are not reproducible between experiments. What could be the problem?

Answer:

Inconsistency in anti-inflammatory assays using macrophages can stem from cell health, stimulation efficiency, and interference from the test compound.

Table 2: Troubleshooting Inconsistent Anti-Inflammatory Assay Results

Potential Cause Recommended Solution
Macrophage Activation - LPS Potency: Use a consistent lot and concentration of lipopolysaccharide (LPS) for stimulation. Ensure the LPS is properly stored and handled to maintain its activity. - Cell Confluency: Seed RAW 264.7 cells at a consistent density and allow them to reach the optimal confluency before LPS stimulation.
Compound-Related Effects - Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT) at the same concentrations used in the anti-inflammatory assay. High concentrations of the compound might be toxic to the cells, leading to reduced NO production that is not due to anti-inflammatory activity. - Direct Interference: Test whether this compound interferes with the Griess reagent in a cell-free system.
Cell Culture Conditions - Mycoplasma Contamination: Regularly test cell cultures for mycoplasma, as it can affect cellular responses to stimuli. - Media Components: Phenol (B47542) red in culture media can interfere with colorimetric assays. Consider using phenol red-free media for the assay.
Griess Assay Procedure - Standard Curve: Prepare a fresh sodium nitrite (B80452) standard curve for every experiment. - Timing: Ensure consistent timing for the collection of supernatants and the addition of Griess reagents.

Frequently Asked Questions (FAQs)

Q1: What are the expected IC50 values for this compound in cytotoxicity and anti-inflammatory assays?

A1: As there is no published data for this specific compound, we can estimate a range based on structurally similar phytosterols. For cytotoxicity against various cancer cell lines, IC50 values for stigmasterol (B192456) derivatives can range from approximately 15 µM to over 250 µM.[2][3] For anti-inflammatory activity (e.g., inhibition of NO production), IC50 values for plant extracts containing sterols have been reported in the range of 20 to 200 µg/mL.[4] It is crucial to determine the IC50 value empirically for this compound in your specific assay system.

Table 3: Representative IC50 Values for Structurally Similar Phytosterols

Bioassay Compound Type Cell Line Reported IC50 Range
CytotoxicityStigmasterol DerivativesMCF-7, HCC7016 - 250 µM[2][3]
Anti-inflammatory (NO Inhibition)Plant Extracts with SterolsRAW 264.720 - 200 µg/mL[4]

Q2: Which signaling pathways are likely modulated by this compound?

A2: Based on studies of other phytosterols, this compound may exert its anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] Phytosterols have been shown to inhibit the translocation of NF-κB to the nucleus and suppress the phosphorylation of MAPK pathway components like p38.[5][6]

Q3: How can I prepare this compound for cell-based assays?

A3: Due to the lipophilic nature of sterols, this compound should first be dissolved in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO). A stock solution can then be prepared and further diluted in cell culture medium to the desired final concentrations. It is critical to ensure the final DMSO concentration in the culture wells is low (e.g., <0.5%) to avoid solvent-induced cytotoxicity.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

This protocol is adapted for testing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Griess Assay for Nitric Oxide (Anti-inflammatory Activity)

This protocol is for assessing the anti-inflammatory potential of this compound by measuring NO production in LPS-stimulated RAW 264.7 macrophages.

  • Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent I (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and express the results as a percentage of the LPS-stimulated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_readout Readout cluster_analysis Data Analysis Compound This compound Stock Solution (DMSO) Treatment Compound Treatment (Serial Dilutions) Compound->Treatment Cells Cell Culture (e.g., Cancer Cell Line or Macrophages) Seeding Cell Seeding (96-well plate) Cells->Seeding Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT MTT Assay (Cytotoxicity) Incubation->MTT Griess Griess Assay (Anti-inflammatory) Incubation->Griess Analysis Calculate % Viability or % NO Inhibition MTT->Analysis Griess->Analysis IC50 Determine IC50 Analysis->IC50

Caption: General experimental workflow for bioassays.

nfkb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Nucleus Nucleus Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) NFkB_nuc->Genes Compound This compound Compound->IKK Inhibition Compound->NFkB_nuc Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

mapk_pathway LPS LPS TAK1 TAK1 LPS->TAK1 MKKs MKK3/6 TAK1->MKKs p38 p38 MAPK MKKs->p38 AP1 AP-1 p38->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes Compound This compound Compound->p38 Inhibition of Phosphorylation

Caption: Potential inhibition of the p38 MAPK signaling pathway.

References

Addressing cross-reactivity of antibodies with 3,7,16-Trihydroxystigmast-5-ene in immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cross-reactivity of antibodies with 3,7,16-Trihydroxystigmast-5-ene and other structurally similar molecules in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is antibody cross-reactivity and why is it a concern in immunoassays?

A1: Antibody cross-reactivity is the phenomenon where an antibody binds to molecules other than its intended target analyte.[1][2] This occurs when the cross-reacting molecule shares a similar structural motif, or epitope, with the target analyte, leading the antibody to recognize and bind to it.[1][3] In the context of an immunoassay, this can lead to inaccurate results, such as false positives or an overestimation of the analyte's concentration.[2][4] For a compound like this compound, its sterol structure makes it a potential cross-reactant in immunoassays targeting other steroids or sterols.

Q2: How can I determine if my antibody is cross-reacting with this compound?

A2: The most direct method to assess cross-reactivity is to perform a competitive immunoassay, such as a competitive ELISA.[1][5] This involves testing whether this compound can compete with the target analyte for binding to the antibody. A significant reduction in the signal corresponding to the target analyte in the presence of this compound indicates cross-reactivity. Other techniques like Western Blot or immunoprecipitation can also help confirm the specificity of an antibody.[1]

Q3: What are the general strategies to minimize or eliminate cross-reactivity in my immunoassay?

A3: Several strategies can be employed to mitigate cross-reactivity:

  • Antibody Selection: Choose a highly specific monoclonal antibody that recognizes a unique epitope on your target analyte.[2][3] Monoclonal antibodies generally offer higher specificity compared to polyclonal antibodies.[2]

  • Assay Optimization: Adjusting assay conditions such as pH, temperature, and ionic strength of buffers can help favor the specific binding of the antibody to the target analyte.[1]

  • Sample Preparation: Pre-treating your sample to remove or reduce the concentration of potential cross-reactants can be effective.[6]

  • Use of Blocking Agents: Adding specific blocking agents to the assay buffer can sometimes prevent the binding of cross-reacting molecules.[4]

  • Competitive Inhibition: In some cases, a known excess of a cross-reactant can be added to saturate the cross-reacting antibodies, although this is a more advanced approach.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to suspected cross-reactivity with this compound.

Problem: Higher than expected signal or false-positive results in samples suspected to contain this compound.

Step 1: Initial Assessment and Confirmation of Cross-Reactivity

  • Action: Perform a spike-and-recovery experiment. Add a known concentration of this compound to a sample matrix known to be free of the target analyte and run your immunoassay.

  • Expected Outcome: If there is cross-reactivity, you will observe a signal that is proportional to the concentration of the spiked this compound.

Step 2: Quantify the Extent of Cross-Reactivity

  • Action: Conduct a competitive ELISA to determine the percentage of cross-reactivity.

  • Expected Outcome: This will provide quantitative data on the antibody's affinity for this compound relative to the target analyte.

Step 3: Mitigate the Cross-Reactivity

  • Action: Based on the severity of the cross-reactivity, implement one or more of the mitigation strategies outlined in the FAQs (e.g., assay optimization, switching to a more specific antibody).

  • Expected Outcome: A significant reduction in the signal from samples containing this compound without affecting the signal from the true analyte.

Data Presentation

Table 1: Hypothetical Cross-Reactivity Data from a Competitive ELISA

This table illustrates how to present data from a competitive ELISA to quantify the cross-reactivity of an antibody with this compound and other structurally related compounds.

CompoundIC50 (nM)% Cross-Reactivity
Target Analyte (e.g., Steroid X) 10100%
This compound 2504%
Cholesterol 10001%
Progesterone 50000.2%
Unrelated Compound (e.g., BSA) > 100,000< 0.01%

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100

Experimental Protocols

Protocol 1: Competitive ELISA for Assessing Cross-Reactivity

This protocol outlines the key steps to determine the extent of antibody cross-reactivity with this compound.

  • Coating: Coat a 96-well microplate with the target analyte conjugated to a carrier protein (e.g., BSA) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites in each well by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Prepare serial dilutions of the target analyte (as a standard curve) and the potential cross-reactant (this compound). Add these to the wells, followed by the addition of a fixed, limiting concentration of the primary antibody. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enzyme-conjugated secondary antibody that binds to the primary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until a color develops.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the concentration for both the target analyte and this compound. Determine the IC50 values (the concentration that causes 50% inhibition of the maximum signal) for each. Calculate the percent cross-reactivity using the formula provided in the Data Presentation section.

Visualizations

Cross_Reactivity_Troubleshooting_Workflow cluster_start Start: Suspected Cross-Reactivity cluster_validation Validation cluster_analysis Analysis cluster_mitigation Mitigation cluster_end Resolution start High Signal or False Positives spike Spike-and-Recovery Experiment start->spike competitive_elisa Competitive ELISA spike->competitive_elisa If positive quantify Quantify % Cross-Reactivity competitive_elisa->quantify optimize Optimize Assay Conditions quantify->optimize new_ab Select More Specific Antibody quantify->new_ab purify Purify Sample quantify->purify end Accurate Results optimize->end new_ab->end purify->end

Caption: Troubleshooting workflow for addressing suspected immunoassay cross-reactivity.

Competitive_ELISA_Principle cluster_high_analyte High Analyte Concentration cluster_high_cross_reactant High Cross-Reactant Concentration Analyte1 Analyte Antibody1 Ab Analyte1->Antibody1 Binds CrossReactant1 Cross-Reactant CrossReactant1->Antibody1 Blocked Result1 Low Signal Analyte2 Analyte Antibody2 Ab Analyte2->Antibody2 Blocked CrossReactant2 Cross-Reactant CrossReactant2->Antibody2 Binds Result2 High Signal (False Positive)

Caption: Principle of competitive binding in an immunoassay with a cross-reacting substance.

References

Preventing degradation of 3,7,16-Trihydroxystigmast-5-ene during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3,7,16-Trihydroxystigmast-5-ene during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this compound is primarily influenced by three main factors:

  • Oxidation: The presence of hydroxyl groups and a double bond in the molecule's structure makes it susceptible to oxidation. This can be initiated by exposure to air (oxygen), light, and elevated temperatures.[1]

  • Hydrolysis: While this specific compound is not an ester, formulations or storage in the presence of acidic or basic contaminants can potentially catalyze degradation reactions involving the hydroxyl groups. The acid formed by any initial hydrolysis can act as a catalyst for further degradation.[2]

  • Temperature: Higher temperatures accelerate the rates of both oxidation and other degradation pathways.[1][3][4] Storing the compound at elevated temperatures can lead to a significant increase in degradation products.[3]

Q2: What are the visible signs of degradation of my this compound sample?

A2: Visual inspection can sometimes indicate degradation, although analytical methods are necessary for confirmation. Potential signs include:

  • Color Change: A change from a white or off-white powder to a yellowish or brownish hue can indicate oxidation.

  • Clumping or Change in Consistency: This may suggest the absorption of moisture, which can facilitate hydrolytic degradation.

  • Insolubility: If the compound becomes difficult to dissolve in a solvent in which it was previously soluble, this could be a sign of the formation of insoluble degradation products or polymers.

Q3: What are the recommended storage conditions for ensuring the stability of this compound?

A3: To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at or below -20°C for long-term storage. For short-term storage, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. Vials should be tightly sealed to prevent moisture and air ingress.

  • Purity: Ensure the compound is stored in a pure form, free from acidic or basic contaminants that could catalyze degradation.

Troubleshooting Guides

Problem 1: I observe new, unexpected peaks in my chromatogram (HPLC, GC-MS) after storing my this compound sample.

Possible Cause Troubleshooting Steps
Oxidative Degradation 1. Confirm Identity of Degradants: Use mass spectrometry (MS) to identify the molecular weights of the new peaks. Common oxidative products of sterols include hydroxylated and keto derivatives.[1][5] 2. Review Storage Atmosphere: Was the sample stored under an inert atmosphere? If not, purge the vial with argon or nitrogen before sealing for future storage. 3. Check for Light Exposure: Was the sample protected from light? Transfer to an amber vial or wrap in foil. 4. Consider Antioxidants: For solutions, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) or tocopherol, after verifying compatibility with your experimental system.[5]
Hydrolytic Degradation (less common for this compound unless in a specific formulation) 1. Analyze for Hydrolysis Products: Use MS to check for products with molecular weights corresponding to the loss of water or other functional groups if in a formulated state. 2. Check pH of Solutions: If stored in solution, measure the pH. Adjust to a neutral pH if necessary and compatible with the compound.
Thermal Degradation 1. Verify Storage Temperature: Ensure the storage unit (freezer/refrigerator) is maintaining the correct temperature. 2. Minimize Exposure to Room Temperature: When handling the sample, allow it to equilibrate to room temperature slowly before opening to prevent condensation. Minimize the time the sample is kept at ambient temperature.

Problem 2: I am seeing a decrease in the peak area of the parent compound, this compound, over time.

Possible Cause Troubleshooting Steps
Gradual Degradation 1. Perform a Stability Study: Quantify the amount of the parent compound at regular intervals under your current storage conditions to determine the rate of degradation. 2. Optimize Storage Conditions: Based on the likely cause of degradation (see Problem 1), adjust your storage protocol (e.g., lower temperature, inert atmosphere, light protection).
Adsorption to Container Surface 1. Use Silanized Glassware: For solutions, especially at low concentrations, the compound may adsorb to the surface of standard glass vials. Use silanized glass vials to minimize this. 2. Rinse Vial with Solvent: After transferring your solution, rinse the vial with a small amount of the solvent to recover any adsorbed compound.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Parameter Long-Term Storage Short-Term Storage
Temperature ≤ -20°C2-8°C
Atmosphere Inert Gas (Argon/Nitrogen)Tightly Sealed
Light Protected from Light (Amber Vial)Protected from Light (Amber Vial)
Form Solid (Lyophilized Powder)Solid or in a suitable anhydrous solvent

Table 2: Potential Degradation Products of this compound

Degradation Pathway Potential Product Type Expected Mass Change
Oxidation Monohydroxylated derivative+16 Da
Dihydroxylated derivative+32 Da
Ketone formation-2 Da (from a secondary alcohol)
Epoxide formation+16 Da
Dehydration Loss of one water molecule-18 Da
Loss of two water molecules-36 Da

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

1. Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (B78521) (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC-UV/MS system

  • pH meter

  • Incubator/oven

2. Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in methanol to the stock solution concentration.

  • Photolytic Degradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC-UV/MS.

    • HPLC Conditions: Use a C18 column with a gradient elution of water and acetonitrile.

    • MS Detection: Use electrospray ionization (ESI) in both positive and negative modes to identify the molecular weights of the parent compound and any degradation products.

Visualizations

degradation_pathway A This compound B Oxidation (O2, Light, Heat) A->B F Dehydration (Heat, Acid/Base) A->F C Epoxide Formation (at C5-C6) B->C D Hydroxylation (at allylic positions) B->D E Ketone Formation (at C3, C7, or C16) B->E G Diene Formation F->G

Caption: Plausible degradation pathways for this compound.

experimental_workflow cluster_stress Forced Degradation A Acid Hydrolysis G HPLC-UV/MS Analysis A->G B Base Hydrolysis B->G C Oxidation (H2O2) C->G D Thermal Stress D->G E Photolytic Stress E->G F This compound Stock Solution F->A F->B F->C F->D F->E H Data Analysis: - Identify Degradants - Determine Degradation % G->H I Develop Stability-Indicating Method H->I

Caption: Workflow for a forced degradation study.

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Interpretation of Complex NMR Spectra of Polyhydroxylated Steroids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the interpretation of complex NMR spectra of polyhydroxylated steroids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during NMR analysis of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of polyhydroxylated steroids so complex?

A1: The complexity arises from several factors. The rigid steroid skeleton contains numerous methylene (B1212753) and methine protons in similar chemical environments, leading to significant signal overlap in the 1D ¹H NMR spectrum, often referred to as a "hump" or "envelope."[1] The presence of multiple hydroxyl groups further complicates the spectra by inducing diastereotopicity and altering the chemical shifts of nearby protons. This high degree of signal crowding makes it extremely difficult to extract individual chemical shifts and coupling constants from a simple 1D spectrum.[1][2]

Q2: What is the recommended set of NMR experiments for characterizing a novel polyhydroxylated steroid?

A2: A comprehensive analysis typically requires a combination of 1D and 2D NMR experiments. The standard suite of experiments includes:

  • 1D ¹H and ¹³C NMR: To get an overall view of the proton and carbon environments.

  • DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, helping to trace out the carbon skeleton.[3][4][5]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbon atoms (¹H-¹³C one-bond correlations).[5][6][7]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for connecting different spin systems and establishing the overall structure.[5][6][7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry by identifying protons that are close in space.[3][8]

Q3: How can I determine the stereochemistry of the hydroxyl groups?

A3: The stereochemistry is primarily determined using NOESY or ROESY experiments. These techniques detect through-space interactions between protons. For example, a cross-peak between two protons indicates they are spatially close, which can help define the relative configuration of substituents on the steroid rings.[8] Additionally, the magnitude of ³J(H,H) coupling constants, obtained from high-resolution 1D ¹H or COSY spectra, can provide valuable information about the dihedral angles between protons and thus the stereochemical relationships.

Q4: Are there databases of NMR data for steroids that I can use for comparison?

A4: Yes, several resources are available. Online databases like nmrshiftdb2 offer a collection of assigned NMR spectra for various organic compounds, including some steroids.[9] Additionally, numerous publications report extensive NMR data for specific classes of steroids, which can serve as valuable reference material.[3][4][10][11]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your experiments.

Problem Possible Cause(s) Recommended Solution(s)
Severe signal overlap in the ¹H NMR spectrum. Inherent complexity of the steroid skeleton.- Utilize higher field NMR spectrometers (e.g., 600 MHz or higher) to improve spectral dispersion.[2] - Employ 2D NMR techniques like COSY, HSQC, and TOCSY to resolve individual proton signals in a second dimension.[6] - Consider using different deuterated solvents, as this can sometimes alter chemical shifts and reduce overlap.[12]
Broad or distorted peaks. - Poor shimming of the magnetic field. - Sample aggregation or low solubility. - Presence of paramagnetic impurities.- Carefully shim the spectrometer before acquisition. - Ensure the sample is fully dissolved; try gentle heating or a different solvent if necessary. - Filter the sample to remove any particulate matter.
Difficulty in assigning quaternary carbons. Quaternary carbons do not have directly attached protons and therefore do not show correlations in HSQC spectra.- Use HMBC experiments to identify long-range correlations from nearby protons to the quaternary carbon.[7]
Ambiguous stereochemical assignments from NOESY. - For medium-sized molecules, the NOE enhancement can be close to zero, leading to weak or absent cross-peaks. - Spin diffusion in larger molecules can lead to misleading NOE correlations.- Perform a ROESY experiment, as the ROE is always positive regardless of molecular size.[13] - Use shorter mixing times in NOESY experiments for larger molecules to minimize spin diffusion.[13]
Presence of unexpected signals in the spectrum. - Impurities from the synthesis or isolation process. - Residual solvent signals. - Presence of rotamers or conformational isomers.- Verify sample purity using other analytical techniques like LC-MS. - Check the chemical shifts of common laboratory solvents. - Acquire spectra at different temperatures to check for coalescence of signals from dynamic processes.[12]

Experimental Protocols

Below are detailed methodologies for key 2D NMR experiments crucial for the structural elucidation of polyhydroxylated steroids.

Protocol 1: 2D COSY (Correlation Spectroscopy)

Objective: To identify scalar coupled protons (typically through 2-3 bonds).

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the steroid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) in a 5 mm NMR tube.

  • Spectrometer Setup:

    • Lock and shim the spectrometer.

    • Acquire a standard 1D ¹H spectrum to determine the spectral width (sw) and transmitter offset (o1p).[1]

  • COSY Experiment Parameters:

    • Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).[14]

    • Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.

    • Set the number of data points in the direct dimension (F2, td2) to 1K or 2K.

    • Set the number of increments in the indirect dimension (F1, td1) to 256 or 512.

    • Set the number of scans (ns) per increment (typically 2-8, depending on sample concentration).

    • Set the relaxation delay (d1) to 1-2 seconds.

  • Acquisition: Start the experiment.

  • Processing:

    • Apply a sine-bell or squared sine-bell window function to both dimensions.

    • Perform a two-dimensional Fourier transform (xfb).

    • Phase the spectrum if a phase-sensitive experiment was performed. For magnitude mode COSY, phasing is not required.[1]

    • Symmetrize the spectrum to reduce artifacts.[1]

Protocol 2: 2D HSQC (Heteronuclear Single Quantum Coherence)

Objective: To correlate protons with their directly attached carbons.

Methodology:

  • Sample Preparation: As described for the COSY experiment.

  • Spectrometer Setup:

    • Lock and shim the spectrometer.

    • Acquire 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.[15]

  • HSQC Experiment Parameters:

    • Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2 on Bruker instruments for multiplicity editing).

    • Set the ¹H spectral width and offset in the direct dimension (F2).

    • Set the ¹³C spectral width and offset in the indirect dimension (F1).

    • Set td2 to 1K or 2K and td1 to 128 or 256.

    • Set ns per increment (typically 2-16).

    • Set the one-bond C-H coupling constant (¹JCH) to an average value of 145 Hz.

  • Acquisition: Start the experiment.

  • Processing:

    • Apply appropriate window functions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum. In edited HSQC, CH/CH₃ and CH₂ signals will have opposite phases.[5]

Protocol 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)

Objective: To identify long-range (2-3 bond) correlations between protons and carbons.

Methodology:

  • Sample Preparation & Spectrometer Setup: As for the HSQC experiment.[4]

  • HMBC Experiment Parameters:

    • Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).[4]

    • Set the ¹H and ¹³C spectral widths and offsets.

    • Set td2 to 1K or 2K and td1 to 256 or 512.

    • Set ns per increment (typically 8-64, as HMBC is less sensitive than HSQC).[16]

    • Set the long-range C-H coupling constant (ⁿJCH) to an average value of 8 Hz.

  • Acquisition: Start the experiment.

  • Processing:

    • Apply appropriate window functions.

    • Perform a 2D Fourier transform. HMBC spectra are typically processed in magnitude mode, so phasing is not required.[4]

Protocol 4: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

Objective: To identify protons that are close in space (typically < 5 Å).

Methodology:

  • Sample Preparation: As for the COSY experiment. It is crucial to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[13]

  • Spectrometer Setup: As for the COSY experiment. The sample should not be spinning.[6][13]

  • NOESY Experiment Parameters:

    • Load a standard NOESY pulse program (e.g., noesygpphpp on Bruker instruments).[3]

    • Set the spectral width and offset in both dimensions.

    • Set td2 to 1K or 2K and td1 to 256 or 512.

    • Set ns per increment (typically 8-16).

    • Set the mixing time (d8). This is a critical parameter. For small to medium-sized molecules like steroids, a mixing time of 300-800 ms (B15284909) is a good starting point.[6][13]

  • Acquisition: Start the experiment.

  • Processing:

    • Apply appropriate window functions.

    • Perform a 2D Fourier transform.

    • Phase the spectrum.

Data Presentation: Typical Chemical Shift Ranges

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for polyhydroxylated steroids. Note that these are approximate ranges and can vary depending on the specific substitution pattern and solvent.

Proton/Carbon Type Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Angular Methyls (C-18, C-19) 0.6 - 1.312 - 25
Methylene/Methine (Steroid Core) 1.0 - 2.520 - 60
Protons attached to hydroxylated carbons 3.2 - 4.565 - 85
Olefinic Protons 5.0 - 6.0120 - 145
Carbonyl Carbons -190 - 220

Data compiled from various sources, including references[17][18][19].

Visualizations

Workflow for Structure Elucidation

structure_elucidation_workflow start Isolate Pure Steroid nmr_acq Acquire 1D & 2D NMR Data (¹H, ¹³C, DEPT, COSY, HSQC, HMBC, NOESY) start->nmr_acq process_data Process NMR Data (FT, Phasing, Integration) nmr_acq->process_data assign_1d Initial Analysis of 1D Spectra (Identify functional groups, count C/H) process_data->assign_1d cosy_analysis COSY Analysis (Establish ¹H-¹H spin systems) assign_1d->cosy_analysis hsqc_analysis HSQC Analysis (Assign protons to directly attached carbons) cosy_analysis->hsqc_analysis hmbc_analysis HMBC Analysis (Connect spin systems, assign quaternary carbons) hsqc_analysis->hmbc_analysis assemble_fragments Assemble Planar Structure hmbc_analysis->assemble_fragments noesy_analysis NOESY/ROESY Analysis (Determine relative stereochemistry) assemble_fragments->noesy_analysis final_structure Propose Final 3D Structure noesy_analysis->final_structure confirmation Structure Confirmation (Compare with literature, computational methods) final_structure->confirmation

Caption: General workflow for elucidating the structure of a polyhydroxylated steroid using NMR spectroscopy.

Logical Relationships in 2D NMR Interpretation

logical_relationships H_H_Coupling ¹H-¹H J-Coupling COSY COSY H_H_Coupling->COSY detects H_C_1Bond ¹H-¹³C One-Bond Coupling HSQC HSQC H_C_1Bond->HSQC detects H_C_nBond ¹H-¹³C Long-Range Coupling (2-3 bonds) HMBC HMBC H_C_nBond->HMBC detects H_H_Space ¹H-¹H Through-Space Proximity (<5Å) NOESY NOESY/ROESY H_H_Space->NOESY detects COSY->H_H_Coupling provides info on HSQC->H_C_1Bond provides info on HMBC->H_C_nBond provides info on NOESY->H_H_Space provides info on

Caption: Relationship between NMR phenomena and the corresponding 2D NMR experiments used for their detection.

References

Validation & Comparative

A Guide to Ensuring Reproducibility and Robustness in the Experimental Analysis of 3,7,16-Trihydroxystigmast-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility and robustness of experimental findings are the cornerstones of scientific advancement. This guide provides a framework for designing and executing experiments on the phytosterol 3,7,16-Trihydroxystigmast-5-ene, a compound isolated from the herbs of Walsura robusta, to ensure the reliability of results.[1] Given the limited specific literature on this compound, this document outlines best practices derived from established methodologies for the analysis of related trihydroxylated sterols and phytosterols (B1254722).

Data Presentation: Key Parameters for Robust Experimentation

To facilitate comparison across studies, it is crucial to meticulously document and control key experimental variables. The following table summarizes critical parameters and their impact on the reproducibility and robustness of experiments involving this compound.

Parameter Recommendation Impact on Reproducibility & Robustness Alternative Approaches & Considerations
Sample Purity & Characterization Purity >98% confirmed by HPLC, with identity verified by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).Impurities can lead to off-target effects and inaccurate quantification, severely compromising reproducibility.For initial screenings, lower purity may be acceptable, but this must be clearly stated. Full characterization is essential for follow-up studies.
Solvent for In Vitro Assays Use DMSO at a final concentration of <0.1% (v/v) in all cell-based assays.High concentrations of organic solvents can induce cytotoxicity and artifacts, leading to inconsistent results.Ethanol can be an alternative, but its final concentration should also be minimized and controlled for. A vehicle control is mandatory.
Cell Line Authentication Regular (e.g., every 6 months) Short Tandem Repeat (STR) profiling of cell lines.Misidentified or cross-contaminated cell lines are a major source of irreproducible data in biological research.N/A. This is a critical and non-negotiable step for credible research.
Assay Endpoint Measurement Use quantitative, objective assays (e.g., fluorescence, luminescence, mass spectrometry) over subjective methods (e.g., manual cell counting).Subjective measurements introduce user bias and variability. Automated and quantitative readouts enhance precision and comparability.Manual methods may be used for preliminary observations but should be validated with quantitative techniques.
Positive and Negative Controls Include a known bioactive compound with a similar mechanism of action (if available) as a positive control, and a vehicle-only negative control.Controls are essential to validate the assay's performance and to contextualize the activity of the test compound.For novel compounds, a well-characterized reference compound for the specific assay (e.g., staurosporine (B1682477) for apoptosis assays) should be used.
Statistical Analysis Clearly define the statistical tests used, the number of biological and technical replicates (minimum of 3 biological replicates), and the significance level (p-value).Inappropriate or poorly documented statistical analysis can lead to erroneous conclusions and hinder replication by other labs.For high-throughput screening, a less stringent statistical cutoff may be used initially, but hits should be confirmed with more rigorous analysis.

Experimental Protocols: Methodologies for Key Experiments

The following are detailed, hypothetical protocols for the characterization and assessment of the biological activity of this compound, designed to maximize reproducibility.

1. Protocol for Quantification by LC-MS/MS

This protocol is adapted from methods used for the quantitative determination of oxysterols.

  • Sample Preparation:

    • For biological samples (plasma, cell lysates), perform a liquid-liquid extraction with a mixture of chloroform (B151607) and methanol.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used for the separation of sterols.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is often effective.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions for this compound need to be determined using a purified standard.

  • Data Analysis:

    • Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard. A calibration curve should be generated using a certified reference standard of the compound.

2. Protocol for Assessing Anti-inflammatory Activity

This protocol outlines a common method to screen for anti-inflammatory properties.

  • Cell Culture:

    • Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

    • Induce an inflammatory response by adding Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

    • Incubate for 24 hours.

  • Endpoint Measurement (Nitric Oxide Production):

    • Collect the cell supernatant.

    • Measure the concentration of nitrite, a stable product of nitric oxide, using the Griess reagent.

    • Read the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of nitric oxide production relative to the LPS-only treated cells. Determine the IC₅₀ value.

Visualizations: Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway for Anti-inflammatory Action

Many phytosterols exert anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway. The following diagram illustrates a plausible mechanism for this compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates Compound This compound Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) Nucleus->Inflammatory_Genes Induces Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

General Experimental Workflow for Biological Activity Screening

A robust workflow is essential for the systematic evaluation of a novel compound.

G Start Compound Procurement & Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Start->Cytotoxicity Primary_Screening Primary Activity Screening (e.g., Anti-inflammatory Assay) Cytotoxicity->Primary_Screening Determine non-toxic concentration range Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Active hits Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Dose_Response->Mechanism In_Vivo In Vivo Model Testing (if applicable) Mechanism->In_Vivo End Data Analysis & Reporting In_Vivo->End

Caption: A typical workflow for evaluating a novel compound.

References

Cross-validation of analytical methods for 3,7,16-Trihydroxystigmast-5-ene quantification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of sterols, such as the hypothetical 3,7,16-Trihydroxystigmast-5-ene, is critical in various fields, from clinical diagnostics to food science and drug development. While specific validated methods for every novel sterol are not always available, established analytical techniques provide a robust framework for developing and cross-validating new quantitative assays. This guide presents a comparative overview of two powerful and commonly employed methods for sterol analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The following sections provide a summary of representative performance data, detailed experimental protocols, and workflow diagrams to assist researchers, scientists, and drug development professionals in selecting and validating the appropriate method for their analytical needs. The data presented is synthesized from established methods for similar trihydroxylated sterols and related compounds to provide a realistic benchmark for comparison.

Comparative Performance of Analytical Methods

The selection of an analytical method hinges on its performance characteristics. Both GC-MS and LC-MS/MS offer high sensitivity and selectivity, but differ in sample preparation complexity, throughput, and suitability for certain types of analytes. A summary of typical validation parameters is presented below.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) ≥ 0.990≥ 0.998[1][2]
Accuracy (% Recovery) 90-110%98-120%[1][2]
Precision (RSD%) ≤ 15%[3]≤ 6.1%[1][2]
Limit of Detection (LOD) Low ng/mL90-98 fg on column[1][2]
Limit of Quantification (LOQ) < 20% RSD at LLOQ[3]Low pg/mL
Throughput Lower (due to derivatization and longer run times)Higher (fast gradients and potential for online SPE)[4][5]
Derivatization Typically required to improve volatility and thermal stabilityGenerally not required
Matrix Effects Less prone to ion suppressionCan be susceptible to ion suppression/enhancement

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and reliable results. Below are representative methodologies for GC-MS and LC-MS/MS tailored for sterol analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is a classic and robust approach for sterol quantification, often requiring a derivatization step to make the analytes suitable for gas chromatography.

1. Sample Preparation (Saponification and Extraction):

  • Spike the sample matrix with an appropriate internal standard (e.g., deuterated cholesterol).

  • Perform alkaline saponification using ethanolic potassium hydroxide (B78521) to hydrolyze sterol esters.

  • Extract the unsaponifiable matter (containing the free sterols) using an organic solvent like n-hexane.[6]

  • Wash the organic extract with water to remove residual alkali.

  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a derivatization agent (e.g., BSTFA with 1% TMCS).

  • Heat the mixture (e.g., at 60-70°C) to convert the hydroxyl groups of the sterols into more volatile trimethylsilyl (B98337) (TMS) ethers.[3]

3. GC-MS Conditions:

  • GC System: Agilent GC-MS or equivalent.

  • Column: HP-5ms (or similar) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at an initial temperature, followed by a temperature ramp to a final temperature to ensure separation of different sterols.

  • Injector: Splitless mode.

  • MS System: Single Quadrupole or Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific m/z values characteristic of the derivatized sterol.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method offers high sensitivity and specificity, often with simpler sample preparation as derivatization is typically not required.

1. Sample Preparation (Protein Precipitation and/or SPE):

  • Spike the sample matrix (e.g., plasma, serum) with an internal standard.

  • For plasma/serum, perform protein precipitation with a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the precipitated proteins.

  • For cleaner samples, a Solid Phase Extraction (SPE) step can be implemented.[4]

  • Evaporate the supernatant/eluate to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: Waters Acquity UPLC, Agilent 1290 Infinity LC, or equivalent.[4][7]

  • Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 150 mm, 1.7 µm).[7]

  • Mobile Phase: A gradient of water with a small percentage of acid (e.g., 0.1% formic acid) (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Solvent B).[7]

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-XS, Agilent 6460).[4][7]

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the target sterol and internal standard.

Workflow and Method Comparison Diagrams

Visualizing the experimental and logical flows can aid in understanding the key stages and differences between the analytical methods.

G cluster_prep Sample Preparation cluster_gcms GC-MS Method cluster_lcms LC-MS/MS Method cluster_data Data Analysis Sample Biological Sample Spike Spike Internal Standard Sample->Spike Extract Extraction / Precipitation Spike->Extract Deriv Derivatization Extract->Deriv Requires Volatility LC Liquid Chromatography Separation Extract->LC Direct Injection GC Gas Chromatography Separation Deriv->GC EI Electron Ionization (EI) GC->EI MS_GC Mass Spectrometry (SIM) EI->MS_GC Quant_GC Quantification MS_GC->Quant_GC ESI Electrospray Ionization (ESI) LC->ESI MS_LC Tandem MS (MRM) ESI->MS_LC Quant_LC Quantification MS_LC->Quant_LC Compare Cross-Validation & Comparison Quant_GC->Compare Quant_LC->Compare

Caption: General workflow for the cross-validation of GC-MS and LC-MS/MS methods.

G cluster_gcms GC-MS Principle cluster_lcms LC-MS/MS Principle cluster_comparison Key Distinctions GCMS_Node Analyte in Gas Phase Separation by Boiling Point & Polarity Hard Ionization (EI) Fragment-based Detection (SIM) distinctions Derivatization: Required for GC-MS, not for LC-MS/MS Sensitivity: Generally higher in LC-MS/MS Selectivity: High in both, enhanced by MRM in LC-MS/MS LCMS_Node Analyte in Liquid Phase Separation by Polarity (Reversed-Phase) Soft Ionization (ESI) Precursor-Product Ion Detection (MRM)

References

A Comparative Analysis of the Anti-Proliferative Effects of Different Marine Sterols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of various marine sterols, supported by experimental data. The information is intended to assist researchers in identifying promising candidates for further investigation in the field of cancer therapeutics.

Quantitative Analysis of Anti-Proliferative Effects

The following table summarizes the 50% inhibitory concentration (IC50) values of several marine sterols against various cancer cell lines, providing a quantitative measure of their anti-proliferative potency.

Marine SterolCancer Cell LineCell TypeIC50 ValueCitation
Fucosterol A549Human Lung Carcinoma15 µM[1]
SK-LU-1Human Lung Carcinoma15 µM[1]
HeLaHuman Cervical Cancer40 µM
T47DHuman Breast Cancer27.94 ± 9.3 µg/ml
HT-29Human Colon Carcinoma70.41 ± 7.5 µg/ml
Astaxanthin HT-29Human Colorectal Adenocarcinoma10.98 µM (at 24h)[2]
KATO-IIIHuman Gastric Carcinoma> 100 µM
SNU-1Human Gastric Carcinoma> 100 µM
T-47DHuman Breast CancerDose-dependent decrease in viability
MDA-MB-231Human Breast CancerDose-dependent decrease in viability
Ergosterol A375Human Melanoma13.42 µM (at 72h)
B16-F10Murine Melanoma16.57 µM (at 72h)
Saringosterol Acetate MCF-7Human Breast Cancer63.16 ± 3.6 µg/mL[3]
22(R)-hydroxycholesterol LNCaPHuman Prostate CancerInhibition of proliferation observed[4]
Clerosterol Various(Not specified)(Data not available)
Gorgosterol Various(Not specified)(Data not available)

Key Experimental Protocols

Detailed methodologies for assessing the anti-proliferative effects of marine sterols are crucial for reproducibility and comparative analysis. The following are standard protocols for key assays.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the marine sterol and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane, an early marker of apoptosis.[2][7][8][9]

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of dead cells. This allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the marine sterol for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 channel.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11][12]

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the marine sterol and harvest as described for the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Washing: Wash the cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA, which can also be stained by PI.

  • PI Staining: Resuspend the cells in a PI staining solution.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry, measuring the fluorescence intensity of PI.

Signaling Pathways Modulated by Marine Sterols

The anti-proliferative effects of marine sterols are often mediated through the modulation of key signaling pathways involved in cell growth, survival, and apoptosis.

Fucosterol

Fucosterol has been shown to induce apoptosis and inhibit proliferation in cancer cells by targeting multiple signaling pathways, including the Raf/MEK/ERK and PI3K/Akt pathways.[1][13][14]

Fucosterol_Signaling_Pathway cluster_raf_mek_erk Raf/MEK/ERK Pathway cluster_pi3k_akt PI3K/Akt Pathway cluster_apoptosis Apoptosis Induction Fucosterol Fucosterol Raf Raf Fucosterol->Raf PI3K PI3K Fucosterol->PI3K Bax Bax Fucosterol->Bax Bcl2 Bcl-2 Fucosterol->Bcl2 MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibition Caspase3 Caspase-3 Bax->Caspase3 Activation Bcl2->Caspase3 Inhibition Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Fucosterol inhibits proliferation and induces apoptosis.

Astaxanthin

Astaxanthin exerts its anti-proliferative effects primarily through the inhibition of the PI3K/Akt signaling pathway .[15][16][17][18][19]

Astaxanthin_Signaling_Pathway cluster_pi3k_akt PI3K/Akt Pathway Astaxanthin Astaxanthin PI3K PI3K Astaxanthin->PI3K Apoptosis Apoptosis Astaxanthin->Apoptosis Induction Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB STAT3 STAT3 Akt->STAT3 Proliferation Cell Proliferation mTOR->Proliferation Inhibition NFkB->Proliferation Inhibition STAT3->Proliferation Inhibition

Caption: Astaxanthin inhibits the PI3K/Akt signaling pathway.

Ergosterol

Ergosterol induces apoptosis through the intrinsic mitochondrial pathway, which involves the modulation of the Bcl-2 family of proteins .[20][21][22][23][24]

Ergosterol_Apoptosis_Pathway cluster_bcl2_family Bcl-2 Family Regulation Ergosterol Ergosterol Bax Bax (Pro-apoptotic) Ergosterol->Bax Bak Bak (Pro-apoptotic) Ergosterol->Bak Bcl2 Bcl-2 (Anti-apoptotic) Ergosterol->Bcl2 BclXL Bcl-xL (Anti-apoptotic) Ergosterol->BclXL Mitochondrion Mitochondrion Bax->Mitochondrion Bak->Mitochondrion Bcl2->Mitochondrion BclXL->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow Start Start: Select Marine Sterol and Cancer Cell Line CellCulture Cell Culture and Maintenance Start->CellCulture Treatment Treatment with Marine Sterol (Varying Concentrations and Time Points) CellCulture->Treatment CellViability Cell Viability/Proliferation Assay (e.g., MTT Assay) Treatment->CellViability IC50 Determine IC50 Value CellViability->IC50 ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI Staining) IC50->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (e.g., PI Staining) IC50->CellCycleAssay Mechanism Investigate Mechanism of Action ApoptosisAssay->Mechanism CellCycleAssay->Mechanism WesternBlot Western Blot for Key Signaling Proteins Mechanism->WesternBlot PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis Conclusion Conclusion and Future Directions PathwayAnalysis->Conclusion

References

Evaluating Off-Target Effects of Stigmastane Steroids in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of natural compounds for therapeutic applications holds immense promise, yet a thorough evaluation of their on-target efficacy versus off-target effects is critical for clinical translation. This guide provides a comparative analysis of the cytotoxic effects of stigmasterol (B192456) derivatives, structurally analogous to the novel compound 3,7,16-Trihydroxystigmast-5-ene, against breast cancer and non-tumorigenic cell lines. For benchmarking, the performance of these natural compounds is compared with established chemotherapeutic agents, Doxorubicin and Paclitaxel (B517696). This guide is intended to provide an objective comparison supported by experimental data and detailed methodologies to aid in the early stages of drug development.

Comparative Cytotoxicity Analysis

The following table summarizes the half-maximal effective concentration (EC₅₀) and half-maximal inhibitory concentration (IC₅₀) values of selected stigmasterol derivatives and standard chemotherapeutic drugs in various cell lines. A higher EC₅₀/IC₅₀ value indicates lower cytotoxicity. The selectivity index (SI), calculated as the ratio of EC₅₀ in non-tumorigenic cells to that in cancer cells, is a key indicator of off-target toxicity. A higher SI value is desirable, suggesting greater selectivity for cancer cells.

CompoundCell LineTypeEC₅₀/IC₅₀ (µM)Selectivity Index (SI) vs. MCF-7Selectivity Index (SI) vs. HCC70
Stigmasterol Derivative 1 MCF-7Hormone Receptor-Positive Breast Cancer21.92[1]11.4-
(5,6-Epoxystigmast-22-en-3β-ol)HCC70Triple-Negative Breast Cancer>250[1]-<1
MCF-12ANon-Tumorigenic Mammary Epithelial>250[1]
Stigmasterol Derivative 2 MCF-7Hormone Receptor-Positive Breast Cancer22.94[1]>10.9-
(Stigmast-5-ene-3β,22,23-triol)HCC70Triple-Negative Breast Cancer131.7[1]->1.89
MCF-12ANon-Tumorigenic Mammary Epithelial>250[1]
Doxorubicin MCF-7Hormone Receptor-Positive Breast Cancer~0.4 - 1.1--
Paclitaxel MCF-7Hormone Receptor-Positive Breast Cancer~0.0075 - 3.5--

Note: Data for Doxorubicin and Paclitaxel are aggregated from multiple sources and may vary based on experimental conditions. The SI for these compounds is generally low, indicating significant off-target toxicity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Culture and Maintenance
  • Cell Lines: MCF-7 (hormone receptor-positive breast cancer), HCC70 (triple-negative breast cancer), and MCF-12A (non-tumorigenic mammary epithelial) cells are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Cytotoxicity Assay (Resazurin Assay)
  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds (stigmasterol derivatives, Doxorubicin, Paclitaxel) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 72 hours.

  • Resazurin (B115843) Staining: After the incubation period, the medium is replaced with a fresh medium containing 0.015% resazurin solution. The plates are then incubated for another 4 hours.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis: The EC₅₀/IC₅₀ values are calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the process of evaluating off-target effects and potential mechanisms of action, the following diagrams are provided.

G cluster_0 In Vitro Off-Target Effect Evaluation A Compound Synthesis (this compound) B Cell Line Panel Selection (Cancer vs. Non-cancerous) A->B C Cytotoxicity Screening (e.g., Resazurin Assay) B->C D Selectivity Index (SI) Calculation C->D E High SI (Proceed) D->E F Low SI (High Off-Target Toxicity) D->F G Broad Kinase Profiling E->G H Gene Expression Analysis (Microarray/RNA-seq) E->H I Target Identification (e.g., Affinity Chromatography) G->I H->I

Experimental workflow for assessing off-target effects.

G cluster_1 Hypothetical Signaling Pathway Modulation Steroid Stigmastane (B1239390) Steroid Receptor Cell Surface Receptor Steroid->Receptor Inhibition? PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bax Bax Caspase Caspase-3 Bax->Caspase Bcl2->Bax Inhibits Caspase->Apoptosis

Potential modulation of the PI3K/Akt signaling pathway.

References

Unraveling the Kinase Inhibition Potential of 3,7,16-Trihydroxystigmast-5-ene: A Comparative Analysis Becomes a Quest for Data

Author: BenchChem Technical Support Team. Date: December 2025

A direct head-to-head comparison of 3,7,16-Trihydroxystigmast-5-ene with a known kinase inhibitor is not feasible at this time due to a significant lack of publicly available data on the kinase inhibition properties of this specific phytosterol. While the compound, a steroid isolated from the plant Walsura robusta, has been identified, extensive research into its specific biological mechanisms, particularly its interaction with protein kinases, appears to be limited.

Our comprehensive search for experimental data detailing the kinase inhibition profile of this compound did not yield any specific results. Consequently, the creation of a comparative guide with quantitative data, detailed experimental protocols, and visualizations as requested for researchers, scientists, and drug development professionals is not possible.

The Broader Context: Phytosterols (B1254722) and Kinase Signaling

While specific data on this compound is elusive, related research on other phytosterols offers a glimpse into their potential influence on cellular signaling pathways, including those mediated by kinases. For instance, studies on common dietary phytosterols like beta-sitosterol (B1209924) and campesterol (B1663852) have suggested an impact on the MAP Kinase (MAPK) pathway in breast cancer cell lines.[1] The MAPK pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. This suggests that some phytosterols may possess indirect modulatory effects on kinase signaling.

However, it is crucial to emphasize that these findings for other phytosterols cannot be directly extrapolated to this compound. The specific structure of a molecule dictates its biological activity, and minor chemical modifications can lead to vastly different interactions with cellular targets.

The Path Forward: A Call for Further Investigation

The absence of data on this compound's kinase inhibition activity highlights a gap in the current scientific literature. To enable a future comparative analysis, the following experimental investigations would be necessary:

  • In Vitro Kinase Inhibition Assays: Screening this compound against a panel of known protein kinases to identify potential targets. This would involve determining key quantitative metrics such as the half-maximal inhibitory concentration (IC50) for any identified interactions.

  • Cell-Based Assays: Investigating the effect of the compound on specific signaling pathways within relevant cell lines. This could include Western blot analysis to measure the phosphorylation status of key proteins within a kinase cascade.

  • Mechanism of Action Studies: Elucidating how this compound interacts with its target kinase(s), whether through direct ATP-competitive inhibition, allosteric modulation, or other mechanisms.

Until such studies are conducted and the data is made publicly available, a direct and meaningful head-to-head comparison with a well-characterized kinase inhibitor remains an academic exercise. The scientific community awaits further research to unlock the potential therapeutic applications of this and many other understudied natural compounds.

References

Independent Verification of the Published Structure of 3,7,16-Trihydroxystigmast-5-ene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the published structure of 3,7,16-Trihydroxystigmast-5-ene, a sterol first isolated from the bark of Amoora yunnanensis. The initial structure was reported in the early 2000s based on spectroscopic analysis. This document aims to collate the originally reported data and search for independent verification to assess the structural confirmation of this natural product. To date, a thorough independent verification of the structure of this compound through total synthesis or re-isolation and characterization has not been reported in the peer-reviewed literature. This guide, therefore, focuses on the originally published data and highlights the need for further independent studies.

Originally Published Structure

The structure of this compound was first described by Luo et al. in two publications: Chinese Chemical Letters in 2000 and Acta Botanica Sinica in 2001.[1][2] The authors reported the isolation of two new sterols, including 3β,7α,16β-trihydroxy-stigmast-5-ene, from the ethanolic extract of the bark of Amoora yunnanensis. The structure was elucidated based on spectroscopic data.

Table 1: Summary of Original and Alternative Structures

FeatureOriginally Published Structure (Luo et al., 2000, 2001)Independent Verification Data
Compound Name 3β,7α,16β-Trihydroxystigmast-5-eneNot Available
Molecular Formula C₂₉H₅₀O₃Not Available
Key Structural Features Stigmastane skeleton, Δ⁵ double bond, Hydroxyl groups at C-3 (β), C-7 (α), and C-16 (β)Not Available
Source Bark of Amoora yunnanensisNot Available

Experimental Data Comparison

A critical aspect of structural verification is the comparison of experimental data from the original publication with independently obtained data. Unfortunately, no subsequent studies reporting a full, independent characterization of this compound could be identified. The following table summarizes the types of data reported in the original publications. The full spectroscopic data from the original papers were not available in the searched databases.

Table 2: Comparison of Spectroscopic and Physical Data

ParameterOriginal Publication Data (Luo et al., 2000, 2001)Independent Verification Data
¹H NMR Data reported to be used for structure elucidation.Not Available
¹³C NMR Data reported to be used for structure elucidation.Not Available
Mass Spectrometry (MS) Data reported to be used for structure elucidation.Not Available
Melting Point Not reported in abstracts.Not Available
Optical Rotation Not reported in abstracts.Not Available

Experimental Protocols

Original Isolation and Structure Elucidation Workflow (as inferred from abstracts)

The workflow for the initial discovery of this compound, as described by Luo et al., is outlined below. The detailed experimental conditions were not available in the abstracts of the publications.[1][2]

G cluster_extraction Extraction and Isolation cluster_analysis Structural Analysis A Bark of Amoora yunnanensis B Ethanol Extraction A->B C Chromatographic Separation B->C D Spectroscopic Analysis (NMR, MS) C->D Isolated Compounds E Structure Elucidation D->E F This compound E->F Proposed Structure

Caption: Inferred workflow for the original isolation and structural elucidation of this compound.

Proposed Workflow for Independent Verification

For a definitive confirmation of the structure of this compound, a rigorous independent verification process is necessary. This would ideally involve both re-isolation from the natural source and a total chemical synthesis.

G cluster_verification Independent Verification Pathways cluster_reisolation Re-isolation cluster_synthesis Total Synthesis A Collect Amoora yunnanensis bark B Replicate Extraction & Isolation A->B C Full Spectroscopic Characterization B->C G Comparative Analysis C->G D Design Synthetic Route E Execute Multi-step Synthesis D->E F Purification and Full Characterization E->F F->G H Structure Confirmation/ Revision G->H I Original Published Data I->G

Caption: Recommended workflows for the independent verification of the structure of this compound.

Conclusion and Future Outlook

The currently available information on this compound relies solely on the initial reports from over two decades ago. While these studies laid the groundwork for the structure of this natural product, the lack of independent verification presents a gap in the scientific record. For researchers and drug development professionals interested in this compound, further investigation is warranted. The first critical step would be to obtain and analyze the complete spectroscopic data from the original publications. Subsequently, a full-scale independent verification, either through re-isolation and characterization from Amoora yunnanensis or through unambiguous total synthesis, would be necessary to definitively confirm the published structure. Such studies would provide the robust, validated data required for advancing any potential applications of this compound in research and development.

References

Benchmarking the Anti-inflammatory Activity of 3,7,16-Trihydroxystigmast-5-ene Against Known Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for benchmarking the anti-inflammatory potential of the novel compound 3,7,16-Trihydroxystigmast-5-ene against two well-established anti-inflammatory drugs: Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), and Dexamethasone (B1670325), a potent corticosteroid. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of quantitative data from key in-vitro and in-vivo anti-inflammatory assays, detailed experimental protocols, and visualizations of relevant signaling pathways.

While specific experimental data for this compound is not yet publicly available, this guide provides the necessary context and standardized methodologies to facilitate a direct and robust comparison once data is generated.

Quantitative Performance Comparison

The following tables summarize the anti-inflammatory activity of Indomethacin and Dexamethasone in standard assays. These tables include placeholders for the experimental data of this compound to allow for a direct comparison of its efficacy.

Table 1: In-Vitro Anti-inflammatory Activity

CompoundAssayCell LineIC₅₀ (µM)Reference
This compound Nitric Oxide (NO) ProductionRAW 264.7Data to be determined
TNF-α ProductionRAW 264.7Data to be determined
IL-6 ProductionRAW 264.7Data to be determined
IL-1β ProductionRAW 264.7Data to be determined
Indomethacin Nitric Oxide (NO) ProductionRAW 264.756.8[1]
TNF-α ProductionRAW 264.7143.7[1]
IL-6 ProductionRAW 264.7Inhibition observed, specific IC₅₀ not available
IL-1β ProductionRAW 264.7Inhibition observed, specific IC₅₀ not available[2]
Dexamethasone Nitric Oxide (NO) ProductionRAW 264.734.60 µg/mL[3]
TNF-α ProductionRAW 264.7Inhibition observed, specific IC₅₀ not available
IL-6 ProductionRAW 264.7Inhibition observed, specific IC₅₀ not available[4]
IL-1β ProductionRAW 264.7Inhibition observed, specific IC₅₀ not available[5]

Table 2: In-Vivo Anti-inflammatory Activity

CompoundAnimal ModelDoseInhibition of Edema (%)Reference
This compound Carrageenan-induced paw edema (Rat)To be determinedData to be determined
Indomethacin Carrageenan-induced paw edema (Rat)10 mg/kg~50-70%[6]
Dexamethasone Carrageenan-induced paw edema (Rat)1 µg (local pre-injection)>60% at 3h[7]

Experimental Protocols

Detailed methodologies for the key anti-inflammatory assays are provided below to ensure reproducibility and standardization of experimental conditions.

In-Vitro Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Objective: To evaluate the inhibitory effect of a test compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Methodology:

  • Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compound (this compound) or standard drugs (Indomethacin, Dexamethasone) for 1-2 hours.

  • Inflammation Induction: Inflammation is induced by adding LPS (1 µg/mL) to each well, except for the control group.

  • Incubation: The plate is incubated for 18-24 hours.

  • Nitrite (B80452) Quantification (Griess Assay):

    • The supernatant from each well is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant.

    • After a short incubation period at room temperature, the absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control group. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) is determined from the dose-response curve.

In-Vivo Assay: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in-vivo anti-inflammatory activity of a test compound by measuring its ability to reduce paw edema induced by carrageenan in rats.

Methodology:

  • Animal Model: Male Wistar rats (150-200 g) are used for the experiment. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: The rats are randomly divided into several groups: a control group, a carrageenan-induced group, a positive control group (treated with Indomethacin or Dexamethasone), and test groups (treated with different doses of this compound).

  • Compound Administration: The test compound or standard drug is administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

  • Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the molecular mechanisms of inflammation and the experimental procedures, the following diagrams illustrate key signaling pathways and the workflow of the in-vivo anti-inflammatory model.

experimental_workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization grouping Random Grouping animal_acclimatization->grouping compound_prep Compound Preparation grouping->compound_prep administration Compound Administration compound_prep->administration carrageenan_injection Carrageenan Injection administration->carrageenan_injection paw_measurement Paw Volume Measurement carrageenan_injection->paw_measurement data_collection Data Collection paw_measurement->data_collection calculation Calculate % Inhibition data_collection->calculation statistical_analysis Statistical Analysis calculation->statistical_analysis

In-Vivo Anti-inflammatory Model Workflow

nf_kappa_b_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK TNFa TNF-α TNFa->IKK IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Gene Pro-inflammatory Gene Transcription NFkB_n->Gene

NF-κB Signaling Pathway in Inflammation

mapk_pathway cluster_stimuli Inflammatory Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stimuli LPS, Cytokines MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates GeneExpression Pro-inflammatory Gene Expression TranscriptionFactors->GeneExpression

MAPK Signaling Pathway in Inflammation

References

Correlating In Vitro and In Vivo Efficacy of Phytosterols: A Comparative Guide Using β-Sitosterol as a Representative Example

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the anti-inflammatory and anti-cancer properties of β-sitosterol with other alternatives, supported by experimental data. It is designed for researchers, scientists, and drug development professionals.

In Vitro Efficacy of β-Sitosterol

The initial assessment of a compound's therapeutic potential is typically conducted through in vitro assays. These experiments provide insights into the cytotoxic and mechanistic properties of the compound at a cellular level.

Anti-Cancer Activity

The cytotoxic effects of β-sitosterol have been evaluated against various cancer cell lines using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.

Table 1: In Vitro Anti-Cancer Efficacy of β-Sitosterol and a Standard Chemotherapeutic Agent (Doxorubicin)

CompoundCell LineAssayIC50Reference
β-SitosterolCOLO 320 DM (Colon)MTT266.2 µM[1]
β-SitosterolKB (Oral)MTT32.58 µM (24h), 13.82 µM (48h)[2]
β-SitosterolHepG2 (Liver)MTT6.85 ± 0.61 µg/mL[3]
β-SitosterolHuh7 (Liver)MTT8.71 ± 0.21 µg/mL[3]
DoxorubicinHepG2 (Liver)MTT-[3]
DoxorubicinHuh7 (Liver)MTT-[3]

Note: Direct comparative IC50 values for Doxorubicin in the same studies were not always available.

Anti-Inflammatory Activity

The anti-inflammatory potential of β-sitosterol can be assessed in vitro by measuring its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Table 2: In Vitro Anti-Inflammatory Efficacy of β-Sitosterol

CompoundCell LineAssayEndpointIC50Reference
β-SitosterolRAW264.7Griess AssayNO Production-[4]

Note: While studies show β-sitosterol reduces inflammatory mediators like iNOS, specific IC50 values for NO production were not consistently reported in the reviewed literature. It is known to inhibit COX-2 and iNOS expression.[4][5][6]

In Vivo Efficacy of β-Sitosterol

In vivo studies are crucial for evaluating the therapeutic efficacy and safety of a compound in a whole-organism context.

Anti-Cancer Activity

The anti-cancer effects of β-sitosterol have been demonstrated in animal models, where it has been shown to inhibit tumor growth.

Table 3: In Vivo Anti-Cancer Efficacy of β-Sitosterol

CompoundAnimal ModelCancer TypeDosageKey OutcomesReference
β-SitosterolDMH-induced ratsColon Cancer10-20 mg/kg b.w.Reduced number of aberrant crypts[1]
Liposomal β-SitosterolBALB/c mice (CT26/luc xenograft)Colon Carcinoma-Significant reduction in lung metastases[7]
Anti-Inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard assay for evaluating the anti-inflammatory activity of compounds.

Table 4: In Vivo Anti-Inflammatory Efficacy of β-Sitosterol and Standard Anti-Inflammatory Drugs

CompoundAnimal ModelAssayDosageInhibition of Edema (%)Reference
β-SitosterolRatCarrageenan-induced paw edema50 mg/kg51[8]
β-SitosterolRatCarrageenan-induced paw edema100 mg/kg63[8]
β-SitosterolRatCarrageenan-induced paw edema200 mg/kg70[8]
IbuprofenRatCarrageenan-induced paw edema-~53[8]
PrednisoneRatCarrageenan-induced paw edema-~59[8]

Experimental Protocols

In Vitro: MTT Assay for Cell Viability
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of β-sitosterol or a control vehicle and incubate for the desired period (e.g., 24, 48 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

In Vivo: Carrageenan-Induced Paw Edema in Rats
  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week.

  • Compound Administration: Administer β-sitosterol (e.g., 50, 100, 200 mg/kg, p.o.) or control/standard drug one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

In Vivo: Tumor Xenograft Model in Mice
  • Cell Preparation: Culture human cancer cells (e.g., CT26/luc) and harvest them during the exponential growth phase.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 cells in 100 µL of PBS into the flank of each mouse.[9]

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers. The volume is calculated using the formula: (width)^2 x length / 2.[9]

  • Compound Administration: Once tumors reach a certain volume (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer β-sitosterol (e.g., via oral gavage) at the specified dosage and schedule.[9]

  • Efficacy Evaluation: Measure tumor volume and body weight regularly. At the end of the study, excise the tumors and weigh them. Calculate the percentage of tumor growth inhibition.

Signaling Pathways and Experimental Workflow

Signaling Pathways

β-sitosterol exerts its therapeutic effects by modulating key signaling pathways involved in inflammation and cancer.

G cluster_0 Anti-Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Inflammation Inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Inflammation bSito β-Sitosterol bSito->IKK Inhibition

Caption: β-Sitosterol's anti-inflammatory effect via NF-κB pathway inhibition.

G cluster_1 Intrinsic Apoptosis Pathway bSito β-Sitosterol Bax Bax bSito->Bax Activation Bcl2 Bcl-2 bSito->Bcl2 Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: β-Sitosterol induces apoptosis through the intrinsic pathway.[10]

Experimental Workflow

The logical progression from in vitro to in vivo studies is a fundamental concept in drug discovery.

G cluster_2 Drug Discovery Workflow InVitro In Vitro Studies (e.g., MTT Assay) Mechanism Mechanism of Action (e.g., Western Blot for Signaling Pathways) InVitro->Mechanism InVivo In Vivo Efficacy (e.g., Xenograft Model) Mechanism->InVivo Tox Toxicology Studies InVivo->Tox Clinical Clinical Trials Tox->Clinical

Caption: A generalized workflow for preclinical drug development.

References

Safety Operating Guide

Proper Disposal of 3,7,16-Trihydroxystigmast-5-ene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 3,7,16-Trihydroxystigmast-5-ene are critical for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal of this compound, based on available safety data. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.

Key Safety and Hazard Information

According to the Safety Data Sheet (SDS), this compound presents several hazards that necessitate careful handling and disposal. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage. Furthermore, it is very toxic to aquatic life with long-lasting effects.

Hazard Category Classification GHS Hazard Statement
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage
Hazardous to the Aquatic Environment (Acute) Category 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects

Experimental Protocols: Disposal Procedure

The following step-by-step procedure should be followed for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

2. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, contaminated gloves) in a designated, properly labeled, and sealed hazardous waste container.

  • The container must be made of a material compatible with the chemical.

3. Labeling:

  • Clearly label the hazardous waste container with the full chemical name: "this compound", the associated hazard symbols (e.g., harmful, corrosive, environmentally hazardous), and the date of accumulation.

4. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

5. Disposal:

  • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life.

6. Decontamination:

  • Thoroughly decontaminate all work surfaces and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol, isopropanol) and cleaning agents.

  • Collect all decontamination materials (e.g., wipes, absorbent pads) as hazardous waste.

7. Emergency Procedures:

  • In case of a spill, evacuate the area and prevent the substance from entering drains.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed container for disposal as hazardous waste.

  • For personal exposure, follow the first aid measures outlined in the SDS, such as rinsing skin or eyes with water and seeking medical attention.

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Collect waste this compound and contaminated materials A->B C Place in a designated, sealed, and compatible hazardous waste container B->C D Label container with: - Chemical Name - Hazard Symbols - Accumulation Date C->D E Store in a designated, secure, and well-ventilated area D->E F Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup E->F G DO NOT pour down the drain or dispose of in regular trash

Personal protective equipment for handling 3,7,16-Trihydroxystigmast-5-ene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3,7,16-Trihydroxystigmast-5-ene. Adherence to these protocols is vital for ensuring personal safety and proper disposal of chemical waste. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling steroidal and powdered chemical compounds of a similar nature.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is paramount when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Safety goggles and a face shieldProtects against splashes and airborne particles.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile), double-gloving recommendedPrevents dermal absorption of the compound.[1]
Body Protection A fully buttoned lab coat or gown with long cuffsProvides a barrier against contamination of clothing.[1][3]
Respiratory Protection An N95 or higher-rated respiratorNecessary when handling the compound as a powder to prevent inhalation.[1][4]
Foot Protection Closed-toe shoesProtects against spills and falling objects.[4]

Operational Plan for Safe Handling

Safe handling of this compound requires a controlled environment and adherence to systematic procedures to minimize exposure.

1. Engineering Controls:

  • All handling of powdered this compound should be conducted within a certified chemical fume hood to control airborne particles.[3]

  • Ensure proper ventilation in the laboratory.

2. Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.

  • Weighing and Transfer: When weighing the compound, use a balance inside the fume hood or a powder-containment enclosure. Use appropriate tools (e.g., spatulas) to handle the solid material.

  • Dissolving: If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing. The compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[5]

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect all solid waste, including contaminated gloves, bench paper, and disposable labware, in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container.[3] Do not mix with other solvent waste streams unless compatibility is confirmed.

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

2. Container Labeling:

  • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.[3]

3. Decontamination of Reusable Labware:

  • Triple rinse any reusable glassware that has come into contact with the compound with a suitable solvent (e.g., ethanol (B145695) or acetone).[3]

  • Collect the rinsate as hazardous liquid waste.[3]

  • After rinsing, wash the labware with soap and water.

4. Final Disposal:

  • All hazardous waste containing this compound must be disposed of through your institution's Environmental Health and Safety (EHS) department.[6]

Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh dissolve Prepare Solution weigh->dissolve decontaminate_surfaces Decontaminate Surfaces & Equipment dissolve->decontaminate_surfaces segregate_waste Segregate Solid & Liquid Waste dissolve->segregate_waste remove_ppe Remove PPE decontaminate_surfaces->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands label_waste Label Hazardous Waste Containers segregate_waste->label_waste ehs_pickup Arrange for EHS Disposal label_waste->ehs_pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.